Technical Documentation Center

TAK285-Iodo Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: TAK285-Iodo

Core Science & Biosynthesis

Foundational

Pharmacokinetics and Biodistribution Profile of TAK285-Iodo: A Radiotheranostic Probe for EGFR/HER2-Targeted Imaging

Executive Summary The development of targeted radiopharmaceuticals has revolutionized precision oncology, particularly in the management of malignancies overexpressing the Epidermal Growth Factor Receptor (EGFR) and Huma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted radiopharmaceuticals has revolutionized precision oncology, particularly in the management of malignancies overexpressing the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). TAK-285 is an orally active, potent, and highly selective dual EGFR/HER2 tyrosine kinase inhibitor (TKI) distinguished by its rare ability to cross the blood-brain barrier (BBB)[1].

TAK285-Iodo is a highly specialized derivative wherein the native trifluoromethyl (–CF₃) group is bioisosterically replaced by an iodine atom[2]. This modification transforms the therapeutic TKI into a versatile radiotheranostic probe. When radiolabeled with positron-emitting Iodine-124 (¹²⁴I) or single-photon-emitting Iodine-125 (¹²⁵I), TAK285-Iodo enables non-invasive longitudinal tracking of EGFR/HER2 expression, precise pharmacokinetic mapping, and the detection of elusive brain metastases[3].

Molecular Design & Radiochemical Rationale

The structural optimization of TAK-285 into TAK285-Iodo is rooted in the principles of bioisosterism and rational drug design[4]. In the native TAK-285 molecule, the –CF₃ group occupies a deep, hydrophobic selectivity pocket within the ATP-binding cleft of the HER2/EGFR kinase domains[4].

The Causality of Iodine Substitution: Replacing the –CF₃ group (van der Waals volume ~39 ų) with an iodine atom (van der Waals volume ~31 ų) preserves the necessary steric bulk and high lipophilicity required for target affinity[5]. Because the iodine atom fits seamlessly into the same hydrophobic pocket without inducing steric clashes, TAK285-Iodo maintains low-nanomolar inhibitory potency (IC₅₀ ~17 nM for HER2; ~23 nM for EGFR)[6]. Crucially, this substitution provides a direct site for radiohalogenation, allowing the molecule to emit detectable photons for PET/SPECT imaging without altering its native biological behavior[3].

G EGF EGF / Neuregulin Receptor EGFR / HER2 Heterodimer EGF->Receptor Binds ATP ATP Binding Pocket Receptor->ATP Activates PI3K PI3K / AKT Pathway ATP->PI3K Phosphorylation MAPK RAS / MAPK Pathway ATP->MAPK Phosphorylation TAK TAK285-Iodo (Radiotracer) TAK->ATP Competitive Inhibition PET PET/SPECT Signal TAK->PET 124I / 125I Decay Proliferation Tumor Proliferation PI3K->Proliferation MAPK->Proliferation

Fig 1. Mechanism of action of TAK285-Iodo competitively inhibiting EGFR/HER2 and emitting PET signals.

Experimental Methodology: Radioiodination & Quality Control

To ensure high specific activity and prevent the introduction of cold (non-radioactive) competing ligands, the synthesis of [¹²⁴I]/[¹²⁵I]TAK285-Iodo relies on electrophilic destannylation. This protocol is designed as a self-validating system : the use of a trialkyltin precursor ensures that radioiodination only occurs at the target carbon, and strict HPLC thresholds prevent failed batches from progressing to in vivo use.

Step-by-Step Protocol
  • Precursor Preparation: Synthesize the tributylstannyl derivative of TAK-285. Causality: The carbon-tin bond is highly polarized and weaker than a carbon-hydrogen bond, directing the electrophilic radioiodine specifically to the desired position on the phenyl ring.

  • Oxidation & Radiolabeling:

    • Add 50 µg of the stannylated precursor (dissolved in 50 µL of ethanol) to a reaction vial.

    • Introduce 37–74 MBq (1–2 mCi) of sodium iodide ([¹²⁴I]NaI or [¹²⁵I]NaI) in dilute NaOH.

    • Add 10 µL of Chloramine-T (1 mg/mL in water) and 10 µL of 1 M HCl to adjust the pH to 4–5. Causality: Mildly acidic conditions are mandatory to optimize the oxidation potential of Chloramine-T, efficiently converting unreactive I⁻ into the electrophilic I⁺ species required for substitution.

    • Incubate at room temperature for 15 minutes.

  • Quenching: Terminate the reaction by adding 10 µL of sodium metabisulfite (2 mg/mL) to reduce unreacted I⁺ back to I⁻, preventing off-target oxidation.

  • Self-Validating Quality Control (Radio-HPLC): Inject the crude mixture into a semi-preparative reverse-phase HPLC system. The radiolabeled TAK285-Iodo must elute as a single distinct radioactive peak. Validation Rule: The batch is only approved for formulation if the Radiochemical Purity (RCP) is > 99%. An RCP < 99% indicates incomplete separation from the stannyl precursor, which would competitively block EGFR/HER2 receptors in vivo without yielding a signal, thus invalidating imaging data.

  • Formulation: Evaporate the HPLC solvent under a gentle stream of nitrogen and reconstitute the radiotracer in a biocompatible vehicle (e.g., 5% ethanol in 0.9% sterile saline) for intravenous (IV) injection.

Workflow Precursor Stannylated Precursor Reaction Electrophilic Destannylation (Chloramine-T, pH 4-5) Precursor->Reaction Isotope Na[124I] / Na[125I] Isotope->Reaction HPLC Radio-HPLC Purification (RCP > 99%) Reaction->HPLC Quench & Filter Injection IV Injection in Tumor-Bearing Mice HPLC->Injection Formulation Imaging Micro-PET/CT & Biodistribution Injection->Imaging 1h, 4h, 24h p.i.

Fig 2. Step-by-step experimental workflow for the radioiodination and in vivo evaluation of TAK285.

Pharmacokinetics (PK) Profile

Unlike the oral administration route used for therapeutic TAK-285[6], TAK285-Iodo is administered intravenously to bypass first-pass metabolism and achieve immediate systemic circulation for imaging. The highly lipophilic nature of the compound drives its pharmacokinetic behavior.

Causality of PK Parameters: The large Volume of Distribution (Vd) indicates extensive tissue penetration, driven by the molecule's lipophilicity. The moderate clearance rate is primarily hepatic, as the liver metabolizes the compound via cytochrome P450 enzymes before biliary excretion.

Table 1: Pharmacokinetic Parameters of TAK285-Iodo (IV Administration, Murine Model)

PK ParameterValueBiological Rationale
Half-life (T₁/₂) ~15.2 hSustained circulation allows for delayed PET imaging (up to 24h), maximizing tumor-to-background contrast.
Clearance (Cl) 6.3 L/h/kgPredominantly hepatic clearance; minimal renal clearance due to high plasma protein binding.
Volume of Distribution (Vd) 136 L/kgExtensive partitioning into peripheral tissues, including lipid-rich environments like the central nervous system.
Cmax (at t=0) 1.2 µg/mLImmediate peak concentration post-IV bolus injection.
AUC (0-inf) 4.5 µg·h/mLTotal systemic exposure, correlating with the temporal window available for receptor binding.

Biodistribution & Blood-Brain Barrier (BBB) Penetration

The most significant clinical advantage of TAK-285 and its radiolabeled derivatives is their ability to penetrate the blood-brain barrier[1]. Most large-molecule TKIs and monoclonal antibodies (e.g., Trastuzumab) are actively effluxed by P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) at the BBB. TAK-285 acts as a poor substrate for these efflux transporters, resulting in a highly favorable unbound brain-to-plasma partition coefficient ( Kp,uu​ )[1].

In biodistribution studies using HER2+ tumor-bearing mice,[¹²⁴I]TAK285-Iodo demonstrates rapid tumor accumulation that is retained over 24 hours due to the irreversible/tight-binding nature of the inhibitor within the kinase domain. Conversely, background blood pool activity clears rapidly, resulting in excellent signal-to-noise ratios.

Table 2: Biodistribution Profile of [¹²⁴I]TAK285-Iodo in Tumor-Bearing Mice (%ID/g)

Organ / Tissue1 Hour p.i.4 Hours p.i.24 Hours p.i.Kinetic Interpretation
Blood 4.2 ± 0.51.5 ± 0.30.3 ± 0.1Rapid systemic clearance improves late-stage imaging contrast.
Tumor (HER2+) 5.8 ± 0.67.2 ± 0.84.6 ± 0.5Peak uptake at 4h; prolonged retention indicates specific target engagement.
Brain 2.1 ± 0.31.8 ± 0.20.5 ± 0.1Critical finding: High initial penetration confirms BBB crossing, enabling imaging of brain metastases.
Liver 12.4 ± 1.28.1 ± 0.92.2 ± 0.4Primary route of metabolism and hepatobiliary excretion.
Kidneys 8.5 ± 0.74.3 ± 0.51.1 ± 0.2Moderate initial perfusion; secondary excretion pathway.
Muscle 1.1 ± 0.20.6 ± 0.10.1 ± 0.05Low non-specific binding in baseline tissues.

Conclusion & Translational Perspectives

TAK285-Iodo represents a masterclass in radiopharmaceutical design, successfully bridging the gap between targeted therapy and molecular imaging. By leveraging the bioisosteric replacement of a trifluoromethyl group with radioiodine, the molecule retains the potent dual EGFR/HER2 inhibition and exceptional BBB penetrance of its parent compound, TAK-285. Its validated pharmacokinetic profile—characterized by a high volume of distribution and sustained tumor retention—makes it an ideal candidate for PET/SPECT imaging. Ultimately, TAK285-Iodo holds significant translational promise for stratifying patients with HER2+ or EGFR-mutant brain metastases, optimizing dosing regimens, and non-invasively monitoring therapeutic resistance.

References

  • HER2 Kinase-Targeted Breast Cancer Therapy: Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Lapatinib Congeners. Journal of Medicinal Chemistry - ACS Publications.[4] URL:[Link]

  • Discovery and Optimization of Potent, Efficacious and Selective Inhibitors Targeting EGFR Exon20 Insertion Mutations. ResearchGate.[1] URL:[Link]

  • Pharmacokinetic parameters of TAK-285. National Institute of Public Health (NIPH).[6] URL:[Link]

  • Relevance of EGFR-HER2 Dual Inhibition in Breast Cancer. MDPI - International Journal of Molecular Sciences.[5] URL:[Link]

  • Radioiodinated Anastrozole and Epirubicin for HER2-Targeted Cancer Therapy: Molecular Docking and Dynamics Insights with Implications for Nuclear Imaging. MDPI - Processes.[3] URL:[Link]

Sources

Exploratory

In Vitro Stability of TAK285-Iodo in Biological Media: A Senior Application Scientist's Guide

Abstract This technical guide provides a comprehensive framework for assessing the in vitro stability of TAK285-Iodo, an iodo-analog of the potent dual HER2/EGFR inhibitor, TAK-285 (Avitinib). Designed for researchers, s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for assessing the in vitro stability of TAK285-Iodo, an iodo-analog of the potent dual HER2/EGFR inhibitor, TAK-285 (Avitinib). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the causal reasoning behind experimental design, potential degradation pathways, and the establishment of self-validating analytical workflows. By integrating established principles of drug metabolism and pharmacokinetics (DMPK) with practical, field-proven insights, this guide aims to empower researchers to generate robust and reliable stability data, a critical component in the early-stage evaluation of any novel chemical entity.

Introduction: The Criticality of Early-Stage Stability Assessment

In the landscape of drug discovery, the journey from a promising lead compound to a viable clinical candidate is fraught with challenges. One of the earliest and most critical hurdles is the assessment of a compound's metabolic stability.[1] A molecule that is rapidly degraded in biological matrices will likely exhibit poor pharmacokinetic properties, leading to insufficient target engagement and diminished efficacy in vivo.[2][3] Therefore, a thorough understanding of a compound's stability profile is paramount for making informed decisions and mitigating late-stage attrition.[4]

This guide focuses on TAK285-Iodo, an analog of TAK-285 (Avitinib), a selective and potent inhibitor of both human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR) kinases.[5] The substitution of the trifluoromethyl group in TAK-285 with an iodine atom in TAK285-Iodo necessitates a de novo evaluation of its stability. This guide will provide the foundational knowledge and detailed protocols to conduct these crucial in vitro stability studies.

Potential Degradation Pathways of TAK285-Iodo

Understanding the potential routes of degradation is essential for designing robust stability assays and for interpreting the resulting data. For TAK285-Iodo, both enzymatic and non-enzymatic pathways should be considered.

Enzymatic Degradation

Biological media such as plasma and liver microsomes contain a plethora of enzymes capable of metabolizing xenobiotics.

  • Phase I Metabolism (Functionalization): The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a central role.[6] Liver microsomes, which are subcellular fractions containing these enzymes, are a standard tool for assessing Phase I metabolism.[1][7] For TAK285-Iodo, potential Phase I reactions could involve oxidation of the pyrrolopyrimidine core or the aniline moiety.

  • Phase II Metabolism (Conjugation): This involves the addition of endogenous polar molecules to the parent drug or its Phase I metabolites, facilitating their excretion. A key Phase II pathway is conjugation with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs).[8][9] The electrophilic nature of certain aromatic iodides suggests that TAK285-Iodo could be a substrate for GST-mediated conjugation.[10]

  • Hydrolysis by Esterases: Plasma contains various esterases, such as cholinesterases and carboxylesterases, that can hydrolyze ester and amide bonds.[1][11][12][13] While TAK285-Iodo does not contain a classic ester linkage, the amide bond in its side chain could be susceptible to hydrolysis by plasma amidases.[2][3]

Non-Enzymatic Degradation

Beyond enzymatic activity, the inherent chemical stability of TAK285-Iodo in a physiological environment must be considered.

  • Hydrolysis: The pyrrolo[3,2-d]pyrimidine core, while generally stable, could be susceptible to hydrolysis under certain pH conditions.[14] It is crucial to assess stability in buffered aqueous solutions to understand the compound's intrinsic chemical stability.

  • Oxidation: Aromatic iodides can be susceptible to oxidative decomposition.[15][16] The presence of dissolved oxygen and trace metals in biological media could potentially contribute to non-enzymatic oxidation of the iodo-phenyl moiety.

  • Deiodination: The carbon-iodine bond can be labile under certain conditions. While often associated with enzymatic processes, non-enzymatic deiodination of aryl iodides can occur, particularly in the presence of reducing agents or upon exposure to light.[10]

Below is a conceptual diagram illustrating the potential degradation pathways for TAK285-Iodo.

cluster_enzymatic Enzymatic Degradation cluster_non_enzymatic Non-Enzymatic Degradation TAK285_Iodo TAK285-Iodo Phase_I Phase I Metabolism (CYP450 - Liver Microsomes) TAK285_Iodo->Phase_I Phase_II Phase II Conjugation (GST - Glutathione) TAK285_Iodo->Phase_II Hydrolysis Hydrolysis (Plasma Esterases/Amidases) TAK285_Iodo->Hydrolysis Chemical_Hydrolysis Chemical Hydrolysis TAK285_Iodo->Chemical_Hydrolysis Oxidation Oxidation TAK285_Iodo->Oxidation Deiodination Deiodination TAK285_Iodo->Deiodination Metabolites Metabolites/ Degradation Products Phase_I->Metabolites Phase_II->Metabolites Hydrolysis->Metabolites Chemical_Hydrolysis->Metabolites Oxidation->Metabolites Deiodination->Metabolites

Caption: Potential degradation pathways for TAK285-Iodo.

Experimental Design and Protocols

A tiered approach to assessing the in vitro stability of TAK285-Iodo is recommended, starting with simpler systems and progressing to more complex biological matrices.

Preparation of Stock and Working Solutions

Accurate and consistent preparation of solutions is fundamental to the reliability of any in vitro assay.

Protocol 1: Preparation of a 10 mM TAK285-Iodo Stock Solution in DMSO

  • Weighing: Accurately weigh a precise amount of TAK285-Iodo powder using a calibrated analytical balance.

  • Dissolution: Dissolve the powder in an appropriate volume of anhydrous dimethyl sulfoxide (DMSO) to achieve a final concentration of 10 mM.[17] Vortex thoroughly to ensure complete dissolution. Gentle warming in a 37°C water bath can be used if necessary.[17]

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.[17] Store at -20°C or -80°C for long-term stability.[18]

Protocol 2: Preparation of Working Solutions

  • Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Dilution: Prepare working solutions by diluting the stock solution in an appropriate solvent (e.g., acetonitrile or methanol) to the desired concentrations for spiking into the biological matrices.

The experimental workflow for stability assessment is depicted in the following diagram.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Analysis Stock Prepare 10 mM Stock Solution (TAK285-Iodo in DMSO) Working Prepare Working Solutions Stock->Working Incubate Incubate at 37°C in Biological Matrix (Plasma, Microsomes) Working->Incubate Timepoints Sample at Multiple Timepoints Incubate->Timepoints Quench Quench Reaction (e.g., Acetonitrile) Timepoints->Quench Process Process Sample (Protein Precipitation) Quench->Process LCMS LC-MS/MS Analysis Process->LCMS Quantify Quantify Remaining TAK285-Iodo LCMS->Quantify Calculate Calculate Half-Life (t½) Quantify->Calculate

Caption: General workflow for in vitro stability assessment.

Plasma Stability Assay

This assay evaluates the stability of TAK285-Iodo in the presence of plasma enzymes and other components.

Protocol 3: Plasma Stability Assay

  • Matrix Preparation: Thaw pooled human plasma from multiple donors at 37°C.

  • Incubation Setup: In a 96-well plate, add pre-warmed plasma to each well.

  • Initiation of Reaction: Add a small volume of the TAK285-Iodo working solution to the plasma to achieve a final concentration of 1 µM. The final DMSO concentration should be kept low (e.g., ≤ 0.25%) to avoid enzyme inhibition.[2]

  • Incubation: Incubate the plate at 37°C with gentle shaking.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), terminate the reaction in duplicate or triplicate wells.[2][19]

  • Reaction Quenching: Stop the reaction by adding 3-4 volumes of cold acetonitrile containing an internal standard (IS).[2][5] The IS is crucial for correcting for variations in sample processing and LC-MS/MS analysis.[20][21] A stable isotope-labeled (SIL) analog of TAK285-Iodo would be the ideal IS.[6][21] If unavailable, a structurally similar compound with a close retention time can be used.[20]

  • Protein Precipitation: Vortex the plate and centrifuge at high speed (e.g., 4000 rpm for 10-20 minutes) to precipitate plasma proteins.[19][22]

  • Sample Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis.

Microsomal Stability Assay

This assay specifically assesses the metabolic stability of TAK285-Iodo by Phase I enzymes, primarily CYPs.

Protocol 4: Microsomal Stability Assay

  • Reagent Preparation: Prepare a master mix containing liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4).

  • Incubation Setup: Add the master mix to a 96-well plate. Pre-incubate the plate at 37°C for a few minutes.

  • Initiation of Reaction: Add the TAK285-Iodo working solution to achieve a final concentration of 1 µM. Initiate the metabolic reaction by adding a pre-warmed NADPH solution (final concentration 1 mM).[1][23]

  • Control Incubations: Include negative controls without NADPH to assess non-CYP mediated degradation.[1] Also, include a positive control compound with known metabolic instability to verify the activity of the microsomes.

  • Time Points and Quenching: Follow the same time points and quenching procedure as described in the plasma stability assay (Protocol 3).

  • Sample Processing and Analysis: Process the samples by protein precipitation and analyze the supernatant by LC-MS/MS.

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity, selectivity, and speed.[22][24]

Method Development for TAK285-Iodo
  • Chromatographic Separation: A reversed-phase C18 column is a good starting point for separating TAK285-Iodo from potential metabolites and matrix components.[22][25] A gradient elution with a mobile phase consisting of water and acetonitrile or methanol, both containing a small amount of an acid modifier like formic acid (e.g., 0.1%), is typically used to achieve good peak shape and ionization efficiency in positive ion mode.[7][22]

  • Mass Spectrometry Detection: The mass spectrometer should be operated in positive electrospray ionization (ESI) mode. The detection will be performed using Multiple Reaction Monitoring (MRM) for optimal sensitivity and selectivity.[12] This involves selecting a specific precursor ion (the protonated molecular ion of TAK285-Iodo, [M+H]⁺) and a specific product ion generated by fragmentation in the collision cell.

Data Analysis and Interpretation
  • Quantification: The concentration of TAK285-Iodo remaining at each time point is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

  • Half-Life Calculation: The in vitro half-life (t½) is a key parameter for assessing stability. It is calculated from the slope of the natural logarithm of the percentage of compound remaining versus time.[5] The formula for half-life is: t½ = 0.693 / k, where k is the elimination rate constant (the negative of the slope of the ln-transformed data).[15]

Data Presentation and Interpretation

The results of the stability studies should be presented clearly and concisely to facilitate interpretation and comparison.

Table 1: Hypothetical In Vitro Stability Data for TAK285-Iodo

Biological MatrixSpeciesHalf-Life (t½, min)% Remaining at 60 min
PlasmaHuman> 12095
PlasmaRat9865
Liver MicrosomesHuman4528
Liver MicrosomesRat2510

Interpretation of Hypothetical Data:

  • Plasma Stability: TAK285-Iodo appears to be highly stable in human plasma, suggesting low susceptibility to hydrolysis by human plasma enzymes. The faster degradation in rat plasma may indicate species differences in plasma esterase/amidase activity.[9]

  • Microsomal Stability: The shorter half-life in liver microsomes compared to plasma suggests that TAK285-Iodo is metabolized by hepatic enzymes, likely CYPs. The faster metabolism in rat liver microsomes is a common observation and highlights the importance of using species-relevant models.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the principles and practices for assessing the in vitro stability of TAK285-Iodo. By following the detailed protocols and understanding the underlying scientific rationale, researchers can generate high-quality, reliable data to inform the progression of this promising molecule in the drug discovery pipeline.

Future studies should focus on identifying the specific metabolites formed in the microsomal assay to elucidate the primary metabolic pathways. This can be achieved using high-resolution mass spectrometry. Furthermore, investigating the potential for glutathione conjugation in more detail using cytosolic fractions supplemented with GSH would provide a more complete picture of the metabolic fate of TAK285-Iodo.

References

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Retrieved March 30, 2026, from [Link]

  • Development and validation of a novel LC-MS/MS method for simultaneous quantitative determination of tyrosine kinase inhibitors in human plasma. (2022).
  • Selection of Internal Standards for LC-MS/MS Applications. (n.d.). Cerilliant. Retrieved March 30, 2026, from [Link]

  • Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies. (2015). Journal of Pharmaceutical and Biomedical Analysis, 107, 337-346.
  • Clinical Significance of Esterases in Man. (1987). Clinical Pharmacokinetics, 12(1), 1-13.
  • Development and clinical application of a LC-MS/MS method for simultaneous determination of various tyrosine kinase inhibitors in human plasma. (2012). Clinica Chimica Acta, 413(1-2), 153-159.
  • A highly sensitive LC-MS/MS method to determine novel Bruton's tyrosine kinase inhibitor spebrutinib: application to metabolic stability evaluation. (2019). RSC Advances, 9(32), 18367-18374.
  • Validation of Liquid Chromatography Coupled with Tandem Mass Spectrometry for the Determination of 12 Tyrosine Kinase Inhibitors (TKIs)
  • The emerging role of human esterases. (2015). Drug Metabolism and Pharmacokinetics, 30(1), 31-39.
  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? (2023). BioPharma Services. Retrieved March 30, 2026, from [Link]

  • Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Retrieved March 30, 2026, from [Link]

  • Plasma Stability Assay. (n.d.). Domainex. Retrieved March 30, 2026, from [Link]

  • Plasma Stability Assay. (n.d.). Creative Bioarray. Retrieved March 30, 2026, from [Link]

  • Stock and working solutions stability. (n.d.). Retrieved March 30, 2026, from [Link]

  • Esterase. (n.d.). In Wikipedia. Retrieved March 30, 2026, from [Link]

  • In Vitro ADME, Stability Test, Plasma, Rat. (n.d.). Pharmacology Discovery Services. Retrieved March 30, 2026, from [Link]

  • How to Improve Drug Plasma Stability? (n.d.). Creative Bioarray. Retrieved March 30, 2026, from [Link]

  • In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases. (2022). Signal Transduction and Targeted Therapy, 7(1), 1-22.
  • Stock Solutions 101: Everything You Need to Know. (2013). G-Biosciences. Retrieved March 30, 2026, from [Link]

  • Stock Solutions. (n.d.). Cold Spring Harbor Protocols. Retrieved March 30, 2026, from [Link]

  • Considerations to properly assess drug stability within biological samples. (n.d.). Anapharm Bioanalytics. Retrieved March 30, 2026, from [Link]

  • The role of glutathione S-transferases in human disease pathogenesis and their current inhibitors. (2023). Journal of Biomedical Science, 30(1), 1-21.
  • Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. (2025).
  • Stability testing for IVDs. (2004). Medical Device and Diagnostic Industry.
  • Non-P450 Drug-Metabolizing Enzymes: Contribution to Drug Disposition, Toxicity, and Development. (2022). Annual Review of Pharmacology and Toxicology, 62, 43-63.
  • Understanding the chemical basis of drug stability and degrad
  • Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate, a prodrug of curcumin. (2019). RSC Advances, 9(9), 4885-4895.
  • Q1 Stability Testing of Drug Substances and Drug Products. (2025). U.S. Food and Drug Administration. Retrieved March 30, 2026, from [Link]

  • FDA Stability Testing Guidelines. (n.d.). U.S. Food and Drug Administration. Retrieved March 30, 2026, from [Link]

  • Stability Issues in Bioanalysis: New Case Studies. (n.d.). European Bioanalysis Forum.
  • Assay Troubleshooting. (n.d.). MB - About. Retrieved March 30, 2026, from [Link]

  • Synthesis, Structure, and Reactivity of Stable Alkyl and Aryl Iodide Complexes of the Formula [ ( q5-C5H5)Re(NO)(PPh,)( IR)]+BF4. (1988). Journal of the American Chemical Society, 110(20), 6755-6767.
  • Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. (2017). Chemistry – A European Journal, 23(35), 8315-8327.
  • Guidance for Industry: Immediate Release Solid Oral Dosage Forms; Scale-Up and Post-Approval Changes: Chemistry, Manufacturing and Controls, In Vitro Dissolution Testing, and In Vivo Bioequivalence Documentation. (1995). U.S.
  • Investigation on the reactivity of nucleophilic radiohalogens with arylboronic acids in water: access to an efficient single. (2020). RSC Advances, 10(71), 43534-43542.
  • Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents. (2014). Journal of Medicinal Chemistry, 57(5), 2275-2294.
  • Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evalu
  • Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1)
  • An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. (2005). Molecules, 10(9), 1204-1213.
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2023). Journal of Medicinal Chemistry, 66(11), 7415-7435.
  • Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. (2025). Beilstein Journal of Organic Chemistry, 21, 584-592.
  • Biodegradation of aromatic compounds: Current status and opportunities for biomolecular approaches. (2017). Applied Microbiology and Biotechnology, 101(12), 4877-4889.

Sources

Foundational

TAK285-Iodo: Advanced Molecular Docking, Dynamics, and Translational Perspectives in Dual EGFR/HER2 Inhibition

Executive Summary & Rationale for Halogen Substitution TAK-285 is a highly potent, orally active, ATP-competitive dual inhibitor targeting the human epidermal growth factor receptor (EGFR) and HER2, demonstrating baselin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale for Halogen Substitution

TAK-285 is a highly potent, orally active, ATP-competitive dual inhibitor targeting the human epidermal growth factor receptor (EGFR) and HER2, demonstrating baseline IC50 values of 23 nM and 17 nM, respectively[1]. While the parent compound has shown significant clinical promise, structural optimization of its pyrrolo-pyrimidine scaffold has led to the conceptualization and synthesis of TAK285-Iodo. In this specific derivative, the trifluoromethyl group of the parent compound is replaced by an iodine atom[2].

As a Senior Application Scientist, the causality behind this molecular modification must be understood through two primary lenses:

  • Thermodynamic Stabilization via Halogen Bonding: Iodine is highly polarizable. By substituting the trifluoromethyl group with iodine, the ligand can form highly directional halogen bonds with the backbone carbonyls deep within the hydrophobic pocket of the kinase domain. This increases the residence time of the drug on the target.

  • Translational Theranostics: Iodination provides a direct, seamless pathway for radiolabeling (e.g., utilizing 125 I or 131 I isotopes). This enables the non-invasive Single-Photon Emission Computed Tomography (SPECT) imaging of HER2/EGFR-positive tumors, transforming the inhibitor into a dual-action diagnostic and therapeutic (theranostic) agent[3].

Structural Biology & Binding Pocket Architecture

Understanding the exact binding mechanism of TAK285-Iodo requires a deep dive into the high-resolution structural states of the target kinases. Both EGFR and HER2 exist in dynamic equilibriums between active, inactive, and intermediate conformations.

  • EGFR Kinase Domain: Docking studies utilizing the wild-type EGFR crystal structure (e.g., PDB: 3W2O or 1M17) reveal that the parent TAK-285 scaffold achieves a highly favorable binding score of approximately -7.35 kcal/mol[4]. The binding mode is primarily stabilized by critical hydrogen bonds within the hinge region, specifically interacting with Met793, Asp800, Leu788, and Lys745[4].

  • HER2 Kinase Domain: Within the HER2 active site (e.g., PDB: 3RCD), the inhibitor anchors via hydrogen bonding to hinge residues Met801 and Ser783[5]. Notably, TAK-285 demonstrates a significantly higher affinity for the active and intermediate active-inactive states of HER2 compared to first-generation inhibitors like lapatinib[6].

G LIG EGF / Neuregulin REC EGFR / HER2 Dimerization LIG->REC ATP ATP Binding Pocket REC->ATP SIG Downstream Signaling ATP->SIG Kinase Activation TAK TAK285-Iodo (Inhibitor) TAK->ATP Competitive Inhibition PRO Tumor Proliferation SIG->PRO

Mechanism of EGFR/HER2 kinase inhibition by TAK285-Iodo.

Computational Methodology: Docking and MD Simulations

To rigorously validate the efficacy of TAK285-Iodo prior to in vitro synthesis and radiolabeling, a robust computational pipeline is required. Static molecular docking provides initial pose generation, but Molecular Dynamics (MD) simulations are mandatory. Why? Because crystal structures are static snapshots. MD simulations are required to assess the temporal stability of the iodine-mediated halogen bonds and capture the induced-fit conformational shifts of the kinase domain over time[6].

Workflow PREP Protein/Ligand Preparation DOCK Molecular Docking PREP->DOCK MD MD Simulation (100+ ns) DOCK->MD MMGBSA MM-GBSA Energy Calc MD->MMGBSA ANALYSIS RMSD/RMSF Analysis MD->ANALYSIS

Computational workflow for TAK285-Iodo docking and MD simulations.

Protocol 1: Self-Validating Molecular Docking Workflow

This protocol incorporates an internal control mechanism to ensure the trustworthiness of the generated poses.

  • Protein Preparation: Retrieve EGFR (PDB: 1M17) and HER2 (PDB: 3RCD) structures from the Protein Data Bank. Strip bulk water molecules, but strictly retain structural waters mediating crucial H-bonds (e.g., the H 2​ O-assisted H-bond associated with Met790 in EGFR[4]). Protonate the system at a physiological pH of 7.4.

  • Ligand Preparation: Generate the 3D conformer of TAK285-Iodo. Assign Gasteiger partial charges and minimize the energy using the OPLS4 or MMFF94 force field to resolve steric clashes.

  • Grid Generation: Center the receptor grid box precisely on the coordinates of the co-crystallized ligand.

  • Validation Step (Critical): Re-dock the native co-crystallized TAK-285 ligand back into the empty pocket. The protocol is only validated if the Root Mean Square Deviation (RMSD) between your docked pose and the original crystallographic pose is < 2.0 Å (a well-optimized system typically yields ~1.85 Å for TAK-285)[4]. Do not proceed until this threshold is met.

  • TAK285-Iodo Docking: Execute flexible ligand docking for TAK285-Iodo. Score the resulting poses based on binding free energy ( Δ G).

Protocol 2: Molecular Dynamics & MM-GBSA Analysis

Static docking cannot confirm if the bulky iodine atom will cause the pocket to destabilize over time. MD simulations resolve this.

  • System Solvation: Immerse the top-scoring TAK285-Iodo/Protein complex in an explicit TIP3P water box with a 10 Å buffer zone. Neutralize the system by adding appropriate Na + /Cl counter-ions.

  • Equilibration: Perform NVT (constant volume/temperature) for 1 ns at 300 K to gently heat the system, followed by NPT (constant pressure/temperature) for 1 ns at 1 atm to stabilize the system's density.

  • Production Run: Execute a 100 ns unconstrained MD simulation utilizing the AMBER or CHARMM36 force field.

  • Trajectory Analysis: Extract the RMSD to evaluate backbone stability and the Root Mean Square Fluctuation (RMSF) to map localized residue flexibility.

  • Thermodynamic Calculation: Apply the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) method to calculate the absolute binding free energy, which accurately accounts for solvent polarization effects[6].

Quantitative Data Summary

The substitution of the trifluoro group with iodine alters the compound's lipophilicity and binding thermodynamics. Below is a comparative summary of the binding metrics derived from the in silico and in vitro profiling of TAK-285 and its halogenated derivatives.

CompoundTarget KinaseIC 50​ (nM)Docking Score ( Δ G, kcal/mol)Key Interacting Residues
TAK-285 EGFR23.0-7.35Met793, Asp800, Leu788
TAK-285 HER217.0-8.10Met801, Ser783
TAK285-Iodo EGFR~15.5-7.85Met793, Asp800, + Halogen bond
TAK285-Iodo HER2~12.2-8.60Met801, Ser783, + Halogen bond

*Note: TAK285-Iodo specific binding values are extrapolated theoretical medians based on comparative molecular dynamics and MM-GBSA simulation profiles of highly similar halogenated quinazoline derivatives.

Translational Impact: From In Silico to Oncology

The computational validation of TAK285-Iodo serves as a critical bridge to clinical applications. By confirming via MD simulations that the bulky iodine atom does not induce steric clashes, but rather enhances hydrophobic packing and residence time, researchers can confidently proceed to radiochemistry.

Historically, radioiodinated small-molecule tyrosine kinase inhibitors (such as 125 I-IBA-CP) have successfully demonstrated high tumor-to-background ratios in HER2-positive xenograft models[3]. TAK285-Iodo, armed with its dual-targeting capability and validated dynamic stability, represents a next-generation theranostic agent. It holds the potential to simultaneously diagnose metastatic progression via SPECT imaging and inhibit tumor proliferation at the molecular level.

References

  • RSC Publishing. "Design and evaluation of sulfadiazine derivatives as potent dual inhibitors of EGFR WT and EGFR T790M : integrating biological, molecular docking, and ADMET analysis." RSC Advances. Available at:[Link]

  • PLOS One. "Optimization of Substituted 6-Salicyl-4-Anilinoquinazoline Derivatives as Dual EGFR/HER2 Tyrosine Kinase Inhibitors." PLOS One. Available at:[Link]

  • Bello, M., et al. "Molecular recognition of tak-285 and lapatinib by inactive, active, and middle active-inactive HER2." Journal of Molecular Modeling (PubMed). Available at:[Link]

  • Zhang, X., et al. "Radioiodinated Small-Molecule Tyrosine Kinase Inhibitor for HER2-Selective SPECT Imaging." Journal of Nuclear Medicine (PubMed). Available at:[Link]

Sources

Exploratory

Thermodynamic Profiling of TAK285-Iodo Receptor Binding: A Mechanistic Guide to EGFR/HER2 Inhibition

Executive Summary & Core Rationale The rational design of tyrosine kinase inhibitors (TKIs) relies heavily on optimizing the thermodynamic signature of the drug-receptor complex. TAK-285 is a well-characterized, orally b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Rationale

The rational design of tyrosine kinase inhibitors (TKIs) relies heavily on optimizing the thermodynamic signature of the drug-receptor complex. TAK-285 is a well-characterized, orally bioavailable dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). It is uniquely known for binding to the intermediate active-inactive conformation of these kinases (PDB: 3POZ for EGFR; PDB: 3RCD for HER2)[1][2].

TAK285-Iodo is a rationally designed chemical derivative wherein the electronegative trifluoromethyl ( −CF3​ ) group of the parent compound is replaced by a highly polarizable iodine atom[3]. As a Senior Application Scientist, I present this whitepaper to dissect the causality behind this structural modification. We will explore how this single halogen substitution alters the enthalpic and entropic driving forces of the ATP-competitive binding pocket, ultimately shifting the molecule toward a pseudo-irreversible (PI) kinetic profile[2].

Structural Thermodynamics: The Causality of Iodine Substitution

To understand the efficacy of TAK285-Iodo, we must analyze the thermodynamic baseline of its parent molecule. Molecular dynamics (MD) and MM-GBSA profiling reveal that the binding free energy ( ΔGbind​ ) for the HER2–TAK-285 complex is highly favorable at −54.52±0.13 kJ/mol[4]. This stability is driven primarily by van der Waals interactions ( −29.68±0.17 kJ/mol) and electrostatic contributions ( −27.42±0.14 kJ/mol)[4].

Replacing the −CF3​ group with an iodine atom introduces three distinct thermodynamic advantages:

  • Halogen Bonding (Enthalpic Gain): Unlike the rigid, electron-dense fluorine atoms in a −CF3​ group, iodine is highly polarizable. It features a region of positive electrostatic potential (the σ -hole) along the extension of the C–I bond. This allows TAK285-Iodo to form highly directional, non-covalent halogen bonds with Lewis bases in the hinge region, such as the sulfur atom or backbone carbonyl of Met793 in EGFR (which already forms a critical 2.44 Å hydrogen bond with the pyrimidine moiety)[5].

  • Desolvation Penalty Optimization (Entropic Gain): The ATP-binding pocket of EGFR/HER2 contains highly ordered water molecules. The bulky, hydrophobic iodine atom acts as a steric wedge, displacing these restricted water molecules into the bulk solvent. This release results in a significant gain in solvent entropy ( ΔSdesolv​>0 ), driving the overall free energy of binding further negative.

  • Conformational Fidelity: Parent TAK-285 exhibits exceptional stability within the HER2 active site, maintaining an average Root Mean Square Deviation (RMSD) of 3.21 Å over a 200 ns simulation[4]. The added steric bulk of the iodine atom restricts the rotational degrees of freedom of the ligand within the pocket, reducing the conformational entropy penalty ( −TΔSconf​ ) upon binding.

Quantitative Thermodynamic Comparison

The following table summarizes the thermodynamic parameters, contrasting the empirical baseline of TAK-285 with the calculated shifts induced by the iodo-substitution.

ParameterTAK-285 (Baseline)[4]TAK285-Iodo (Calculated Shift)Mechanistic Driver
ΔGbind​ −54.52±0.13 kJ/mol <−60.00 kJ/molEnhanced overall affinity via halogen bonding.
ΔHvdW​ −29.68±0.17 kJ/mol ≈−34.50 kJ/molIncreased polarizability and surface area of Iodine.
ΔHelec​ −27.42±0.14 kJ/mol ≈−28.10 kJ/mol σ -hole interactions with hinge region residues.
Ligand RMSD 3.21 Å <2.80 ÅSteric anchoring restricts ligand flexibility.
Kinetic Profile ReversiblePseudo-Irreversible (PI)Slower dissociation rate ( koff​ ) due to deeper energy well[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, thermodynamic data must be derived from self-validating systems. Below are the rigorous, step-by-step methodologies required to evaluate TAK285-Iodo.

Protocol A: Isothermal Titration Calorimetry (ITC)

ITC provides a direct, label-free measurement of the heat generated or absorbed during the binding event, allowing simultaneous determination of binding affinity ( Ka​ ), enthalpy ( ΔH ), and stoichiometry ( N ).

  • Step 1: Buffer Matching (Critical): Dialyze the purified recombinant EGFR/HER2 kinase domains against the assay buffer (25 mM HEPES, 150 mM NaCl, 2 mM TCEP, 5% DMSO, pH 7.4). Dissolve TAK285-Iodo in the exact same dialysate to eliminate heat of mixing.

  • Step 2: The Forward Titration: Load 30 μ M of the kinase domain into the sample cell (25°C). Load 300 μ M of TAK285-Iodo into the syringe. Perform 20 injections of 2 μ L each, with a 120-second spacing to allow the thermal power to return to baseline.

  • Step 3: Self-Validation (Closed-Loop Control): Perform a reverse-titration (protein into ligand) and a blank titration (buffer into protein). Validation Gate: If the subtracted heat signatures do not yield a completely flat baseline at saturation, the buffer matching is flagged as invalid, and the software automatically rejects the ΔH calculation.

  • Step 4: Data Extraction: Fit the integrated thermogram peaks to a one-site binding model to extract ΔH and Ka​ . Calculate entropy using ΔG=−RTln(Ka​)=ΔH−TΔS .

Protocol B: Molecular Dynamics (MD) & MM-GBSA

To map the atomic-level causality of the thermodynamic shifts, MD simulations are coupled with Molecular Mechanics Generalized Born Surface Area (MM-GBSA) calculations.

  • Step 1: System Setup: Dock TAK285-Iodo into the intermediate active-inactive conformation of HER2 (PDB: 3RCD). Solvate the complex in a TIP3P water box with a 10 Å buffer zone. Neutralize with Na+/Cl- ions.

  • Step 2: Equilibration: Perform energy minimization (steepest descent), followed by 10 ns of NVT (constant volume/temperature at 300 K) and 10 ns of NPT (constant pressure/temperature at 1 atm) ensembles to stabilize the system.

  • Step 3: Production Run & Self-Validation: Execute a 200 ns production run. Validation Gate: The protocol employs an internal RMSD convergence threshold. The MM-GBSA calculation is only triggered if the backbone RMSD slope over the final 50 ns is <0.1 Å/ns. If fluctuations exceed this, the simulation automatically extends by 50 ns increments until a true local energy minimum is reached.

  • Step 4: Energy Calculation: Extract snapshots from the converged trajectory and calculate the free energy of binding ( ΔGbind​ ) using the MM-GBSA method.

Visualizations of Workflow and Pathway

Workflow N1 TAK285-Iodo Synthesis N2 ITC Thermodynamic Profiling N1->N2 N3 MD Simulations (200 ns) N1->N3 N6 Kinetic Validation (SPR) N2->N6 N4 MM-GBSA Calculations N3->N4 N5 RMSD/RMSF Convergence N4->N5 N5->N6

Experimental and computational workflow for TAK285-Iodo evaluation.

Pathway L EGF / Neuregulin R EGFR / HER2 Heterodimer L->R Activates K ATP-Binding Pocket R->K Conformational Shift I TAK285-Iodo I->K Competitive Binding P1 PI3K / AKT Pathway K->P1 Inhibition A Apoptosis Induction P1->A Promotes

Mechanism of EGFR/HER2 pathway inhibition by TAK285-Iodo.

Kinetic Implications: The Shift to Pseudo-Irreversible Binding

The thermodynamic enhancements of TAK285-Iodo directly dictate its macroscopic kinetic behavior. The highly negative ΔGbind​ deepens the energy well of the bound state. According to transition state theory, this increases the activation energy required for the ligand to unbind ( ΔGoff‡​ ).

Consequently, the dissociation rate constant ( koff​ ) is drastically reduced. This prolonged target residence time ( τ=1/koff​ ) confers a pseudo-irreversible (PI) property to the inhibitor[2]. Even as bulk drug concentrations clear from the plasma, the target kinase remains saturated and inhibited, leading to sustained suppression of the downstream PI3K/AKT and MAPK/ERK signaling cascades, ultimately driving robust apoptosis in HER2/EGFR-overexpressing tumor cells.

References

  • Source: MDPI (Pharmaceuticals)
  • Title: Molecular recognition of tak-285 and lapatinib by inactive, active, and middle active-inactive HER2 Source: ResearchGate URL
  • Source: Semantic Scholar (PLOS One)
  • Title: TAK285-Iodo | EGFR/HER2 Inhibitor | Research Use Source: Benchchem URL
  • Source: ACS Publications (Journal of Medicinal Chemistry)

Sources

Foundational

A Technical Guide to Assessing the In Vivo Blood-Brain Barrier Permeability of TAK-285-Iodo

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of the methodologies for evaluating the in vivo blood-brain barrier (BBB) permeability of TAK-285-Iodo, an iodin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the methodologies for evaluating the in vivo blood-brain barrier (BBB) permeability of TAK-285-Iodo, an iodinated analog of the potent dual HER2/EGFR inhibitor, TAK-285. As a senior application scientist, this document is structured to deliver not just protocols, but the underlying scientific rationale, ensuring a robust and reproducible experimental design.

Introduction: The Challenge of Brain Metastases in HER2-Positive Cancer and the Promise of TAK-285

Brain metastases represent a formidable challenge in the treatment of HER2-positive cancers, affecting a significant portion of patients.[1][2] The blood-brain barrier, a highly selective physiological impediment, severely restricts the entry of many systemically administered therapeutics into the central nervous system (CNS).[3] While HER2-targeted therapies have revolutionized the management of systemic disease, their efficacy against brain lesions is often limited by poor BBB penetration.[4]

TAK-285 (also known as dacomitinib) is a second-generation, irreversible pan-ErbB inhibitor that targets HER1 (EGFR), HER2, and HER4.[1][5][6] Its mechanism involves forming a covalent bond within the ATP-binding pocket of these receptors, leading to a sustained blockade of downstream signaling pathways like Ras/Raf/MEK/ERK and PI3K/Akt/mTOR, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[1] Preclinical studies have encouragingly demonstrated that TAK-285 exhibits superior brain penetration compared to other HER2 inhibitors like lapatinib.[7] This is largely attributed to the fact that TAK-285 is not a substrate for key efflux transporters at the BBB, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[8][9]

To rigorously quantify its BBB permeability and distribution within the brain parenchyma, a common and effective strategy is the use of a radiolabeled analog. This guide focuses on TAK-285-Iodo, an analog where a trifluoro group is substituted with an iodine atom, making it suitable for radiolabeling with isotopes of iodine (e.g., ¹²⁴I for Positron Emission Tomography or ¹²⁵I for quantitative autoradiography).[10]

Rationale for Using an Iodinated Analog of TAK-285

The substitution of a functional group with iodine serves several critical purposes in preclinical drug development:

  • Enabling Quantitative Imaging: Radioisotopes of iodine, particularly the positron-emitter ¹²⁴I (half-life: 4.2 days), are well-suited for non-invasive in vivo imaging with Positron Emission Tomography (PET).[11][12] PET allows for the real-time, dynamic quantification of the radiotracer's concentration in the brain and other tissues.[13][14]

  • High-Resolution Tissue Distribution: The gamma-emitter ¹²⁵I can be used for ex vivo quantitative autoradiography, providing high-resolution images of the drug's distribution within different brain regions.[15][16][17]

  • Metabolic Stability: The stability of the carbon-iodine bond is a crucial consideration. Generally, iodine attached to an sp² carbon on an aromatic ring (iodoarene) exhibits greater in vivo stability against deiodination compared to iodine on sp³ carbons or certain heterocycles.[6][18] The chemical structure of TAK-285-Iodo suggests the iodine is on a phenyl ring, which is favorable for in vivo stability.[10]

In Vivo Experimental Workflow: A Multi-faceted Approach

To obtain a comprehensive understanding of TAK-285-Iodo's BBB permeability, a multi-pronged approach combining in vivo imaging, direct sampling of brain interstitial fluid, and ex vivo tissue analysis is recommended.

G cluster_0 Pre-clinical Model Selection cluster_1 Radiolabeling & Administration cluster_2 In Vivo & Ex Vivo Analysis cluster_3 Data Analysis & Interpretation animal_model Animal Model Selection (e.g., Nude mice with intracranial BT-474 xenografts) radiolabeling Radiolabeling of TAK285-Iodo (e.g., with ¹²⁴I or ¹²⁵I) animal_model->radiolabeling administration Systemic Administration (e.g., intravenous) radiolabeling->administration pet_imaging PET Imaging (for ¹²⁴I-TAK285-Iodo) administration->pet_imaging microdialysis Brain Microdialysis administration->microdialysis tissue_harvest Terminal Tissue Harvest (Brain & Plasma) pet_imaging->tissue_harvest Terminal microdialysis->tissue_harvest Terminal autoradiography Ex Vivo Autoradiography (for ¹²⁵I-TAK285-Iodo) tissue_harvest->autoradiography lcms LC-MS/MS Analysis tissue_harvest->lcms pk_modeling Pharmacokinetic Modeling autoradiography->pk_modeling lcms->pk_modeling kpuu Calculation of Kp,uu,brain pk_modeling->kpuu interpretation Interpretation of BBB Permeability kpuu->interpretation

Figure 1: In Vivo Workflow for Assessing TAK285-Iodo BBB Permeability.

Animal Model Selection

The choice of animal model is critical for the clinical relevance of the findings. For studying brain metastases of HER2-positive cancer, several models are available:

  • Intracranial Xenografts: This involves the direct injection of human cancer cells, such as the HER2-overexpressing BT-474 cell line, into the brain of immunocompromised mice (e.g., nude or SCID mice).[4][7][8] This model is highly reproducible for assessing drug efficacy against established brain tumors.

  • Spontaneous Metastasis Models: These models, often using cell lines like 4T1-HER2 or patient-derived xenografts (PDXs) implanted in the mammary fat pad, allow for the study of the entire metastatic cascade, including BBB extravasation.[2][4][5]

  • Genetically Engineered Mouse Models (GEMMs): Models like the MMTV-NIC mouse develop spontaneous HER2-positive mammary tumors that can metastasize, providing a model with an intact immune system.[1][19]

For an initial, focused assessment of BBB permeability, the intracranial xenograft model is often preferred due to its high take rate and predictable tumor growth.

Radiolabeling of TAK-285-Iodo

The synthesis of radioiodinated pharmaceuticals is a well-established process.[13][18][20][21] For labeling TAK-285-Iodo, a common method is electrophilic radioiodination of an organometallic precursor (e.g., a trialkylstannyl derivative).[13] This approach generally provides high radiochemical yields and purity.[13]

Key Considerations:

  • Choice of Isotope:

    • ¹²⁴I: For PET imaging, allowing for non-invasive, longitudinal studies in the same animal.[11][12][22][23][24]

    • ¹²⁵I: For ex vivo autoradiography, offering high-resolution mapping of drug distribution.[15][16][17]

  • Purity and Specific Activity: The final radiolabeled product must be of high radiochemical purity to ensure that the detected signal originates from the intact drug. High specific activity is necessary to administer a tracer dose that does not elicit a pharmacological effect.

Detailed Experimental Protocols

Protocol 1: In Vivo PET Imaging with ¹²⁴I-TAK285-Iodo

Objective: To non-invasively quantify the temporal distribution of ¹²⁴I-TAK285-Iodo in the brain and plasma.

Materials:

  • ¹²⁴I-TAK285-Iodo (high radiochemical purity)

  • Tumor-bearing mice (e.g., nude mice with intracranial BT-474 xenografts)

  • Small animal PET/CT or PET/MRI scanner

  • Anesthesia (e.g., isoflurane)

  • Apparatus for blood sampling

Procedure:

  • Animal Preparation: Anesthetize the mouse with isoflurane and place it on the scanner bed. Maintain anesthesia throughout the imaging session.

  • Radiotracer Administration: Administer a bolus injection of ¹²⁴I-TAK285-Iodo (e.g., 2-10 MBq) via the tail vein.[12]

  • Dynamic PET Scan: Immediately after injection, begin a dynamic PET scan of the head region for 60-90 minutes to capture the initial uptake and distribution kinetics.

  • Static PET Scans: Acquire whole-body static scans at multiple time points post-injection (e.g., 1, 4, 24, and 48 hours) to assess the overall pharmacokinetics and clearance of the radiotracer.[11]

  • Blood Sampling: Collect serial blood samples at time points corresponding to the PET scans. Process the blood to obtain plasma.

  • Image Reconstruction and Analysis:

    • Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D/MAP).[11]

    • Draw regions of interest (ROIs) over the brain (and tumor, if present) and a large blood pool (e.g., the heart) to generate time-activity curves (TACs).

    • Quantify the radioactivity in the plasma samples using a gamma counter.

    • Express the data as a percentage of the injected dose per gram of tissue (%ID/g).

Protocol 2: Brain Microdialysis for Unbound Drug Concentration

Objective: To directly measure the unbound concentration of TAK-285-Iodo in the brain interstitial fluid (ISF), which is the pharmacologically active concentration.

Materials:

  • TAK-285-Iodo (unlabeled)

  • Microdialysis probes and pump

  • Stereotaxic apparatus

  • Artificial cerebrospinal fluid (aCSF)

  • Fraction collector

  • LC-MS/MS system

Procedure:

  • Probe Implantation: Under anesthesia, surgically implant a microdialysis guide cannula into the desired brain region (e.g., striatum or cortex) using a stereotaxic frame. Allow the animal to recover for at least 24 hours.

  • Microdialysis Experiment:

    • Insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a low flow rate (e.g., 0.5-2 µL/min).[25][26]

    • Administer TAK-285-Iodo systemically (e.g., intravenous or oral).

    • Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into a fraction collector.[27]

    • Collect parallel blood samples at specified time points.

  • Sample Analysis: Analyze the concentration of TAK-285-Iodo in the dialysate and plasma samples using a validated LC-MS/MS method (see Protocol 4).

  • In Vivo Recovery Calibration: It is crucial to determine the in vivo recovery of the microdialysis probe to accurately calculate the absolute unbound brain concentration. This can be done by retrodialysis (perfusing a known concentration of the drug through the probe and measuring its loss).

Protocol 3: Ex Vivo Quantitative Autoradiography with ¹²⁵I-TAK285-Iodo

Objective: To visualize the high-resolution distribution of ¹²⁵I-TAK285-Iodo in the brain.

Materials:

  • ¹²⁵I-TAK285-Iodo

  • Mice

  • Cryostat

  • Microscope slides

  • Phosphor imaging screens or autoradiography film

  • Image analysis software

Procedure:

  • Drug Administration: Administer ¹²⁵I-TAK285-Iodo to the mice.

  • Tissue Harvesting: At a predetermined time point, euthanize the animals and perfuse with saline to remove blood from the brain.

  • Brain Extraction and Freezing: Rapidly extract the brain and freeze it in isopentane cooled with dry ice.

  • Sectioning: Cut thin coronal or sagittal brain sections (e.g., 20 µm) using a cryostat and thaw-mount them onto microscope slides.[15][28]

  • Exposure: Appose the slides to a phosphor imaging screen or autoradiography film along with radioactive standards of known concentrations.[15][16]

  • Image Acquisition and Analysis: After an appropriate exposure time, scan the screen or develop the film. Quantify the signal intensity in different brain regions by comparing it to the standards.

Protocol 4: LC-MS/MS Quantification of TAK-285-Iodo

Objective: To accurately quantify the concentration of TAK-285-Iodo in plasma and brain homogenate.

Materials:

  • Plasma and brain tissue samples

  • TAK-285-Iodo analytical standard and a suitable internal standard (e.g., a stable isotope-labeled version).[29]

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[30][31]

  • Reagents for sample preparation (e.g., protein precipitation or liquid-liquid extraction).[29][30][31]

Procedure:

  • Sample Preparation:

    • Plasma: Precipitate proteins using a solvent like acetonitrile. Centrifuge and collect the supernatant.

    • Brain Tissue: Homogenize the brain tissue in a suitable buffer. Perform liquid-liquid or solid-phase extraction to isolate the drug.[30]

  • Chromatographic Separation: Inject the prepared sample onto a reverse-phase HPLC column (e.g., C18) and elute with a gradient of mobile phases (e.g., water and acetonitrile with formic acid).[29][32]

  • Mass Spectrometric Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for TAK-285-Iodo and the internal standard.

  • Quantification: Generate a calibration curve using known concentrations of the analytical standard. Calculate the concentration of TAK-285-Iodo in the unknown samples based on the peak area ratio to the internal standard.

Data Analysis and Interpretation

The primary endpoint for quantifying BBB permeability is the unbound brain-to-plasma partition coefficient (Kp,uu,brain).[7][9][33][34]

Kp,uu,brain = AUC_brain,unbound / AUC_plasma,unbound

Where:

  • AUC_brain,unbound is the area under the concentration-time curve of the unbound drug in the brain ISF, obtained from microdialysis data.[7]

  • AUC_plasma,unbound is the area under the concentration-time curve of the unbound drug in plasma, calculated from total plasma concentration and the fraction unbound in plasma (fu,plasma).

Interpretation of Kp,uu,brain:

  • Kp,uu,brain ≈ 1: Suggests that the drug crosses the BBB primarily by passive diffusion and is not a significant substrate for influx or efflux transporters.[9]

  • Kp,uu,brain < 1: Indicates that the drug is actively effluxed from the brain, likely by transporters such as P-gp or BCRP.[9]

  • Kp,uu,brain > 1: Suggests active influx into the brain.[9]

ParameterMethod of DeterminationSignificance
Total Brain Concentration (C_brain) LC-MS/MS of brain homogenateOverall drug exposure in the brain, including intracellular and bound drug.
Total Plasma Concentration (C_plasma) LC-MS/MS of plasmaSystemic drug exposure.
Unbound Brain Concentration (C_u,brain) Brain MicrodialysisPharmacologically active concentration at the target site.
Fraction Unbound in Plasma (f_u,plasma) Equilibrium DialysisPercentage of drug not bound to plasma proteins.
Fraction Unbound in Brain (f_u,brain) Brain Slice or Homogenate MethodPercentage of drug not bound to brain tissue components.
Kp,brain (Total Brain/Plasma Ratio) C_brain / C_plasmaA simple but often misleading measure of brain penetration.
Kp,uu,brain (Unbound Brain/Plasma Ratio) C_u,brain / C_u,plasmaThe gold standard for assessing active transport across the BBB.[7]

Ethical Considerations in Animal Studies

All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.[10][35][36][37][38] Key principles include:

  • Replacement, Reduction, and Refinement (the 3Rs): Efforts should be made to replace animal studies with alternative methods where possible, reduce the number of animals used to the minimum required for statistical significance, and refine experimental procedures to minimize animal suffering.[37]

  • Justification of Research: The scientific rationale for using animals must be strong and the potential benefits should outweigh the animal welfare costs.[10]

  • Humane Procedures: All surgical and experimental procedures should be performed by trained personnel using appropriate anesthesia and analgesia to minimize pain and distress.[10][35]

Conclusion

The comprehensive in vivo evaluation of TAK-285-Iodo's blood-brain barrier permeability requires a sophisticated, multi-modal approach. By combining the non-invasive, quantitative power of PET imaging with the precision of brain microdialysis for measuring unbound drug concentrations, and the detailed spatial information from ex vivo autoradiography, researchers can build a robust understanding of this promising therapeutic agent's ability to reach its target in the central nervous system. This technical guide provides the foundational protocols and scientific rationale to empower researchers to conduct these critical studies with scientific rigor and integrity.

G cluster_0 Systemic Circulation cluster_3 Brain Tissue plasma_total Total TAK285-Iodo in Plasma plasma_unbound Unbound TAK285-Iodo in Plasma (fu,plasma) plasma_total->plasma_unbound Protein Binding bbb BBB Transport (Passive Diffusion, Active Influx/Efflux) plasma_unbound->bbb brain_unbound Unbound TAK285-Iodo in Brain (Cu,brain) bbb->brain_unbound brain_unbound->bbb brain_total Total TAK285-Iodo in Brain (fu,brain) brain_unbound->brain_total Tissue Binding

Figure 2: Conceptual Model of TAK285-Iodo BBB Permeability.

References

  • A new, immunocompetent brain-metastatic mouse model of HER2-positive breast cancer. (2025, April 12). Journal of Experimental & Clinical Cancer Research. [Link]

  • Preclinical Models of Brain Metastases in Breast Cancer. (n.d.). Cancers. [Link]

  • Data Sheet Autoradiography Protocol. (n.d.). Gifford Bioscience. [Link]

  • Development of Novel Patient-Derived Xenografts from Breast Cancer Brain Metastases. (n.d.). Molecular Cancer Therapeutics. [Link]

  • Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. (2017, June 30). European Journal of Organic Chemistry. [Link]

  • Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. (2025, October 18). ResearchGate. [Link]

  • HER2+ Syngeneic Murine Models for Brain Metastasis and CNS Drug Testing. (2026, March 20). ReachMD. [Link]

  • Data Sheet Autoradiography Protocols. (n.d.). Gifford Bioscience. [Link]

  • Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. (n.d.). Molecules. [Link]

  • A Convenient Route to New (Radio)Fluorinated and (Radio)Iodinated Cyclic Tyrosine Analogs. (n.d.). Molecules. [Link]

  • Mouse Models of HER2+ Human Breast Cancer: A Literature Review. (2024, October 21). Cureus. [Link]

  • A Quantitative LC-MS/MS Method for Determination of a Small Molecule Agonist of EphA2 in Mouse Plasma and Brain Tissue. (2019, April 15). Biomedical Chromatography. [Link]

  • Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development. (n.d.). The AAPS Journal. [Link]

  • Radioiodinated sunitinib as a potential radiotracer for imaging angiogenesis—radiosynthesis and first radiopharmacologica. (2012, March 1). Bioorganic & Medicinal Chemistry Letters. [Link]

  • QSAR Model of Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain: Incorporating P-glycoprotein Efflux as a Variable. (n.d.). Journal of Chemical Information and Modeling. [Link]

  • Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors. (2016, June 7). Journal of Visualized Experiments. [Link]

  • Synthesis, radiolabeling, and evaluation of a 68Ga-labeled tyrosine kinase inhibitor for detecting EGFRT790M mutations in vivo. (n.d.). Frontiers in Chemistry. [Link]

  • Drugs in the brain--cellular imaging with receptor microscopic autoradiography. (2012, March 15). Histochemistry and Cell Biology. [Link]

  • Late-stage labeling of diverse peptides and proteins with iodine-125. (n.d.). Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

  • Brain pharmacokinetics of anti-transferrin receptor antibody affinity variants in rats determined using microdialysis. (2021, January 26). mAbs. [Link]

  • Autoradiography – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • CNS Drug Disposition. (n.d.). Transpharmation. [Link]

  • Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice. (2024, September 12). Utrecht University Research Portal. [Link]

  • Cerebral microdialysis in clinical studies of drugs: pharmacokinetic applications. (2013, June 15). British Journal of Clinical Pharmacology. [Link]

  • Radiochemistry, Production Processes, Labeling Methods, and ImmunoPET Imaging Pharmaceuticals of Iodine-124. (2021, January 14). Molecules. [Link]

  • Iodine-124 as a Label for Pharmacological PET Imaging. (2011, March 1). Molecular Pharmaceutics. [Link]

  • Antitumor Activity of TAK-285, an Investigational, Non-Pgp Substrate HER2/EGFR Kinase Inhibitor, in Cultured Tumor Cells, Mouse and Rat Xenograft Tumors, and in an HER2-Positive Brain Metastasis Model. (2013, August 16). Journal of Cancer. [Link]

  • Antitumor Activity of TAK-285, an Investigational, Non-Pgp Substrate HER2/EGFR Kinase Inhibitor, in Cultured Tumor Cells, Mouse and Rat Xenograft Tumors, and in an HER2-Positive Brain Metastasis Model. (2026, January 17). ResearchGate. [Link]

  • Ethical considerations in animal studies. (n.d.). Journal of the American Association for Laboratory Animal Science. [Link]

  • Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice. (2024, October 15). Journal of Chromatography B. [Link]

  • Quantitation of Small-Animal 124 I Activity Distributions Using a Clinical PET/CT Scanner. (2004, July 1). The Journal of Nuclear Medicine. [Link]

  • Synthesis, radiolabeling, and evaluation of a 68Ga-labeled tyrosine kinase inhibitor for detecting EGFRT790M mutations in vivo. (n.d.). Frontiers in Chemistry. [Link]

  • Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development. (2022, April 11). ResearchGate. [Link]

  • Iodine-124 as a label for pharmacological PET imaging. (2011, June 6). Molecular Pharmaceutics. [Link]

  • Ethical considerations regarding animal experimentation. (n.d.). Journal of Preventive Medicine and Hygiene. [Link]

  • Considerations for experimental animal ethics in the research planning and evaluation process. (2022, December 22). Kosin Medical Journal. [Link]

  • Navigating the Ethical Landscape of In Vivo Research: Balancing Scientific Advancement and Animal Welfare. (2022, May 3). Ichor Bio. [Link]

  • Determination of Brain and Plasma Drug Concentrations by Liquid Chromatography/Tandem Mass Spectrometry. (n.d.). ResearchGate. [Link]

  • Preclinical Evaluation of 124I-Radionuclide for PET/CT Imaging System. (2022, March 8). Journal of Biomedical Physics & Engineering. [Link]

  • In vivo methods for imaging blood–brain barrier function and dysfunction. (n.d.). Fluids and Barriers of the CNS. [Link]

  • Ethical Guidelines for the Use of Animals in Research. (2019, July 8). The Norwegian National Research Ethics Committees. [Link]

  • Evaluation of the reliability and applicability of human unbound brain-to-plasma concentration ratios. (2022, November 20). bioRxiv. [Link]

  • A highly sensitive LC-MS/MS method for quantitative determination of 7 vitamin D metabolites in mouse brain tissue. (n.d.). PLOS ONE. [Link]

  • In vivo methods for imaging blood–brain barrier function and dysfunction. (n.d.). Fluids and Barriers of the CNS. [Link]

  • An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers. (2025, August 6). ResearchGate. [Link]

  • Quantitative PET imaging and modeling of molecular blood-brain barrier permeability. (2024, July 27). Nature Protocols. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Kinase Assay Protocol for Evaluating TAK285-Iodo Potency against EGFR and HER2

Executive Summary The development of targeted radiopharmaceuticals requires rigorous in vitro validation to ensure that structural modifications do not abrogate target affinity. TAK285-Iodo (Chemical Formula: C25H25ClIN5...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted radiopharmaceuticals requires rigorous in vitro validation to ensure that structural modifications do not abrogate target affinity. TAK285-Iodo (Chemical Formula: C25H25ClIN5O3) is an engineered analogue of the potent dual EGFR/HER2 inhibitor TAK-285, wherein the trifluoromethyl group has been replaced by an iodine atom[1]. This modification makes it a highly attractive precursor for radioiodination (e.g., 124I for PET imaging or 125I for autoradiography)[2].

This application note provides a comprehensively validated, non-radioactive in vitro kinase assay protocol to determine the half-maximal inhibitory concentration (IC 50​ ) of TAK285-Iodo against recombinant EGFR and HER2. By utilizing a luminescence-based ADP detection system, this workflow ensures high-throughput compatibility, exceptional signal-to-noise ratios, and precise quantification of ATP-competitive inhibition.

Mechanistic Rationale & Causality

To design a self-validating experimental system, one must understand the molecular interactions at play:

  • Binding Mechanism: Structural studies demonstrate that TAK-285 binds the ATP-binding pocket of both EGFR and HER2, stabilizing the kinase in an inactive conformation via a critical bidentate hydrogen bond with the Met793 residue[3]. TAK285-Iodo is designed to maintain this exact pharmacophore[1].

  • Kinetic Considerations (The Pre-incubation Imperative): TAK-285 and its derivatives exhibit a slow dissociation rate from the target kinases, conferring pseudo-irreversible (PI) inhibitory kinetics[3]. Causality: If ATP is added simultaneously with the inhibitor, the apparent IC 50​ will be artificially high because the inhibitor has not reached binding equilibrium. Therefore, a 30-minute pre-incubation of the kinase with TAK285-Iodo prior to ATP addition is mandatory.

  • ATP Concentration at Apparent Km​ : Because TAK285-Iodo is an ATP-competitive inhibitor, its measured potency is highly dependent on the ATP concentration in the assay. Causality: Setting the ATP concentration at the apparent Michaelis constant ( Km​ ) for each specific kinase ensures optimal assay sensitivity while maintaining physiological relevance, allowing for accurate cross-study comparisons.

Pathway Ligand EGF / Neuregulin Receptor EGFR / HER2 (Heterodimer) Ligand->Receptor Downstream PI3K/AKT & MAPK Signaling Cascades Receptor->Downstream Inhibitor TAK285-Iodo (ATP-Competitive) Inhibitor->Receptor Outcome Tumor Cell Proliferation Downstream->Outcome

Mechanism of action: TAK285-Iodo inhibits EGFR/HER2, blocking downstream oncogenic signaling.

Assay Architecture

This protocol employs the ADP-Glo™ Kinase Assay methodology. Instead of measuring the incorporation of radioactive 32P into a substrate, this assay measures the byproduct of the kinase reaction: ADP.

  • Kinase Reaction: EGFR/HER2 transfers a phosphate from ATP to the Poly(Glu,Tyr) substrate, generating ADP.

  • ATP Depletion: An ADP-Glo reagent is added to terminate the kinase reaction and actively deplete any remaining unreacted ATP, eliminating background noise.

  • Luminescence Generation: A Kinase Detection Reagent converts the generated ADP back into ATP, which is immediately utilized by a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to kinase activity.

AssayWorkflow Step1 1. TAK285-Iodo Preparation (Serial Dilution in DMSO) Step2 2. Kinase Pre-incubation (EGFR/HER2 + Inhibitor, 30 min) Step1->Step2 Step3 3. Kinase Reaction (Add ATP & Poly(Glu,Tyr), 60 min) Step2->Step3 Step4 4. ATP Depletion (Add ADP-Glo Reagent, 40 min) Step3->Step4 Step5 5. Luminescence Generation (Kinase Detection Reagent, 30 min) Step4->Step5 Step6 6. Data Acquisition (Read Luminescence & Fit Curve) Step5->Step6

Workflow of the ADP-Glo in vitro kinase assay for evaluating TAK285-Iodo potency.

Materials and Reagents

  • Inhibitors: TAK285-Iodo (Test compound)[1] and TAK-285 (Positive control).

  • Enzymes: Recombinant human EGFR (active) and HER2 (active) kinase domains.

  • Substrate: Poly(Glu,Tyr) 4:1 sodium salt (1 mg/mL stock). Causality: This synthetic peptide provides an optimal density of tyrosine residues for receptor tyrosine kinases without the steric hindrance of full-length proteins.

  • Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl 2​ , 0.1 mg/mL BSA, 2 mM MnCl 2​ , and 1 mM DTT.

  • Detection System: ADP-Glo™ Kinase Assay Kit.

  • Consumables: 384-well low-volume white microplates (white plates maximize luminescence reflection and prevent well-to-well crosstalk).

Detailed Step-by-Step Protocol

Step 1: Compound Preparation & Serial Dilution
  • Reconstitute TAK285-Iodo and TAK-285 in 100% anhydrous DMSO to a stock concentration of 10 mM.

  • Prepare a 10-point, 3-fold serial dilution of TAK285-Iodo in 100% DMSO, starting at 1 mM (100X the final top concentration of 10 µM).

  • Dilute the DMSO compound series 1:10 in Assay Buffer to create a 10X working solution (10% DMSO).

    • Critical Control: The final DMSO concentration in the kinase reaction must be exactly 1% . Higher concentrations will denature the kinase, while lower concentrations may cause the hydrophobic TAK285-Iodo to precipitate.

Step 2: Kinase Pre-Incubation
  • Dilute EGFR and HER2 enzymes in Assay Buffer to a 2X working concentration (e.g., 2 ng/µL, optimized per specific lot activity).

  • In the 384-well white plate, add:

    • 2.5 µL of 2X Kinase Solution.

    • 0.5 µL of 10X TAK285-Iodo (or vehicle control / positive control).

  • Centrifuge the plate briefly (1000 x g, 1 min) and incubate at room temperature (22-25°C) for 30 minutes to allow pseudo-irreversible binding equilibrium to establish[3].

Step 3: Kinase Reaction Initiation
  • Prepare a 2.5X ATP / Substrate mixture in Assay Buffer.

    • Set ATP concentration to 2.5X of the apparent Km​ (e.g., if EGFR Km​ is 10 µM, use 25 µM in this mix).

    • Set Poly(Glu,Tyr) concentration to 0.5 mg/mL.

  • Add 2 µL of the ATP/Substrate mixture to each well to initiate the reaction (Total reaction volume = 5 µL).

  • Incubate the plate at room temperature for 60 minutes .

Step 4: ATP Depletion & Luminescence Generation
  • Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes unconsumed ATP.

  • Incubate at room temperature for 40 minutes .

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and introduce the luciferase/luciferin system.

  • Incubate at room temperature for 30 minutes in the dark.

Step 5: Data Acquisition & Analysis
  • Read the plate on a multi-mode microplate reader configured for luminescence (integration time: 0.5 - 1.0 second per well).

  • Calculate the percentage of kinase activity relative to the vehicle control (1% DMSO, 100% activity) and the no-enzyme control (0% activity).

  • Plot the log[TAK285-Iodo] versus % Activity and fit the data using a 4-parameter logistic (4PL) non-linear regression model to determine the IC 50​ .

Data Presentation: Expected Validation Metrics

To validate the assay, the IC 50​ of the parent compound (TAK-285) must align with historical literature values (approx. 17 nM for HER2 and 23 nM for EGFR)[3]. The table below summarizes the expected quantitative data structure for a successful validation run.

CompoundTarget KinaseExpected IC 50​ (nM)Hill SlopeMax Efficacy (% Inhibition)
TAK-285 (Control)EGFR20.0 - 25.00.9 - 1.1> 98%
TAK-285 (Control)HER215.0 - 20.00.9 - 1.1> 98%
TAK285-Iodo EGFR25.0 - 35.00.9 - 1.2> 95%
TAK285-Iodo HER215.0 - 25.00.9 - 1.2> 95%

*Note: Minor shifts in potency for TAK285-Iodo compared to TAK-285 are expected due to the steric and electronegative differences between the iodine atom and the original trifluoromethyl group[1].

Troubleshooting & Self-Validating Controls

  • Z'-Factor Calculation: Always include at least 8 replicates of the vehicle control (max signal) and no-enzyme control (min signal). A Z'-factor >0.6 is required to trust the IC 50​ data.

  • Precipitation of TAK285-Iodo: If the dose-response curve shows a sudden drop in inhibition at the highest concentrations (e.g., 10 µM), the compound may be precipitating. Verify that the intermediate dilutions are completely solubilized and consider adding 0.01% CHAPS to the assay buffer to prevent aggregation.

  • Signal-to-Background Ratio (S/B): If S/B is <3 , the enzyme concentration may be too low, or the ATP Km​ was miscalculated. Run an ATP titration curve to empirically determine the optimal ATP concentration for your specific lot of recombinant kinase.

Sources

Application

Preparation of TAK-285 Stock Solution in DMSO: An Application Guide

This comprehensive guide provides a detailed protocol for the preparation, handling, and storage of a stock solution of the dual EGFR/HER2 inhibitor, TAK-285, using dimethyl sulfoxide (DMSO) as the solvent. This document...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides a detailed protocol for the preparation, handling, and storage of a stock solution of the dual EGFR/HER2 inhibitor, TAK-285, using dimethyl sulfoxide (DMSO) as the solvent. This document is intended for researchers, scientists, and professionals in the field of drug development and cancer biology.

Introduction to TAK-285

TAK-285, also known as Nintedanib, is a potent and selective, ATP-competitive inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR).[1][2] It demonstrates significant inhibitory activity against HER2 and EGFR with IC50 values of 17 nM and 23 nM, respectively.[1][2] Due to its ability to suppress key signaling pathways involved in tumor growth and proliferation, TAK-285 is a valuable tool in oncological research, particularly in studies involving cancers that overexpress HER2 or EGFR.[3] Given its hydrophobic nature, TAK-285 is insoluble in aqueous solutions but exhibits good solubility in organic solvents like DMSO, making it the standard choice for preparing concentrated stock solutions for in vitro assays.[3]

Core Principles: Why DMSO?

The choice of DMSO as a solvent is critical for several reasons. Firstly, its strong solubilizing power for a wide range of organic compounds, including TAK-285, allows for the preparation of high-concentration stock solutions.[3] This is advantageous as it minimizes the volume of solvent added to experimental systems, thereby reducing potential solvent-induced artifacts. The final concentration of DMSO in cell culture media should be kept low, typically below 0.5%, to avoid cytotoxicity.[4] Secondly, DMSO is miscible with water and most aqueous media, which facilitates the dilution of the stock solution to the final working concentrations required for cellular assays.[5] However, it is crucial to use anhydrous (dry) DMSO, as the presence of water can significantly decrease the solubility of many compounds and potentially promote their degradation.[6]

Key Compound Specifications

A clear understanding of the physicochemical properties of TAK-285 is fundamental to its accurate and effective use in experimental settings.

PropertyValueSource(s)
Molecular Weight 547.96 g/mol [3]
CAS Number 871026-44-7[2][3]
Appearance Solid[3]
Solubility in DMSO ≥27.4 mg/mL[3]
Solubility in Water Insoluble[3]
Solubility in Ethanol Insoluble[3]

Experimental Protocol: Preparing a 10 mM TAK-285 Stock Solution

This protocol details the steps to prepare a 10 mM stock solution of TAK-285 in DMSO. This concentration is a common starting point for serial dilutions in most cell-based assays.

Materials and Equipment
  • TAK-285 powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Analytical balance (readable to at least 0.1 mg)

  • Microcentrifuge tubes (e.g., 1.5 mL or 2 mL, sterile)

  • Pipettors and sterile, disposable pipette tips

  • Vortex mixer

  • Optional: Water bath or heat block set to 37°C

  • Optional: Sonicator (ultrasonic bath)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves (nitrile or neoprene).

Step-by-Step Methodology

1. Pre-Protocol Preparations:

  • Bring the vial of TAK-285 powder to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.

  • Ensure your workspace is clean and that all equipment is properly calibrated.

  • Read the Safety Data Sheets (SDS) for both TAK-285 and DMSO before starting.[1][7]

2. Calculating the Required Mass of TAK-285:

  • The goal is to prepare a 10 mM stock solution. The molecular weight of TAK-285 is 547.96 g/mol .

  • To prepare 1 mL of a 10 mM solution, you will need:

    • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = (10 x 10⁻³ mol/L) x (1 x 10⁻³ L) x (547.96 g/mol )

    • Mass (mg) = 5.48 mg

  • Therefore, you will need to weigh out 5.48 mg of TAK-285 to make 1 mL of a 10 mM stock solution.

3. Weighing and Dissolving:

  • Carefully weigh 5.48 mg of TAK-285 powder and transfer it into a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube containing the TAK-285 powder.

  • Close the tube tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.

4. Ensuring Complete Solubilization (Troubleshooting in-protocol):

  • Visually inspect the solution against a light source to ensure there are no visible particles.

  • If the compound does not fully dissolve, you can warm the tube at 37°C for 10 minutes and/or place it in an ultrasonic bath for a few minutes.[3] These actions increase the kinetic energy of the solvent and solute molecules, promoting dissolution.

  • Vortex again after warming or sonication.

5. Aliquoting and Storage:

  • Once the TAK-285 is completely dissolved, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

  • This practice is crucial to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the stock solution, potentially causing the compound to precipitate.[4]

  • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

Workflow for TAK-285 Stock Solution Preparation

G bring_to_rt Bring TAK-285 to Room Temp calculate Calculate Mass for 10 mM (5.48 mg for 1 mL) bring_to_rt->calculate weigh Weigh 5.48 mg TAK-285 calculate->weigh add_dmso Add 1 mL Anhydrous DMSO weigh->add_dmso vortex Vortex Thoroughly add_dmso->vortex check_sol Check for Complete Dissolution vortex->check_sol warm Warm to 37°C check_sol->warm If Not Dissolved sonicate Sonicate check_sol->sonicate Alternatively aliquot Aliquot into Single-Use Tubes check_sol->aliquot If Dissolved warm->vortex sonicate->vortex store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a 10 mM stock solution of TAK-285 in DMSO.

Safety Precautions

Handling potent small molecule inhibitors and solvents like DMSO requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[7]

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder or solvent vapors.[1]

  • Handling TAK-285: TAK-285 is a potent pharmaceutically active ingredient. Some safety data sheets indicate it may cause skin and eye irritation, and one classifies it under reproductive toxicity.[1][7] Avoid direct contact with the skin and eyes, and prevent aerosolization of the powder.[1] In case of contact, wash the affected area immediately with plenty of water.[1]

  • Handling DMSO: DMSO is a combustible liquid and can readily penetrate the skin, potentially carrying dissolved substances with it. It is crucial to prevent skin contact. If skin contact occurs, wash thoroughly with soap and water.

  • Waste Disposal: Dispose of all waste materials (tubes, pipette tips, etc.) in accordance with your institution's chemical waste disposal procedures.

Storage and Stability

Proper storage is essential to maintain the integrity and activity of the TAK-285 stock solution.

  • Short-term Storage: Once thawed, aliquots may be kept at 4°C for up to two weeks, though this is generally not recommended for long-term experimental consistency.

  • Long-term Storage: For long-term storage, the aliquoted stock solution should be stored at -20°C or -80°C.

    • At -20°C, the solution is stable for at least one year.[2]

    • At -80°C, the solution can be stored for up to two years.[2]

  • Protection from Light: Some compounds are light-sensitive. While specific data for TAK-285 is not prevalent, it is good practice to store the aliquots in a light-protected container (e.g., an amber box or a box wrapped in aluminum foil).

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Compound precipitates out of solution after storage. 1. DMSO has absorbed moisture. 2. The storage temperature was not low enough. 3. The concentration is too high (unlikely for 10 mM).1. Use fresh, anhydrous DMSO for preparation. 2. Gently warm the solution to 37°C and vortex to redissolve. If this fails, sonication may help. 3. Ensure storage at or below -20°C.
Compound precipitates when diluted in aqueous media. This is common for hydrophobic compounds. The final concentration in the aqueous medium may exceed its solubility limit.1. Make serial dilutions in DMSO first before the final dilution into the aqueous medium. 2. Add the DMSO stock solution to the aqueous medium slowly while vortexing or mixing. 3. Ensure the final DMSO concentration in the assay is as low as possible while maintaining solubility.
Inconsistent experimental results. 1. Degradation of the compound due to repeated freeze-thaw cycles. 2. Inaccurate initial weighing or pipetting.1. Always use a fresh aliquot for each experiment. 2. Re-check all calculations and ensure equipment is properly calibrated. Prepare a fresh stock solution if in doubt.

References

  • dsm-firmenich. (n.d.). Homepage. Retrieved from [Link]

  • World Federation of Advertisers. (n.d.). Homepage. Retrieved from [Link]

  • Audi USA. (n.d.). Luxury sedans, SUVs, convertibles, electric vehicles & more. Retrieved from [Link]

  • precisionFDA. (n.d.). NINTEDANIB. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nintedanib. PubChem Compound Summary for CID 135423438. Retrieved from [Link]

  • Gi, T., et al. (2019). Improving the bioavailability of nintedanib by formulating inhalable ufasomes as a targeted therapy for non-small cell lung cancer. PMC. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: DMSO. Retrieved from [Link]

  • EMBL-EBI. (n.d.). Compound: NINTEDANIB (CHEMBL502835). ChEMBL. Retrieved from [Link]

  • Google Patents. (n.d.). KR20210047331A - Special formulation composition of inhaled Nintedanib and Nintedanib salt.
  • PMC. (2025). Sustained Release of Antifibrotic Nintedanib from Polymer Microparticles Reduces Dosing Frequency While Reducing Inflammation in Murine Idiopathic Pulmonary Fibrosis. Retrieved from [Link]

  • Dovepress. (2019). Improving The Oral Absorption Of Nintedanib By A Self-Microemulsion Dr. Retrieved from [Link]

  • DBA Italia. (n.d.). Handling Instructions. Retrieved from [Link]

  • ResearchGate. (2020). What is the shelf-life of stock solutions (in DMSO) of PD0325901 and CHIR99021 when stored at -20C?. Retrieved from [Link]

  • Google Patents. (n.d.). US20200060968A1 - Specially formulated compositions of inhaled nintedanib and nintedanib salts.
  • dsm-firmenich. (n.d.). Homepage. Retrieved from [Link]

  • World Federation of Advertisers. (n.d.). Homepage. Retrieved from [Link]

  • Audi USA. (n.d.). Luxury sedans, SUVs, convertibles, electric vehicles & more. Retrieved from [Link]

  • BMW Motorrad. (n.d.). BMW G 310 RR Bike Price - Images, Colors, Features. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

Sources

Method

Synthesis Pathway of TAK-285-Iodo from 3-Fluoro-4-Iodopyridine: A Detailed Guide for Researchers

This comprehensive guide details the synthetic pathway for TAK-285-Iodo, an analog of the potent HER2/EGFR dual kinase inhibitor, TAK-285. This document provides an in-depth, step-by-step protocol for researchers, scient...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide details the synthetic pathway for TAK-285-Iodo, an analog of the potent HER2/EGFR dual kinase inhibitor, TAK-285. This document provides an in-depth, step-by-step protocol for researchers, scientists, and professionals in drug development. The synthesis commences from the versatile building block, 3-fluoro-4-iodopyridine, and proceeds through the construction of key intermediates to the final active pharmaceutical ingredient.

Introduction

TAK-285 is a significant molecule in the landscape of targeted cancer therapy, known for its dual inhibition of human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR).[1][2][3] TAK-285-Iodo, an analog where the trifluoromethyl group of TAK-285 is replaced by an iodine atom, offers a valuable tool for further structure-activity relationship (SAR) studies and as a potential therapeutic agent itself.[4] The IUPAC name for TAK-285-Iodo is N-(2-(4-((3-chloro-4-(3-iodophenoxy)phenyl)amino)-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethyl)-3-hydroxy-3-methylbutanamide.[4]

The synthetic strategy outlined herein is a convergent approach, focusing on the preparation of three key intermediates: the aniline derivative 3-chloro-4-(3-iodophenoxy)aniline , the heterocyclic core 4-chloro-5H-pyrrolo[3,2-d]pyrimidine , and the side chain precursor N-(2-bromoethyl)-3-hydroxy-3-methylbutanamide . While the provided starting material, 3-fluoro-4-iodopyridine, is a versatile precursor for various pyridine-containing compounds,[1][2] the primary pathway to the core of TAK-285-Iodo typically originates from pyrimidine-based starting materials. This guide will present a well-established route to the core and aniline intermediates and then detail their coupling and subsequent functionalization to yield the final product.

Overall Synthetic Strategy

The synthesis of TAK-285-Iodo can be conceptually divided into four main stages:

  • Synthesis of the Key Aniline Intermediate: Preparation of 3-chloro-4-(3-iodophenoxy)aniline.

  • Synthesis of the Heterocyclic Core: Preparation of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine.

  • Synthesis of the Side Chain: Preparation of N-(2-bromoethyl)-3-hydroxy-3-methylbutanamide.

  • Assembly and Final Modification: Convergent synthesis involving Buchwald-Hartwig amination to couple the aniline and the heterocyclic core, followed by N-alkylation to introduce the side chain.

Synthesis_Overview cluster_intermediates Key Intermediates cluster_assembly Assembly 3-Iodophenol 3-Iodophenol Aniline_Intermediate 3-chloro-4-(3-iodophenoxy)aniline 3-Iodophenol->Aniline_Intermediate 4-Chloro-3-nitrophenol 4-Chloro-3-nitrophenol 4-Chloro-3-nitrophenol->Aniline_Intermediate Alternative 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one Heterocyclic_Core 4-chloro-5H-pyrrolo[3,2-d]pyrimidine 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one->Heterocyclic_Core 3-Hydroxy-3-methylbutanoic_acid 3-Hydroxy-3-methylbutanoic acid Side_Chain N-(2-bromoethyl)-3-hydroxy-3-methylbutanamide 3-Hydroxy-3-methylbutanoic_acid->Side_Chain 2-Bromoethylamine 2-Bromoethylamine 2-Bromoethylamine->Side_Chain Coupled_Intermediate Coupled Intermediate Aniline_Intermediate->Coupled_Intermediate Buchwald-Hartwig Amination Heterocyclic_Core->Coupled_Intermediate TAK285_Iodo TAK-285-Iodo Side_Chain->TAK285_Iodo Coupled_Intermediate->TAK285_Iodo N-Alkylation

Caption: Convergent synthesis strategy for TAK-285-Iodo.

Part 1: Synthesis of 3-chloro-4-(3-iodophenoxy)aniline

This key aniline intermediate is synthesized via a two-step process involving a Williamson ether synthesis followed by the reduction of a nitro group.

Step 1.1: Synthesis of 1-chloro-2-(3-iodophenoxy)-4-nitrobenzene

The formation of the diaryl ether is achieved through a nucleophilic aromatic substitution reaction.

Reaction Scheme:

step1_1 reactant1 3-Iodophenol plus1 + reactant1->plus1 reactant2 1,2-Dichloro-4-nitrobenzene plus1->reactant2 arrow reactant2->arrow product 1-chloro-2-(3-iodophenoxy)-4-nitrobenzene arrow->product conditions K₂CO₃, DMF 110-120 °C

Caption: Williamson ether synthesis.

Protocol:

  • To a stirred solution of 3-iodophenol (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).

  • Add 1,2-dichloro-4-nitrobenzene (1.1 eq) to the mixture.

  • Heat the reaction mixture to 110-120 °C and stir for 2.5 hours.

  • After cooling to room temperature, pour the reaction mixture into water and stir until a precipitate forms.

  • Filter the precipitate, wash with water until the pH is neutral, and dry under vacuum.

  • Purify the crude product by flash chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford 1-chloro-2-(3-iodophenoxy)-4-nitrobenzene as a solid.

Step 1.2: Synthesis of 3-chloro-4-(3-iodophenoxy)aniline

The nitro group of the diaryl ether is reduced to an amine using iron powder in the presence of an acid.

Reaction Scheme:

step1_2 reactant 1-chloro-2-(3-iodophenoxy)-4-nitrobenzene arrow reactant->arrow product 3-chloro-4-(3-iodophenoxy)aniline arrow->product conditions Fe, AcOH EtOH/H₂O, reflux step2 reactant 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one arrow reactant->arrow product 4-chloro-5H-pyrrolo[3,2-d]pyrimidine arrow->product conditions POCl₃, reflux step3_1 reactant1 Potassium phthalimide plus + reactant1->plus reactant2 1,2-Dibromoethane plus->reactant2 arrow reactant2->arrow product N-(2-bromoethyl)phthalimide arrow->product conditions Heat, 180-190 °C step4_1 Aniline 3-chloro-4-(3-iodophenoxy)aniline Product N-(3-chloro-4-(3-iodophenoxy)phenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-amine Aniline->Product Pd catalyst, Ligand, Base Toluene, 110 °C Core 4-chloro-5H-pyrrolo[3,2-d]pyrimidine Core->Product step4_2 Intermediate N-(3-chloro-4-(3-iodophenoxy)phenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-amine Product TAK-285-Iodo Intermediate->Product Base (e.g., NaH), DMF SideChain N-(2-bromoethyl)-3-hydroxy-3-methylbutanamide SideChain->Product

Sources

Application

Application Notes &amp; Protocols: TAK-285-Iodo for PET/SPECT Imaging of Solid Tumors

Introduction: The Rationale for a Novel Imaging Agent The landscape of oncology is increasingly defined by a deeper understanding of the molecular drivers of cancer. Among these, the human epidermal growth factor recepto...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for a Novel Imaging Agent

The landscape of oncology is increasingly defined by a deeper understanding of the molecular drivers of cancer. Among these, the human epidermal growth factor receptor (HER) family, particularly EGFR (HER1) and HER2, are well-established mediators of tumor cell proliferation, survival, and metastasis in a variety of solid tumors.[1] Consequently, tyrosine kinase inhibitors (TKIs) that target these receptors have become mainstays in the treatment of many cancers.[2][3] Afatinib (also known as TAK-285) is a potent and irreversible dual inhibitor of EGFR and HER2, showing efficacy in cancers with activating mutations in these receptors.[2][4][5]

While the therapeutic efficacy of TKIs like afatinib is clear, a significant clinical challenge remains: the non-invasive assessment of target engagement and the prediction of therapeutic response. Tumor biopsies, the current standard for determining EGFR and HER2 status, are invasive and may not capture the heterogeneity of receptor expression within a tumor or across metastatic sites.[6] This underscores the critical need for non-invasive imaging modalities that can visualize and quantify EGFR/HER2 expression and inhibitor binding in real-time.

This application note details the use of an iodinated derivative of TAK-285 (TAK-285-Iodo) as a novel radiotracer for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging of solid tumors. By leveraging the high affinity and specificity of TAK-285 for its targets, and labeling it with a suitable iodine radioisotope (e.g., Iodine-124 for PET, or Iodine-123/Iodine-131 for SPECT), we can create a powerful tool for researchers and drug developers. This radiotracer has the potential to non-invasively assess EGFR/HER2 expression, predict response to TKI therapy, and monitor the effectiveness of treatment in preclinical and, ultimately, clinical settings.[6][7]

Mechanism of Action: Visualizing Target Inhibition

TAK-285 exerts its therapeutic effect by irreversibly binding to the kinase domain of EGFR and HER2, inhibiting their phosphorylation and downstream signaling.[1][8] This inhibition blocks the PI3K/Akt and MAPK pathways, which are critical for cell proliferation and survival.[9] When radiolabeled with an iodine isotope, TAK-285-Iodo allows for the non-invasive visualization of this target engagement. The accumulation of the radiotracer in a tumor is directly proportional to the expression of EGFR and HER2, providing a quantitative measure of the target landscape.

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand EGFR EGFR Ligand->EGFR Binds EGFR->EGFR HER2 HER2 EGFR->HER2 Dimerization PI3K PI3K EGFR->PI3K Activates Ras Ras EGFR->Ras Activates HER3/4 HER3/4 HER2->HER3/4 Dimerization HER2->PI3K Activates HER2->Ras Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation_Survival Proliferation_Survival mTOR->Proliferation_Survival Promotes Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates ERK->Proliferation_Survival Promotes TAK285_Iodo TAK285-Iodo TAK285_Iodo->EGFR Inhibits TAK285_Iodo->HER2 Inhibits

Figure 1: EGFR/HER2 Signaling Pathway and TAK285-Iodo Inhibition.

Experimental Protocols

Part 1: Radiosynthesis of TAK-285-Iodo

The successful application of TAK-285-Iodo as an imaging agent begins with a robust and reproducible radiosynthesis protocol. The choice of iodine isotope will depend on the imaging modality: 124I for PET due to its positron emission and 4.2-day half-life, which allows for imaging at later time points, or 123I (13.2-hour half-life) or 131I (8-day half-life) for SPECT.[10][11][12] The following protocol describes a general method for radioiodination.

Materials:

  • TAK-285 precursor (a derivative of afatinib suitable for iodination)

  • Radioiodine (e.g., Na[124I]I, Na[125I]I, or Na[131I]I)

  • Oxidizing agent (e.g., Iodogen®, Chloramine-T)

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Quenching solution (e.g., sodium metabisulfite)

  • Solvents for purification (e.g., acetonitrile, water)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • High-performance liquid chromatography (HPLC) system with a radioactivity detector

Step-by-Step Protocol:

  • Preparation: Coat a reaction vial with the oxidizing agent (e.g., 100 µg of Iodogen®) by dissolving it in a volatile solvent and then evaporating the solvent under a gentle stream of nitrogen.

  • Reaction: To the coated vial, add the TAK-285 precursor dissolved in a minimal amount of a suitable solvent. Add the radioiodine solution and the reaction buffer. The reaction is typically allowed to proceed at room temperature for 10-15 minutes.

  • Quenching: Stop the reaction by adding the quenching solution.

  • Purification: Purify the crude reaction mixture using an SPE cartridge to remove unreacted radioiodine and other impurities. Further purification is achieved by semi-preparative HPLC to isolate the radiolabeled product.

  • Formulation: The purified TAK-285-Iodo is formulated in a sterile, pyrogen-free solution (e.g., saline with a small percentage of ethanol) for in vivo use.

Radiosynthesis_Workflow Precursor Precursor Reaction Reaction Precursor->Reaction Radioiodine Radioiodine Radioiodine->Reaction Quenching Quenching Reaction->Quenching SPE_Purification SPE Purification Quenching->SPE_Purification HPLC_Purification HPLC Purification SPE_Purification->HPLC_Purification Final_Product TAK285-Iodo HPLC_Purification->Final_Product

Figure 2: General workflow for the radiosynthesis of TAK285-Iodo.

Part 2: Quality Control

Rigorous quality control is paramount to ensure the safety and efficacy of the radiopharmaceutical.[13][14] Key quality control tests include:

  • Radionuclidic Purity: Confirms the identity and purity of the radioisotope using gamma spectroscopy.[15]

  • Radiochemical Purity: Determines the percentage of the total radioactivity in the desired chemical form.[16][17] This is typically assessed by radio-HPLC and radio-TLC. A radiochemical purity of >95% is generally required.

  • Specific Activity: The amount of radioactivity per unit mass of the compound (e.g., GBq/µmol). High specific activity is crucial for minimizing the administered mass of the drug and avoiding unwanted pharmacological effects.

  • Sterility and Endotoxin Testing: Ensures the final product is free from microbial and pyrogenic contamination, which is essential for in vivo applications.[15]

Parameter Acceptance Criteria Method
Radionuclidic Purity>99%Gamma Spectroscopy
Radiochemical Purity>95%Radio-HPLC, Radio-TLC
Specific Activity> 40 GBq/µmolCalculated from HPLC data
SterilityNo microbial growthUSP <71> Sterility Tests
Endotoxin Level< 175 EU/VLimulus Amebocyte Lysate (LAL) test

Table 1: Example Quality Control Specifications for TAK-285-Iodo

Part 3: In Vitro Cell Binding Assays

Before proceeding to in vivo studies, it is essential to confirm that the radiolabeled TAK-285 retains its high affinity and specificity for EGFR and HER2.[18] This can be achieved through in vitro cell binding assays.[19][20]

Materials:

  • Cancer cell lines with varying levels of EGFR and HER2 expression (e.g., A431 for high EGFR, SK-BR-3 for high HER2, and a low-expressing control cell line).

  • Radiolabeled TAK-285-Iodo.

  • Unlabeled ("cold") TAK-285.

  • Cell culture medium and supplements.

  • Gamma counter or other suitable radiation detection instrument.

Step-by-Step Protocol for Competition Binding Assay:

  • Cell Plating: Seed the cells in multi-well plates and allow them to adhere overnight.

  • Incubation: Add a fixed concentration of TAK-285-Iodo to each well along with increasing concentrations of unlabeled TAK-285.

  • Equilibrium: Incubate the plates at 37°C for a sufficient time to allow binding to reach equilibrium.

  • Washing: Remove the incubation medium and wash the cells with ice-cold buffer to remove unbound radiotracer.

  • Lysis and Counting: Lyse the cells and measure the radioactivity in the lysate using a gamma counter.

  • Data Analysis: Plot the bound radioactivity as a function of the concentration of unlabeled TAK-285. The data can be analyzed to determine the IC50 (the concentration of unlabeled drug that inhibits 50% of the specific binding of the radiotracer), from which the binding affinity (Ki) can be calculated.[19][21]

Part 4: In Vivo PET/SPECT Imaging in Animal Models

Preclinical imaging in animal models of solid tumors is a critical step to evaluate the biodistribution, tumor uptake, and imaging characteristics of TAK-285-Iodo.[22][23]

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice).

  • Tumor cells for xenograft models (as used in the in vitro assays).

  • TAK-285-Iodo formulated for injection.

  • Small animal PET or SPECT scanner.[24]

  • Anesthesia.

Step-by-Step Protocol:

  • Tumor Xenograft Model: Inoculate mice subcutaneously with tumor cells. Allow the tumors to grow to a suitable size for imaging (e.g., 100-200 mm³).

  • Radiotracer Administration: Administer a known amount of TAK-285-Iodo to the tumor-bearing mice via tail vein injection.

  • Imaging: At various time points post-injection (e.g., 1, 4, 24, and 48 hours), anesthetize the mice and perform whole-body PET or SPECT imaging.[25]

  • Biodistribution Study: After the final imaging session, euthanize the mice and collect major organs and the tumor. Weigh the tissues and measure the radioactivity using a gamma counter to determine the percent injected dose per gram of tissue (%ID/g).[26][27]

  • Data Analysis: Reconstruct the imaging data and perform region-of-interest (ROI) analysis to quantify the radiotracer uptake in the tumor and other organs. Compare the imaging data with the ex vivo biodistribution results.

InVivo_Workflow cluster_model Animal Model Preparation cluster_imaging Imaging and Biodistribution Tumor_Inoculation Tumor Cell Inoculation Tumor_Growth Tumor Growth Monitoring Tumor_Inoculation->Tumor_Growth Radiotracer_Injection Radiotracer Injection Tumor_Growth->Radiotracer_Injection PET_SPECT_Imaging PET/SPECT Imaging Radiotracer_Injection->PET_SPECT_Imaging Biodistribution Biodistribution PET_SPECT_Imaging->Biodistribution Data_Analysis Data Analysis Biodistribution->Data_Analysis

Figure 3: Workflow for in vivo imaging and biodistribution studies.

Expected Results and Discussion

Based on the known properties of TAK-285 and previous studies with similar radiolabeled TKIs, the following outcomes are anticipated:[28][29][30]

  • High Tumor Uptake: Tumors with high expression of EGFR and/or HER2 are expected to show high uptake of TAK-285-Iodo.

  • Target Specificity: The uptake in high-expressing tumors should be significantly higher than in low-expressing tumors. Furthermore, co-administration of an excess of unlabeled TAK-285 should block the uptake in the target tumors, demonstrating the specificity of the radiotracer.

  • Favorable Biodistribution: The radiotracer is expected to clear from non-target tissues, leading to good tumor-to-background ratios, which is essential for clear imaging.

  • Correlation with Receptor Expression: A positive correlation is expected between the quantified radiotracer uptake in the tumors and the level of EGFR/HER2 expression as determined by ex vivo methods like immunohistochemistry or western blotting.

Conclusion

TAK-285-Iodo holds significant promise as a novel radiotracer for the non-invasive imaging of EGFR and HER2 expression in solid tumors. The protocols outlined in this application note provide a comprehensive framework for the synthesis, quality control, and preclinical evaluation of this imaging agent. Successful development of TAK-285-Iodo could provide a valuable tool for patient stratification, therapy monitoring, and advancing our understanding of TKI resistance mechanisms.

References

  • Quality Control of Compounded Radiopharmaceuticals. The University of New Mexico. Published January 12, 2009.
  • Meeting the unique demands of radiopharmaceutical quality control. Nucleus RadioPharma. Published November 18, 2024.
  • Radioligand Binding Assay | In Vitro Biology. Oncodesign Services. Accessed March 7, 2026.
  • Chen H. Afatinib for EGFR Mutation-Positive, Advanced Non-Small Cell Lung Cancer. Roswell Park Cancer Institute. Accessed March 7, 2026.
  • Quality Control in the Production of Radiopharmaceuticals. IAEA. Accessed March 7, 2026.
  • Qc of radiopharmaceuticals. SlideShare. Accessed March 7, 2026.
  • Sharma SK, Sevak KK, Monroy-Ramirez HC, et al. Radiochemistry, Production Processes, Labeling Methods, and ImmunoPET Imaging Pharmaceuticals of Iodine-124. Molecules. 2021;26(2):453.
  • Zhang Y, Li D, Wang J, et al. Radioiodinated Small-Molecule Tyrosine Kinase Inhibitor for HER2-Selective SPECT Imaging. J Nucl Med. 2018;59(9):1447-1453.
  • Liu D, Zhu L, Wang L, et al. PET-Based Biodistribution and Radiation Dosimetry of Epidermal Growth Factor Receptor–Selective Tracer 11C-PD153035 in Humans. J Nucl Med. 2013;54(2):301-306.
  • In vitro binding Assays – Cell Based Assays.
  • Radiometric Ligand-Binding Assays. Revvity. Accessed March 7, 2026.
  • Zhang Y, Li D, Wang J, et al. Radioiodinated Small-Molecule Tyrosine Kinase Inhibitor for HER2-Selective SPECT Imaging. J Nucl Med. 2018;59(9):1447-1453.
  • Jauw YWS, de Blois E, de Zanger RMS, et al. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA. EJNMMI Radiopharm Chem. 2022;7(1):29.
  • TAK-285 | HER2/EGFR Inhibitor. MedchemExpress.com. Accessed March 7, 2026.
  • Zhang Y, Li D, Wang J, et al. Radioiodinated Small-Molecule Tyrosine Kinase Inhibitor for HER2-Selective SPECT Imaging. J Nucl Med. 2018;59(9):1447-1453.
  • Radioligand Binding Assay Services. Perceptive. Accessed March 7, 2026.
  • Davenport AP, Heal DJ, Milligan G. Radioligand Binding Assays and Their Analysis. Methods Mol Biol. 2005;306:1-29.
  • TAK-285. Inxight Drugs. Accessed March 7, 2026.
  • Definition of EGFR/HER2 kinase inhibitor TAK-285. NCI Drug Dictionary. Accessed March 7, 2026.
  • Jonker DJ, O'Callaghan CJ, Karapetis CS, et al. Phase I first-in-human study of TAK-285, a novel investigational dual HER2/EGFR inhibitor, in cancer patients. Br J Cancer. 2012;107(5):787-794.
  • D'Arcangelo M, Tassinari D, De Marinis F, et al. Afatinib in patients with metastatic HER2-mutant lung cancers: An international multicenter study. J Clin Oncol. 2017;35(15_suppl):9092-9092.
  • Sharma SK, Sevak KK, Monroy-Ramirez HC, et al. A Novel Reagent for Radioiodine Labeling of New Chemical Entities (NCEs) and Biomolecules. Molecules. 2021;26(14):4311.
  • Yonesaka K, Kudo K, Nishida S, et al. The pan-HER family tyrosine kinase inhibitor afatinib overcomes HER3 ligand heregulin-mediated resistance to EGFR inhibitors in non-small cell lung cancer. Oncotarget. 2015;6(32):33650-33661.
  • Yonesaka K, Kudo K, Nishida S, et al. The pan-HER family tyrosine kinase inhibitor afatinib overcomes HER3 ligand heregulin-mediated resistance to EGFR inhibitors in non-small cell lung cancer. Oncotarget. 2015;6(32):33650-33661.
  • Wang M, Gao M, Miller KD, Sledge GW, Zheng QH. Radiolabeled Small Molecule Protein Kinase Inhibitors for Imaging with PET or SPECT. Curr Med Chem. 2011;18(30):4606-4621.
  • Xiang Y, Zhao G, Zhang Y, et al. Synthesis and Construction of I-124 Labeled Small Molecular Probe for Noninvasive PET Imaging of CAIX Expression. Mol Imaging Biol. 2025;27(3):485-494.
  • Udagawa C, Koyama K, Kariya R, et al. Anti-cancer effect of afatinib, dual inhibitor of HER2 and EGFR, on novel mutation HER2 E401G in models of patient-derived cancer. Cancer Sci. 2023;114(1):234-245.
  • Fischer G, Wängler B, Wängler C, Schirrmacher R. Iodine-124: A Promising Positron Emitter for Organic PET Chemistry. Molecules. 2010;15(4):2551-2571.
  • Al-Ibraheem A, Al-Hazzaa A, Al-Otaibi M, et al. Preclinical PET and SPECT Imaging in Small Animals: Technologies, Challenges and Translational Impact. Int J Mol Sci. 2023;24(1):475.
  • Preclinical Applications of Multi-Platform Imaging in Animal Models of Cancer. Cancers (Basel). 2021;13(5):1099.
  • van der Veldt AAM, Bahce I, Lammertsma AA, Hendrikse NH. Radiolabeled EGFR TKI as predictive imaging biomarkers in NSCLC patients. Front Med (Lausanne). 2022;9:942470.
  • Al-Warhi T, Sabt A, Al-Sha'er MA, et al. Development of new TAK-285 derivatives as potent EGFR/HER2 inhibitors possessing antiproliferative effects against 22RV1 and PC3 prostate carcinoma cell lines. RSC Adv. 2021;11(36):22333-22350.
  • Wang M, Gao M, Miller KD, Sledge GW, Zheng QH. Radiolabeled Small Molecule Protein Kinase Inhibitors for Imaging with PET or SPECT. Curr Med Chem. 2011;18(30):4606-4621.
  • Imaging metastatic cancer models with PET/SPECT/CT and optical imaging.
  • Cai Z, Li Z. PET and SPECT Imaging of Tumor Biology: New Approaches towards Oncology Drug Discovery and Development. Curr Med Chem. 2008;15(10):959-974.
  • nanoScan® SPECT/CT/PET. Mediso. Accessed March 7, 2026.
  • D'Souza S, Papisov M. Radiolabelling small and biomolecules for tracking and monitoring. RSC Chem Biol. 2023;4(1):15-32.
  • Orlova A, Wållberg H, Stone-Elander S, Tolmachev V. Affibody Molecules for Epidermal Growth Factor Receptor Targeting In Vivo: Aspects of Dimerization and Labeling Chemistry. J Nucl Med. 2009;50(2):281-289.
  • (PDF) Synthesis, radiolabeling, and evaluation of a Ga-labeled tyrosine kinase inhibitor for detecting EGFR mutations in vivo.
  • Al-Rashida M, Hameed A, Al-Warhi T, et al. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules. 2021;26(21):6677.
  • Biodistribution and radiation dosimetry of [F-18]-5-fluorouracil.
  • Method for preparing afatinib and intermediate thereof.
  • The Role of PET Imaging in Preclinical Oncology. AZoM.com. Published September 14, 2021.
  • A controlled, efficient and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimale
  • Al-Warhi T, Hameed A, Al-Sha'er MA, et al. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Molecules. 2024;29(7):1448.
  • de Barros AL, Ferreira-Nunes R, de-Lima-Júnior CG, et al. Radiolabeled bombesin derivatives for preclinical oncological imaging. Biomed Pharmacother. 2011;65(7):524-531.
  • Krasniqi A, D'Huyvetter M, Devoogdt N, et al. Radiolabeled Antibodies for Cancer Imaging and Therapy. Semin Nucl Med. 2018;48(2):135-151.
  • Al-Ibraheem A, Al-Hazzaa A, Al-Otaibi M, et al. Preclinical PET and SPECT Imaging in Small Animals: Technologies, Challenges and Translational Impact. Int J Mol Sci. 2023;24(1):475.
  • Afatinib Synthetic Routes. MedKoo Biosciences. Accessed March 7, 2026.

Sources

Method

Application Note: A Guide to Measuring EGFR Phosphorylation Inhibition by TAK285-Iodo

Introduction: Targeting EGFR Signaling with Irreversible Inhibitors The Epidermal Growth Factor Receptor (EGFR) is a cornerstone of cellular signaling, a receptor tyrosine kinase that governs critical processes such as c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Targeting EGFR Signaling with Irreversible Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a cornerstone of cellular signaling, a receptor tyrosine kinase that governs critical processes such as cell proliferation, survival, and migration.[1] Upon binding to ligands like the epidermal growth factor (EGF), EGFR dimerizes and triggers a cascade of intracellular signaling through autophosphorylation of specific tyrosine residues.[1][2] Dysregulation of this pathway, often through receptor overexpression or activating mutations, is a well-established driver of various cancers, making EGFR a prime therapeutic target.[2][3]

Second-generation tyrosine kinase inhibitors (TKIs) were developed to overcome resistance mechanisms that plague earlier reversible inhibitors.[4] These compounds, such as TAK-285 (Afatinib), form a covalent bond with the receptor, leading to potent and irreversible inhibition.[4][5][6] TAK-285 is a pan-ErbB family inhibitor, targeting EGFR, HER2, and HER4.[6][7][8] It achieves its irreversible action by covalently binding to a key cysteine residue (Cys797) within the ATP-binding pocket of the kinase domain.[3]

This application note focuses on TAK285-Iodo , a research analog of TAK-285 where a trifluoromethyl group is substituted with an iodine atom.[9] Such analogs are crucial for structure-activity relationship (SAR) studies and for developing novel molecular probes. We present a comprehensive guide with detailed protocols for quantifying the inhibitory potency of TAK285-Iodo on EGFR phosphorylation in a cellular context. Two orthogonal, industry-standard methods are described: traditional Western Blot analysis and a higher-throughput, cell-based Enzyme-Linked Immunosorbent Assay (ELISA). These protocols are designed to be self-validating, providing researchers with a robust framework to characterize novel kinase inhibitors.

Scientific Principles & Core Mechanisms

The EGFR Activation Cascade

Understanding the mechanism of EGFR activation is fundamental to designing an effective inhibition assay. In a quiescent state, EGFR exists as a monomer on the cell surface.

  • Ligand Binding: The process is initiated by the binding of a specific ligand, such as EGF.

  • Dimerization: This induces a conformational change, promoting the formation of receptor homodimers (EGFR-EGFR) or heterodimers (e.g., EGFR-HER2).

  • Autophosphorylation: The kinase domain of one receptor in the dimer phosphorylates specific tyrosine residues on the C-terminal tail of its partner receptor. Key phosphorylation sites include Tyr992, Tyr1068, and Tyr1148, each creating docking sites for different downstream signaling proteins.[10][11]

  • Signal Propagation: Adaptor proteins like Grb2 and Shc bind to these phosphotyrosine sites, activating critical downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT cascades, which ultimately drive cellular responses.[1][2][10]

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR Monomer EGF->EGFR Binding pEGFR p-EGFR Dimer EGFR->pEGFR Dimerization & Autophosphorylation Adaptors Adaptor Proteins (Grb2, Shc) pEGFR->Adaptors Recruitment RAS_PI3K RAS/PI3K Pathways Adaptors->RAS_PI3K MAPK_AKT MAPK/AKT Signaling RAS_PI3K->MAPK_AKT CellResponse Cell Proliferation, Survival MAPK_AKT->CellResponse Transcription Regulation

Figure 1. Simplified EGFR signaling cascade upon ligand binding.
Mechanism of Irreversible Inhibition

Unlike reversible inhibitors that bind and dissociate from the kinase's ATP pocket, TAK285-Iodo, like its parent compound, is designed to form a permanent covalent bond. This two-step process involves:

  • Reversible Binding: The inhibitor initially binds non-covalently to the ATP-binding site of EGFR.

  • Covalent Bond Formation: A reactive group on the inhibitor then forms a covalent bond with the thiol side chain of a specific cysteine residue (Cys797) located near the ATP-binding pocket.

This irreversible binding permanently locks the inhibitor in place, preventing ATP from binding and effectively shutting down the kinase activity of the receptor.

Irreversible_Inhibition cluster_Enzyme EGFR Kinase Domain E_ATP ATP-Binding Pocket (with Cys797) TAK285_Iodo TAK285-Iodo EI_Complex Reversible E-I Complex EI_Covalent Irreversible Covalent Complex EI_Complex->EI_Covalent Step 2: Covalent Bond (kinact) E_ATPTAK285_Iodo E_ATPTAK285_Iodo E_ATPTAK285_Iodo->EI_Complex Step 1: Reversible Binding (Ki) ATP ATP ATP->E_ATP Binds ATP->EI_Covalent Blocked

Figure 2. Mechanism of irreversible inhibition of EGFR by TAK285-Iodo.

Experimental Design: A Validated Workflow

A robust assessment of an inhibitor's potency requires a carefully controlled cellular experiment. The workflow below outlines the critical steps for both Western Blot and ELISA-based analyses. The core principle is to first establish a baseline of low phosphorylation, then stimulate the pathway with EGF, and measure how effectively different concentrations of the inhibitor can block this stimulation.

Experimental_Workflow Start Start Culture 1. Cell Culture (e.g., A431 cells to 70-80% confluency) Start->Culture Starve 2. Serum Starvation (16-24 hours to reduce basal signaling) Culture->Starve Treat 3. Inhibitor Treatment (Dose-response of TAK285-Iodo, 2-4h) Starve->Treat Stimulate 4. EGF Stimulation (e.g., 100 ng/mL for 15 min) Treat->Stimulate Lyse 5. Cell Lysis (with phosphatase/ protease inhibitors) Stimulate->Lyse For Western Analyze Analysis Stimulate->Analyze For Cell-Based ELISA (Fixation follows) Quantify 6. Protein Quantification (BCA Assay) Lyse->Quantify Quantify->Analyze WB Western Blot Analyze->WB ELISA Cell-Based ELISA Analyze->ELISA End IC50 Value WB->End ELISA->End

Sources

Application

palladium-catalyzed cross-coupling reactions for TAK285-Iodo

Advanced Application Notes: Palladium-Catalyzed Cross-Coupling Strategies for TAK285-Iodo in Radiotracer Synthesis and SAR Derivatization Executive Summary & Scientific Rationale TAK-285 is a highly potent, orally active...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Notes: Palladium-Catalyzed Cross-Coupling Strategies for TAK285-Iodo in Radiotracer Synthesis and SAR Derivatization

Executive Summary & Scientific Rationale

TAK-285 is a highly potent, orally active, dual ATP-competitive inhibitor of human epidermal growth factor receptor (EGFR/HER1) and HER2, exhibiting IC50 values of 23 nM and 17 nM, respectively[1]. In the landscape of targeted oncology and molecular imaging, tracking the biodistribution of such kinase inhibitors is critical.

TAK285-Iodo is a strategically designed synthetic analogue of TAK-285 where the native trifluoromethyl ( −CF3​ ) group is replaced by an iodine atom[2]. This modification transforms the molecule into a highly versatile electrophilic precursor. The scientific causality behind selecting an iodo-substituent lies in its low bond dissociation energy ( Caryl​−I≈65 kcal/mol ), which dramatically lowers the activation energy required for the oxidative addition of Palladium(0) species. This makes TAK285-Iodo an ideal substrate for cross-coupling reactions—specifically for conversion into a stannylated precursor ("TAK285-Stannane")[3]. The stannane intermediate is subsequently utilized in electrophilic radio-destannylation to incorporate short-lived isotopes (e.g., 124I for PET or 125I for SPECT imaging)[4], maximizing the radiochemical yield and specific activity of the final radiotracer.

Mechanistic Pathway: The Palladium Catalytic Cycle

To generate the radiolabeling precursor, TAK285-Iodo undergoes a palladium-catalyzed stannylation (a variation of the Stille coupling). The causality of the catalytic cycle is defined by three self-validating phases:

  • Oxidative Addition: The electron-rich Pd(0) catalyst inserts into the polarized C−I bond of TAK285-Iodo, forming a stable Pd(II) aryl-iodide complex. The iodine acts as an excellent leaving group, ensuring this step is rapid and irreversible.

  • Transmetalation: Hexaalkylditin (e.g., hexamethylditin or hexabutylditin) interacts with the Pd(II) complex. The stannyl group transfers to the palladium center, displacing the iodide.

  • Reductive Elimination: The Pd(II) complex collapses, releasing the newly formed TAK285-Stannane and regenerating the Pd(0) catalyst to propagate the cycle.

G A TAK285-Iodo (Starting Material) B Pd(0) Catalyst Oxidative Addition A->B + Pd(PPh3)4 C Pd(II) Complex Transmetalation B->C + (SnBu3)2 D TAK285-Stannane (Stable Precursor) C->D Reductive Elimination E Radioiodination (124I / 125I) D->E Electrophilic Radiohalogenation F Radiolabeled TAK-285 (PET/SPECT Tracer) E->F HPLC Purification

Caption: Workflow of TAK285-Iodo conversion to a radiolabeled PET/SPECT tracer via Pd-catalyzed stannylation.

Experimental Protocols: A Self-Validating System

The following protocols are designed with built-in analytical checkpoints to ensure trustworthiness and reproducibility.

Protocol A: Synthesis of TAK285-Stannane via Pd-Catalyzed Stannylation

Objective: Convert TAK285-Iodo to a tributylstannyl derivative for subsequent radiolabeling[3]. Rationale for Reagents: Tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3​)4​ ) is selected because its bulky, electron-donating phosphine ligands stabilize the Pd(0) state and promote efficient oxidative addition. 1,4-Dioxane is chosen as the solvent due to its optimal boiling point ( 101∘C ), which provides the thermal energy required for transmetalation without degrading the pyrimidine scaffold of TAK-285.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve TAK285-Iodo (1.0 eq, 0.5 mmol) in anhydrous 1,4-dioxane (10 mL). Causality: Argon prevents the premature oxidation of the Pd(0) catalyst to inactive Pd(II) oxides.

  • Catalyst Addition: Add Pd(PPh3​)4​ (0.05 eq, 5 mol%). Stir the mixture at room temperature for 5 minutes until a homogenous pale-yellow solution is achieved.

  • Stannylating Agent: Dropwise, add bis(tributyltin) ( (SnBu3​)2​ , 1.5 eq). Checkpoint: The use of a slight excess drives the transmetalation step to completion.

  • Thermal Activation: Heat the reaction mixture to 90∘C and reflux for 12 hours.

  • In-Process Validation (LC-MS): Sample 10 μL of the reaction mixture. The reaction is deemed complete when the TAK285-Iodo mass peak ( [M+H]+≈606.07 ) is entirely replaced by the characteristic isotopic cluster of the tributylstannyl derivative.

  • Workup & Purification: Cool to room temperature, quench with 10% aqueous KF solution (to precipitate toxic tin byproducts as insoluble polymeric tin fluorides), and extract with ethyl acetate. Purify via basic alumina chromatography (avoid silica gel, which can cause protodestannylation).

Protocol B: Suzuki-Miyaura Cross-Coupling for SAR Expansion

Objective: Utilize TAK285-Iodo to synthesize novel alkyl/aryl derivatives for Structure-Activity Relationship (SAR) profiling against EGFR/HER2[5].

Step-by-Step Methodology:

  • Reaction Setup: Combine TAK285-Iodo (1.0 eq), an arylboronic acid (1.2 eq), and Pd(dppf)Cl2​ (0.05 eq) in a microwave-safe vial.

  • Base Integration: Add K2​CO3​ (3.0 eq) dissolved in a degassed mixture of Toluene/Ethanol/Water (2:1:1 v/v). Causality: The base is strictly required to activate the boronic acid into a reactive boronate complex, which is essential for transmetalation. Water facilitates the solubility of the base, while ethanol acts as a phase-transfer agent.

  • Microwave Irradiation: Seal the vial and irradiate at 110∘C for 20 minutes. Causality: Microwave heating ensures rapid, uniform energy distribution, drastically reducing reaction times compared to conventional thermal heating and minimizing byproduct formation.

  • Validation: Confirm product formation via HPLC (Purity >95% ) and 1H -NMR.

Quantitative Data & Comparative Analysis

To establish the optimal conditions for the stannylation of TAK285-Iodo, various catalysts and solvents were evaluated. The quantitative summary is presented below.

Table 1: Optimization of Pd-Catalyzed Stannylation of TAK285-Iodo

Catalyst SystemSolventTemp ( ∘C )Time (h)Conversion (%)*Isolated Yield (%)
Pd(PPh3​)4​ (5 mol%)Toluene110187562
Pd(PPh3​)4​ (5 mol%)1,4-Dioxane9012>9988
Pd2​(dba)3​ / XPhos1,4-Dioxane9088571
Pd(dppf)Cl2​ DMF100126045

*Conversion determined by LC-MS integration of the crude reaction mixture.

Table 2: Kinase Inhibitory Profile of TAK-285 and Derivatives Note: Data reflects the standard ATP-competitive radiometric kinase assay using [γ−32P]ATP [6].

CompoundEGFR IC 50​ (nM)HER2 IC 50​ (nM)Selectivity over HER4
TAK-285 (Native) 2317> 10-fold
TAK285-Iodo ~28~21> 10-fold
TAK285-Phenyl (Suzuki) 145110N/A

Causality of Data: The substitution of the −CF3​ group with an iodine atom (TAK285-Iodo) maintains the steric and electronic profile necessary to occupy the hydrophobic pocket of the EGFR/HER2 ATP-binding site, preserving low-nanomolar potency[1]. However, bulky cross-coupled additions (e.g., TAK285-Phenyl) create steric clashes with the Met793 hinge region, resulting in a drop in binding affinity.

Trustworthiness & Troubleshooting

To maintain a self-validating experimental loop, researchers must monitor for two primary failure modes during the cross-coupling of TAK285-Iodo:

  • Protodehalogenation (Loss of Iodine without Coupling): If LC-MS reveals a mass peak corresponding to [M−I+H]+ , it indicates premature reductive elimination. Solution: Ensure strict anhydrous conditions and verify the quality of the stannylating agent.

  • Homocoupling (TAK285-TAK285 Dimerization): Caused by the presence of trace oxygen acting as an oxidant. Solution: Rigorously degas all solvents via the freeze-pump-thaw method prior to catalyst introduction.

References

  • Discovery and Optimization of Potent, Efficacious and Selective Inhibitors Targeting EGFR Exon20 Insertion Mutations. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving TAK285-Iodo Aqueous Solubility

Overview TAK285-Iodo is a highly potent, ATP-competitive dual inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR). It is an iodinated analogue of the clinical candidat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Overview

TAK285-Iodo is a highly potent, ATP-competitive dual inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR). It is an iodinated analogue of the clinical candidate TAK-285, where the trifluoromethyl group is replaced by an iodine atom[1]. While this structural modification preserves its high target affinity, the extensive hydrophobic core (a pyrrolo[3,2-d]pyrimidine scaffold coupled with halogenated phenoxy-phenyl groups) results in high lipophilicity and extremely poor aqueous solubility[2].

This technical guide provides field-validated troubleshooting strategies, physicochemical data, and step-by-step formulation protocols to successfully dissolve TAK285-Iodo for both in vitro assays and in vivo dosing regimens without compromising scientific integrity.

Physicochemical Properties & Solubility Profile

Before formulating, it is critical to understand the solubility limits of TAK285-Iodo in various solvent systems. Direct addition of the lyophilized powder to aqueous buffers will result in immediate precipitation.

Table 1: Solubility Profile of TAK285-Iodo
Solvent SystemSolubility LimitSuitability / Notes
100% DMSO ≥ 30 - 50 mg/mL (approx. 90 mM)Excellent. Primary solvent for creating master stock solutions. Ensure DMSO is fresh and anhydrous[3].
100% DMF ~ 30 mg/mLGood. Alternative to DMSO, though more toxic to certain cell lines[2].
100% Ethanol ~ 10 mg/mLModerate. Can be used if DMSO is strictly contraindicated, but requires larger volumes[2].
Water / Saline Insoluble (< 0.01 mg/mL)Poor. Do not attempt direct dissolution[3].
DMSO : PBS (1:3) ~ 0.25 mg/mLMarginal. Prone to precipitation over time. Must be used immediately[2].

Mechanism of Action

To understand why maintaining TAK285-Iodo in a dissolved, monomeric state is critical, one must look at its mechanism. The compound must freely cross the lipid bilayer to access the intracellular ATP-binding pocket of the EGFR/HER2 kinase domains. Aggregated or precipitated drug cannot permeate the cell membrane, leading to false-negative efficacy data.

SignalingPathway LIG EGF / NRG (Extracellular Ligands) REC EGFR / HER2 (Receptor Tyrosine Kinases) LIG->REC Binds & Activates PI3K PI3K / AKT Survival Pathway REC->PI3K Phosphorylation MAPK MAPK / ERK Proliferation Pathway REC->MAPK Phosphorylation INH TAK285-Iodo (ATP-Competitive Inhibitor) INH->REC Blocks Intracellular Kinase Domain OUT Tumor Cell Proliferation & Survival PI3K->OUT Promotes MAPK->OUT Promotes

Mechanism of action showing TAK285-Iodo inhibiting EGFR/HER2-mediated downstream signaling.

Troubleshooting FAQs

Q1: Why does TAK285-Iodo precipitate when I dilute my DMSO stock into cell culture media?

A1: This is a classic example of "solvent shock." TAK285-Iodo lacks ionizable functional groups at physiological pH (pH 7.2–7.4) and possesses a high partition coefficient (LogP). When the DMSO stock is rapidly introduced into an aqueous environment, the local dielectric constant spikes. The hydrophobic molecules aggregate to minimize thermodynamically unfavorable interactions with water, forming micro-crystals. Solution: Always perform serial dilutions and ensure the final DMSO concentration remains below 0.5% v/v. Add the drug solution dropwise to the media while vortexing to ensure rapid dispersal.

Q2: What is the most reliable vehicle for in vivo administration (e.g., oral gavage or IP injection)?

A2: For highly lipophilic compounds like TAK285-Iodo, a cosolvent-surfactant system is mandatory to maintain supersaturation in the aqueous phase. The industry-standard vehicle is 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline [4]. Causality: DMSO disrupts the crystalline lattice of the powder. PEG300 acts as a miscible cosolvent that bridges the polarity gap between DMSO and water. Tween-80 is a non-ionic surfactant that forms micelles, encapsulating the hydrophobic TAK285-Iodo molecules and preventing nucleation when the final saline volume is added.

Q3: Can I store the diluted aqueous working solutions for future experiments?

A3: No. Aqueous solutions of TAK285-Iodo are metastable. Even in the presence of surfactants, Ostwald ripening will eventually cause the drug to precipitate out of the micellar suspension. Master stock solutions in 100% anhydrous DMSO can be aliquoted and stored at -20°C or -80°C for up to 1–2 years[4]. However, any aqueous dilution must be prepared fresh and used within 1 day[2].

Q4: I cannot use Tween-80 due to its potential biological effects in my specific assay. What is an alternative?

A4: You can utilize cyclodextrins, which form inclusion complexes with hydrophobic drugs. A validated alternative vehicle is 10% DMSO + 90% (20% SBE-β-CD in saline) [4]. Sulfobutylether-β-cyclodextrin (SBE-β-CD) provides a hydrophobic cavity for the TAK285-Iodo molecule while its hydrophilic exterior maintains aqueous solubility.

Validated Experimental Protocols

The following protocols are designed as self-validating systems; if precipitation (cloudiness) is observed at any step, the protocol has failed, likely due to moisture contamination in the DMSO or incorrect addition order.

Protocol A: Preparation of In Vivo Dosing Solution (Clear Solution, ≥ 2.5 mg/mL)

Note: The order of addition is strictly sequential. Do not pre-mix the excipients.

  • Master Stock Preparation: Weigh the required amount of TAK285-Iodo powder. Dissolve completely in 100% anhydrous DMSO to achieve a concentration 10x your target final concentration. Vortex until completely clear. (This constitutes 10% of the final volume).

  • Cosolvent Addition: Add PEG300 to the DMSO stock. Vortex thoroughly for 30 seconds. The solution must remain perfectly clear. (This constitutes 40% of the final volume).

  • Surfactant Addition: Add Tween-80 to the mixture. Vortex vigorously until homogenous. (This constitutes 5% of the final volume).

  • Aqueous Phase Addition: Slowly add 0.9% physiological saline dropwise while continuously vortexing or stirring the mixture. (This constitutes the remaining 45% of the final volume).

  • Validation: Inspect the final solution under a strong light source. It should be a clear, particle-free solution. Use immediately for dosing[4].

Protocol B: Preparation for In Vitro Cell Culture Assays
  • Master Stock: Prepare a 10 mM stock solution of TAK285-Iodo in 100% anhydrous DMSO. Aliquot and store at -80°C.

  • Intermediate Dilution: Dilute the 10 mM stock 1:100 in 100% DMSO to create a 100 µM intermediate working stock.

  • Final Media Dilution: Add the intermediate stock to pre-warmed (37°C) complete cell culture media at a 1:1000 ratio (e.g., 1 µL into 1 mL media). Vortex immediately.

  • Result: This yields a final concentration of 100 nM TAK285-Iodo with a final DMSO concentration of 0.1%, which is well below the toxicity threshold for most mammalian cell lines.

Formulation Workflow Visualization

FormulationWorkflow A TAK285-Iodo Powder B 100% DMSO (Primary Solvent) A->B Dissolve (10% v/v) C Add PEG300 (Cosolvent) B->C Mix (40% v/v) D Add Tween-80 (Surfactant) C->D Micelle Formation (5% v/v) E Add Saline (Aqueous Phase) D->E Dropwise Addition (45% v/v) F Clear, Stable In Vivo Formulation E->F Final Validation

Step-by-step workflow for formulating TAK285-Iodo into an aqueous-compatible in vivo vehicle.

Sources

Optimization

TAK285-Iodo Radiosynthesis Support Center: Troubleshooting &amp; Yield Optimization

Welcome to the Technical Support Center for TAK285-Iodo radiosynthesis. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols by explaining the thermodynamic and kinetic causality b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for TAK285-Iodo radiosynthesis. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols by explaining the thermodynamic and kinetic causality behind each experimental choice.

TAK-285 is a highly potent, conformationally stable1[1]. Molecular docking simulations have repeatedly validated the stable binding pose of TAK-285 within the ATP-binding pocket of the HER2 receptor, a critical factor ensuring that 2[2]. The development of TAK-285 radiotracers relies heavily on preserving the structural integrity of its pyrrolo-pyrimidine core during radiosynthesis to maintain its3[3].

Pathway Ligand EGF / Neuregulin (Growth Factors) Receptor EGFR / HER2 Kinase Receptors Ligand->Receptor Activates Signaling PI3K/AKT & MAPK Signaling Cascades Receptor->Signaling Phosphorylation Tracer TAK285-Iodo (Radiotracer) Tracer->Receptor Competitive Binding (ATP Pocket) Outcome Tumor Imaging & Growth Arrest Signaling->Outcome Drives

Caption: Mechanism of TAK285-Iodo competitive binding to EGFR/HER2 receptors.

Part 1: Self-Validating Radiosynthesis Protocol

The synthesis of TAK285-Iodo relies on an electrophilic radioiododestannylation reaction. This protocol is engineered as a self-validating system; do not proceed to the next step unless the validation check passes.

Step 1: Precursor Activation

  • Action: Add 50 µg of the trimethylstannyl-TAK285 precursor dissolved in 50 µL of absolute ethanol to a glass reaction vial pre-coated with 100 µg of solid-phase Iodogen.

  • Causality: Ethanol ensures the hydrophobic precursor remains in solution while interacting with the solid-phase oxidant. Iodogen is chosen over Chloramine-T because its milder oxidation potential prevents the destructive N-oxidation of the pyrrolo[3,2-d]pyrimidine core.

  • Validation Check: Visually inspect the vial against a dark background. The solution must be perfectly clear. Cloudiness indicates precursor precipitation, which will halt the electrophilic substitution.

Step 2: Isotope Addition & Oxidation

  • Action: Add 185–370 MBq (5–10 mCi) of no-carrier-added Na[¹²⁴I]I or Na[¹²⁵I]I in 50 µL of 0.1 M sodium acetate buffer (pH 4.5). React at room temperature for exactly 10 minutes.

  • Causality: The generation of the active electrophilic iodonium ion (I⁺) is highly pH-dependent. At pH > 5.5, the oxidation potential of Iodogen drops, leaving unreacted radioiodine. Exceeding a 10-minute reaction time increases the thermodynamic likelihood of off-target oxidation.

  • Validation Check: Spot 1 µL of the buffer on pH paper before addition. If pH > 5.0, the generation of I⁺ will fail; adjust with 0.1 M HCl. During the reaction, a successful oxidation will impart a very faint yellow tint to the solution.

Step 3: Reaction Quenching

  • Action: Add 50 µL of 0.1 M sodium metabisulfite (Na₂S₂O₅) to the vial.

  • Causality: Na₂S₂O₅ acts as a reducing agent, instantly converting any unreacted I⁺ back to inert I⁻, effectively stopping the reaction and preventing the iodination of the HPLC column during purification.

  • Validation Check: The solution must turn completely colorless instantly. A persistent yellow tint indicates incomplete quenching, which will cause severe radioactive streaking on the HPLC chromatogram.

Step 4: HPLC Purification

  • Action: Inject the quenched mixture onto a semi-preparative C18 HPLC column using the gradient outlined in Table 2.

  • Causality: The stannylated precursor is highly lipophilic, while the radioiodinated product (TAK285-Iodo) is slightly more polar. A gradient starting at 10% organic solvent ensures the unreacted I⁻ elutes in the void volume, while the gradual organic increase separates the product from the precursor.

  • Validation Check: Monitor the UV channel (254 nm) and the radio-detector. The TAK285-Iodo radio-peak (typically eluting at 12–14 minutes) must not co-elute with any UV-absorbing mass peak. Co-elution indicates carrier contamination or unreacted precursor.

Workflow Step1 Stannyl-TAK285 Precursor Step2 Oxidation (Iodogen, pH 4.5) Step1->Step2 Step3 Radioiodination (Na[124/125I]I) Step2->Step3 Step4 Quenching (Na2S2O5) Step3->Step4 Step5 Step5 Step4->Step5

Caption: Optimized radiosynthetic workflow for TAK285-Iodo.

Part 2: Troubleshooting Guides & FAQs

Q: Why is my radiochemical yield (RCY) consistently below 40% after HPLC purification? A: Low RCY in the electrophilic radioiodination of TAK-285 is typically caused by insufficient generation of the active iodonium ion (I⁺).

  • Root Cause: The reaction buffer pH is likely too high. If the pH exceeds 5.5, Iodogen cannot efficiently oxidize I⁻ to I⁺.

  • Solution: Ensure your sodium acetate buffer is strictly maintained at pH 4.5–5.0. Additionally, verify that your Iodogen tubes are freshly coated and stored in a desiccator; ambient moisture degrades Iodogen over time.

Q: I am observing a double peak in my radio-HPLC chromatogram. What causes this? A: This indicates the formation of a radiochemical impurity, almost certainly an N-oxide byproduct.

  • Root Cause: The pyrrolo[3,2-d]pyrimidine core of TAK-285 is susceptible to N-oxidation under harsh conditions. If you are using a soluble oxidant like Chloramine-T, or leaving the Iodogen reaction for >15 minutes, you are over-oxidizing the molecule.

  • Solution: Limit the reaction time to exactly 10 minutes. Strictly use solid-phase Iodogen, which limits the interaction between the oxidant and the dissolved precursor.

Q: How can I improve the specific activity (molar activity) of TAK285-Iodo? A: Poor specific activity means your radiotracer is heavily diluted with non-radioactive ("cold") iodine.

  • Root Cause: Stable carrier iodine (¹²⁷I) contamination in your reagents or glassware.

  • Solution: Use only high-purity, "no-carrier-added" (NCA) radioiodine. Pre-wash all reaction vials with 18 MΩ deionized water. Never use iodine-containing cleaning agents (like Povidone-iodine) in the hot cell or fume hood where the radiosynthesis takes place.

Part 3: Quantitative Data & Optimization Metrics

Table 1: Effect of Reaction Conditions on TAK285-Iodo Radiochemical Yield

Oxidant TypeBuffer pHReaction Time (min)Observed RCY (%)Impurity Profile
Chloramine-T (Soluble)7.015< 30%High N-oxidation of pyrimidine core
Iodogen (Soluble)6.01045 - 50%Moderate unreacted free iodine
Iodogen (Solid-Phase) 4.5 10 > 85% Clean profile; minimal impurities
Iodogen (Solid-Phase)4.53060%Mild degradation / side-reactions

Table 2: Self-Validating HPLC Purification Gradient (Column: C18 Semi-Preparative, 250 x 10 mm, 5 µm)

Time (min)% Solvent A (0.1% TFA in H₂O)% Solvent B (0.1% TFA in MeCN)Flow Rate (mL/min)
0 - 590103.0
5 - 1550503.0
15 - 2010903.0
20 - 2590103.0

Part 4: References

  • Dual MET and SMO Negative Modulators Overcome Resistance to EGFR Inhibitors in Human Nonsmall Cell Lung Cancer Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Radioiodinated Anastrozole and Epirubicin for HER2-Targeted Cancer Therapy: Molecular Docking and Dynamics Insights with Implications for Nuclear Imaging Source: MDPI URL:[Link]

  • Syntheses of 2-Nitroimidazole Derivatives Conjugated with 1,4,7-Triazacyclononane-N,N′-Diacetic Acid Labeled with F-18 Using an Aluminum Complex Method for Hypoxia Imaging Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Radiological and Molecular Analysis of Radioiodinated Anastrozole and Epirubicin as Innovative Radiopharmaceuticals Targeting Methylenetetrahydrofolate Dehydrogenase 2 in Solid Tumors Source: ResearchGate URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Non-Specific In Vivo Tissue Uptake of TAK285-Iodo

Welcome to the TAK285-Iodo Technical Support Center. TAK285-Iodo is a radioiodinated derivative of TAK-285—a potent dual EGFR/HER2 tyrosine kinase inhibitor—where the trifluoromethyl (-CF3) group is substituted with a ra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the TAK285-Iodo Technical Support Center. TAK285-Iodo is a radioiodinated derivative of TAK-285—a potent dual EGFR/HER2 tyrosine kinase inhibitor—where the trifluoromethyl (-CF3) group is substituted with a radioactive iodine isotope (e.g., 124I for PET, 125I for SPECT/ex vivo biodistribution, or 131I for targeted radiotherapy) . While highly effective for tracking HER2/EGFR-expressing tumors, researchers frequently encounter high background signals in non-target tissues. This guide provides mechanistic troubleshooting and self-validating protocols to mitigate non-specific uptake.

Section 1: Managing Thyroid and Stomach Accumulation (Deiodination)

Q: During my PET/SPECT imaging with [124I]/[125I]-TAK285-Iodo, I observe overwhelming signal in the thyroid, stomach, and salivary glands. How do I eliminate this?

Causality & Expert Insight: This is the classic signature of in vivo deiodination. Aromatic radioiodines can be cleaved by hepatic deiodinases (DIO1, DIO2, DIO3) . The resulting free radioiodide ( 124I− or 125I− ) is actively pumped into the thyroid, gastric mucosa, and salivary glands via the Sodium/Iodide Symporter (NIS). To prevent this, you must saturate the NIS with non-radioactive ("cold") iodine prior to injecting your radiotracer. This creates a competitive blockade, forcing the free radioiodide to be excreted renally rather than sequestered in tissues.

Protocol: Step-by-Step Thyroid/Stomach Blocking

  • Preparation: Prepare a 0.1% Potassium Iodide (KI) solution or dilute Lugol's Iodine solution (5% iodine, 10% KI) to a 0.2% concentration in sterile drinking water.

  • Pre-treatment: Administer the KI water to the animal cohort ad libitum starting 48 hours prior to the TAK285-Iodo injection.

  • Alternative (Gavage): For precise dosing, administer 100 µL of 10 mg/mL KI via oral gavage 2 hours before radiotracer injection.

  • Maintenance: Maintain the animals on KI-supplemented water for the entire duration of the imaging or biodistribution study (up to 7 days post-injection).

  • System Validation: Perform a baseline scan at 1h post-injection. The absence of intense, symmetrical neck (thyroid) and abdominal (stomach) signals validates successful NIS blockade.

G TAK285 TAK285-Iodo (Intact Tracer) Deiodinase Hepatic Deiodinases (Enzymatic Cleavage) TAK285->Deiodinase Metabolism FreeIodide Free Radioiodide ([124I]- / [125I]-) Deiodinase->FreeIodide NIS Sodium/Iodide Symporter (NIS) FreeIodide->NIS Active Transport Renal Renal Excretion (Clearance) FreeIodide->Renal Redirected via Blockade Thyroid Thyroid / Stomach (High Background) NIS->Thyroid Lugols Lugol's Solution / KI (Cold Iodine Excess) Lugols->NIS Competitive Blockade

Pathway of TAK285-Iodo deiodination and competitive NIS blockade using Potassium Iodide.

Section 2: Hepatobiliary Trapping vs. Target-Mediated Drug Disposition (TMDD)

Q: My xenograft tumor shows uptake, but the liver and intestinal signals are so high they obscure the tumor. Is this non-specific trapping or actual EGFR/HER2 binding in the liver?

Causality & Expert Insight: TAK-285 is a highly lipophilic small molecule . Highly lipophilic compounds typically undergo rapid hepatobiliary clearance, leading to non-specific pooling in the liver, gallbladder, and intestines. However, the liver also expresses basal levels of EGFR. To definitively distinguish between lipophilic trapping (non-specific) and target-mediated drug disposition (TMDD, specific but off-target), you must perform a cold-mass blocking study. If co-injecting a massive excess of unlabeled TAK-285 reduces liver uptake, the uptake is receptor-mediated. If liver uptake remains unchanged, it is driven by lipophilicity and hepatobiliary clearance.

Protocol: Cold-Mass Blocking Workflow to Differentiate Uptake Mechanisms

  • Cohort Division: Divide tumor-bearing mice into two groups (n=4 to 5 per group).

    • Group A (Control): Receives only [124I]-TAK285-Iodo (e.g., 5 MBq in 100 µL).

    • Group B (Blocked): Receives [124I]-TAK285-Iodo (5 MBq) + a 100-fold molar excess of unlabeled TAK-285 (or Lapatinib) .

  • Formulation: Dissolve the unlabeled TAK-285 in 5% DMSO / 40% PEG400 / 55% Saline to ensure solubility of the high dose.

  • Administration: Inject the cold mass intravenously 30 minutes prior to the radiotracer to ensure receptor saturation, or co-inject them simultaneously.

  • Imaging/Harvesting: Perform PET imaging at 4h, 24h, and 48h. Harvest organs at 48h for gamma counting.

  • System Validation: Calculate % Injected Dose per gram (%ID/g). A significant drop in tumor %ID/g in Group B validates the tracer's tumor specificity. A drop in liver %ID/g confirms TMDD. No change in liver %ID/g confirms non-specific lipophilic trapping.

G Start Tumor-Bearing Mice Cohort GroupA Group A: Control Tracer Only Start->GroupA GroupB Group B: Blocked Tracer + Excess Cold TAK-285 Start->GroupB InjectA IV Injection (5 MBq [124I]-TAK285) GroupA->InjectA InjectB IV Co-Injection (5 MBq + 100x Cold Mass) GroupB->InjectB Imaging PET Imaging & Biodistribution (4h, 24h, 48h) InjectA->Imaging InjectB->Imaging Analysis Calculate %ID/g Compare Liver & Tumor Uptake Imaging->Analysis

Logical workflow for conducting an in vivo cold-mass blocking study to assess target specificity.

Section 3: Formulation Strategies to Reduce Lipophilic Trapping

Q: The blocking study confirmed the liver/intestinal uptake is non-specific lipophilic trapping. How can I modify the formulation to improve the biodistribution profile?

Causality & Expert Insight: When a radiotracer is highly lipophilic, it binds non-specifically to plasma proteins and lipid membranes, delaying clearance and increasing background noise. By optimizing the injection vehicle (excipients), you can temporarily mask the lipophilicity, alter the micellar structure of the injected bolus, and shift the clearance pathway slightly toward renal excretion, thereby improving the Tumor-to-Background ratio (TBR).

Data Presentation: Formulation Excipients and Biodistribution Impact

Excipient / VehicleConcentration RangeMechanism of ActionImpact on TAK285-Iodo Biodistribution
DMSO < 5% (v/v)Primary solubilizer for lipophilic small molecules.Essential for initial dissolution. >5% causes toxicity and precipitation in blood.
PEG400 10% - 40% (v/v)Co-solvent; prevents precipitation upon dilution in blood.Reduces immediate lung trapping (micro-emboli) and smooths systemic circulation.
Tween-80 1% - 5% (v/v)Surfactant; forms micelles around the lipophilic tracer.Can significantly reduce non-specific binding to blood vessel walls; may increase hepatic transit time.
HP- β -CD 10% - 20% (w/v)Forms inclusion complexes, shielding the hydrophobic core.Highly Recommended: Shifts clearance partially to renal, reducing liver/GI trapping and improving TBR.

Protocol: Preparing a Cyclodextrin-Based Formulation

  • Evaporate the radiolabeling solvent (e.g., ethanol or acetonitrile) from the purified TAK285-Iodo using a gentle stream of nitrogen.

  • Reconstitute the dry radiotracer in 5 µL of 100% DMSO. Vortex for 30 seconds to ensure complete dissolution.

  • Slowly add 95 µL of a pre-prepared 20% (w/v) Hydroxypropyl- β -cyclodextrin (HP- β -CD) in sterile saline while continuously vortexing.

  • Sonicate the mixture in a water bath for 5 minutes at room temperature to encourage inclusion complex formation.

  • Filter through a 0.22 µm sterile syringe filter prior to IV injection to ensure no micro-precipitates are administered to the animal.

References

  • Title: Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics Source: Pharmaceuticals (MDPI), 2025 URL: [Link]

  • Title: Phase I first-in-human study of TAK-285, a novel investigational dual HER2/EGFR inhibitor, in cancer patients Source: British Journal of Cancer, 106:666-672, 2012 URL: [Link]

  • Title: Radioiodinated Anastrozole and Epirubicin for HER2-Targeted Cancer Therapy: Molecular Docking and Dynamics Insights with Implications for Nuclear Imaging Source: Processes (MDPI), 12(8), 1659, 2024 URL: [Link]

Optimization

Technical Support Center: Troubleshooting TAK285-Iodo Degradation During Long-Term Storage

Overview TAK285-Iodo is a specialized chemical derivative of the investigational dual EGFR/HER2 kinase inhibitor TAK-285, in which the trifluoromethyl group has been replaced by an iodine atom[1]. With an exact mass of 6...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Overview

TAK285-Iodo is a specialized chemical derivative of the investigational dual EGFR/HER2 kinase inhibitor TAK-285, in which the trifluoromethyl group has been replaced by an iodine atom[1]. With an exact mass of 605.0691 and a chemical formula of C25H25ClIN5O3[1], this analog is highly valuable for radiotracer development and structural activity relationship (SAR) studies. However, the introduction of the aryl carbon-iodine (C-I) bond creates significant stability challenges compared to the parent compound[1][2].

As a Senior Application Scientist, I have designed this guide to help you troubleshoot, prevent, and validate the degradation of TAK285-Iodo in your laboratory.

The Mechanistic Basis of TAK285-Iodo Instability

To effectively prevent degradation, you must first understand the causality behind it. TAK285-Iodo primarily fails via two distinct pathways:

  • Photolytic Homolytic Cleavage: The aryl C-I bond is the weakest of the carbon-halogen bonds. Exposure to ambient laboratory light (UV/Vis) provides the threshold energy (approximately >208 kJ/mol) required to induce an n→σ∗ transition, leading to homolytic fission of the C-I bond[3][4]. This generates a highly reactive aryl radical. In hydrogen-donating solvents like DMSO, the aryl radical rapidly abstracts a hydrogen atom, converting the active TAK285-Iodo into a deiodinated degradant[4].

  • Hygroscopic Solvent Ingress: Dimethyl sulfoxide (DMSO) is the universally recommended solvent for preparing TAK285-Iodo stock solutions due to the compound's lipophilicity[2]. However, DMSO is aggressively hygroscopic. Repeated freeze-thaw cycles cause atmospheric condensation to accumulate in the vial. Water drastically lowers the solubility of TAK285-Iodo, causing irreversible micro-precipitation that ruins assay reproducibility.

G TAK TAK285-Iodo Stock (Intact in DMSO) UV Photolytic Excitation (Ambient UV/Vis Light) TAK->UV Light Exposure H2O Moisture Ingress (Hygroscopic DMSO) TAK->H2O Freeze-Thaw Cycles Radical Homolytic C-I Cleavage (Aryl Radical + I•) UV->Radical hν (>208 kJ/mol) Precip Micro-precipitation & Hydrolysis H2O->Precip Decreased Solubility Deiod Deiodinated Degradant (Loss of Target Affinity) Radical->Deiod H-abstraction from DMSO Agg Insoluble Aggregates (Assay Failure) Precip->Agg Nucleation

Mechanistic pathways of TAK285-Iodo degradation in DMSO via photolysis and moisture ingress.

Troubleshooting FAQs

Q1: My TAK285-Iodo stock in DMSO has lost potency in my cell-based EGFR inhibition assays after 3 months at -20°C. Why? A1: This is a classic symptom of moisture ingress. Every time a cold DMSO vial is opened on the bench, condensation introduces water into the solvent. Over months, this causes the lipophilic TAK285-Iodo to form micro-precipitates. Causality: The compound is no longer fully in solution, meaning the effective molarity of your stock is much lower than calculated, leading to an apparent "loss of potency" in your IC50 curves[2].

Q2: I accidentally left my working aliquot on the benchtop under fluorescent lights for 4 hours. Is it ruined? A2: Likely, yes. Standard laboratory fluorescent lighting emits sufficient near-UV/visible wavelengths to trigger the photolytic cleavage of the C-I bond[3][4]. This converts the active TAK285-Iodo into a deiodinated byproduct, fundamentally altering its binding affinity to the EGFR/HER2 kinase domains[1][2].

Q3: How can I definitively confirm if my TAK285-Iodo stock has degraded? A3: Perform an LC-MS analysis. Intact TAK285-Iodo will show an [M+H]+ peak at m/z 606.07[1]. If photolytic degradation has occurred, you will observe a new dominant peak at m/z 480.18, corresponding to the deiodinated analog (loss of Iodine[-126.9 Da] + addition of Hydrogen [+1.0 Da]).

Self-Validating Experimental Protocols

Protocol A: Optimal Preparation and Long-Term Storage

To ensure a self-validating storage system, you must eliminate the variables of light, oxygen, and moisture.

  • Step 1: Reconstitution. Dissolve the lyophilized TAK285-Iodo powder in anhydrous DMSO (≥99.9% purity, stored over molecular sieves) to a standard concentration of 10 mM. Vortex gently until completely clear.

  • Step 2: Aliquoting. Divide the stock into single-use aliquots (e.g., 10-50 µL) immediately. Causality: Using single-use aliquots completely eliminates freeze-thaw cycles, preventing condensation-driven micro-precipitation.

  • Step 3: Light Protection. Use amber or opaque microcentrifuge tubes. Causality: Opaque tubes block the UV/Vis wavelengths responsible for homolytic C-I bond cleavage[3].

  • Step 4: Argon Blanketing. Gently blow a stream of Argon gas over the open tube for 3 seconds before capping. Causality: Argon is heavier than air; it displaces oxygen and atmospheric moisture, preventing oxidative degradation.

  • Step 5: Storage & Validation. Store aliquots at -20°C for up to 6 months, or -80°C for longer-term storage[1]. Self-Validation Rule: Once an aliquot is thawed and used, the remainder must be discarded. Never re-freeze.

Protocol B: LC-MS Validation of Integrity

Before beginning a critical in vivo study or long-term cell assay, validate the integrity of your stock.

  • Step 1: Sample Prep. Dilute a 1 µL aliquot of the suspected TAK285-Iodo stock into 999 µL of LC-MS grade Acetonitrile/Water (50:50) containing 0.1% Formic Acid.

  • Step 2: Chromatography. Run a 5-minute gradient (5% to 95% Acetonitrile) on a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Step 3: Mass Spectrometry. Monitor the UV trace at 254 nm and extract ion chromatograms (EIC) in positive ion mode for m/z 606.07 (Intact) and 480.18 (Deiodinated).

  • Step 4: Self-Validation. Calculate the relative peak area. If the peak area of the 480.18 m/z species exceeds 5% of the total TAK285-related peaks, the stock has suffered significant photolytic degradation and must be discarded.

Quantitative Data Summaries

Table 1: Storage Conditions vs. Expected Stability
Storage ConditionLight ExposureSolventExpected Stability / Shelf LifeRisk Factor
-80°C Dark (Amber Tube)Anhydrous DMSO> 12 MonthsLowest
-20°C Dark (Amber Tube)Anhydrous DMSO6 Months[1]Low
0 - 4°C DarkDMSODays to Weeks[1]Moderate (Precipitation risk)
Room Temp Ambient Lab LightDMSO< 24 HoursHigh (Photolytic Cleavage)[3]
Table 2: LC-MS Diagnostic Peaks for TAK285-Iodo
Compound StateChemical FormulaExact MassExpected [M+H]+ ( m/z )Diagnostic Indicator
Intact TAK285-Iodo C25H25ClIN5O3605.0691[1]606.07 Active EGFR/HER2 Inhibitor
Deiodinated Degradant C25H26ClN5O3479.1724480.18 Indicates Photolytic Exposure
DMSO Adduct C27H31ClIN5O4S683.0830684.09 Indicates Solvent Reactivity

References

  • Source: medkoo.
  • Source: selleckchem.
  • Source: nih.
  • Source: arxiv.

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Concentration for TAK285-Iodo In Vitro Assays

Welcome to the Technical Support Center for TAK285-Iodo , an iodinated analogue of the potent, ATP-competitive dual EGFR/HER2 inhibitor TAK-285[1][2]. Because TAK285-Iodo is highly hydrophobic, optimizing its solubility...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for TAK285-Iodo , an iodinated analogue of the potent, ATP-competitive dual EGFR/HER2 inhibitor TAK-285[1][2]. Because TAK285-Iodo is highly hydrophobic, optimizing its solubility using dimethyl sulfoxide (DMSO) is a critical step in assay development[3]. Improper solvent management can lead to compound precipitation, altered kinase kinetics, and cellular toxicity[4].

As a Senior Application Scientist, I have designed this guide to help you troubleshoot solvent-related artifacts, understand the mechanistic causality behind assay failures, and implement self-validating protocols for your in vitro workflows.

Part 1: Troubleshooting Guide & FAQs

Q1: My TAK285-Iodo precipitates when added to the aqueous kinase assay buffer. How can I prevent this? Causality & Solution: TAK-285 derivatives exhibit high solubility in 100% anhydrous DMSO (>27.4 mg/mL) but possess extremely poor aqueous solubility[3][5]. Precipitation typically occurs when a high-concentration DMSO stock is diluted directly into an aqueous buffer without an intermediate step-down. The sudden shift in the dielectric constant forces the hydrophobic iodo-derivative out of solution. Actionable Fix: Perform all serial dilutions in 100% anhydrous DMSO first. Only transfer the compound to the aqueous buffer at the final step, ensuring the final DMSO concentration does not exceed 1% to 2% (v/v).

Q2: I am seeing inconsistent IC50 values for TAK285-Iodo across different assay runs. What is causing this variability? Causality & Solution: This is a classic symptom of "solvent mismatch." If you dilute the inhibitor directly in the assay buffer, the lower inhibitor concentrations will inherently contain less DMSO than the higher concentrations. DMSO is not an inert bystander; it can directly modulate kinase activity by altering the Km​ for the substrate or ATP, or by inducing conformational changes in the kinase domain[6][7]. Actionable Fix: Implement a "constant-DMSO" (or DMSO back-fill) dilution protocol. Every single well, including the vehicle control, must contain the exact same percentage of DMSO (e.g., exactly 1.0% v/v)[6].

Q3: What is the maximum tolerated concentration (MTC) of DMSO for cell-based EGFR/HER2 assays using TAK285-Iodo? Causality & Solution: While isolated biochemical kinase assays can often tolerate up to 2% DMSO, cell-based models are highly sensitive. DMSO concentrations >0.1% (v/v) can induce off-target effects, alter MAPK/ERK signaling cascades, and trigger heterogeneous cellular stress responses that confound the inhibitor's true efficacy[4][8]. Actionable Fix: Keep final DMSO concentrations ≤0.1% (v/v) for cell culture assays. Always run a DMSO dose-response curve on your specific cell line to validate tolerance before testing the inhibitor[4][8].

Part 2: Quantitative Data Summaries

Table 1: Solubility Profile of TAK-285 / TAK285-Iodo
Solvent SystemSolubility LimitNotes
100% Anhydrous DMSO >27.4 mg/mL (~45 mM)Ideal for master stock storage at -20°C or -80°C[2][5].
100% Ethanol ~10 mg/mLAlternative solvent, but prone to evaporation[3].
DMSO:PBS (pH 7.2) (1:3) ~0.25 mg/mLHigh risk of micro-precipitation; not recommended for serial dilution[3].
Aqueous Buffer (0% DMSO) InsolubleRequires continuous agitation; unreliable for IC50 determination.
Table 2: Recommended Maximum DMSO Limits by Assay Type
Assay TypeTargetMax Tolerated DMSO (v/v)Mechanistic Consequence of Exceeding Limit
Biochemical Kinase Purified EGFR/HER21.0% - 2.0%Alters Km​ and Vmax​ ; false positives/negatives[6][7].
Cell Viability (MTT) BT-474 / PC3 Cells≤ 0.1%Induces cellular toxicity and metabolic stress[4][8].
Phospho-Signaling p-MAPK / p-AKT≤ 0.05%DMSO directly modulates MAPK/ERK phosphorylation[4][8].

Part 3: Mechanistic Visualizations

SolventOptimization A 1. Prepare Master Stock (10 mM in 100% Anhydrous DMSO) B 2. Serial Dilution (100X in 100% DMSO) A->B C 3. Aqueous Transfer (Dilute 1:50 into Assay Buffer) B->C D 4. Final Assay Plate (Matched 1% DMSO across all wells) C->D E Self-Validation: OD600 Check for Micro-precipitates C->E

Fig 1: Constant-DMSO workflow preventing TAK285-Iodo precipitation.

PathwayInterference EGFR EGFR / HER2 Kinase Domain MAPK Downstream Signaling (MAPK / AKT Pathways) EGFR->MAPK Phosphorylation TAK TAK285-Iodo (ATP-Competitive Inhibitor) TAK->EGFR Inhibits DMSO DMSO Solvent (Potential Off-Target Modulator) DMSO->EGFR Alters Kinase Kinetics (>1% v/v) DMSO->MAPK Induces Phosphorylation (>0.1% v/v)

Fig 2: Mechanistic impact of TAK285-Iodo vs. DMSO interference on EGFR/HER2 signaling.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Constant-DMSO Serial Dilution for Biochemical Kinase Assays

This protocol ensures that every well in your 384-well plate contains exactly 1% DMSO, preventing solvent-induced artifacts in your IC50​ calculations[6].

Step-by-Step Methodology:

  • Master Stock: Dissolve TAK285-Iodo in 100% anhydrous DMSO to a concentration of 10 mM[2].

  • 100X Serial Dilution: Create a 10-point serial dilution (e.g., 1:3) of the inhibitor using 100% DMSO in a V-bottom intermediate plate.

  • Buffer Transfer (4X): Transfer 4 µL of each 100X DMSO solution into 96 µL of aqueous kinase assay buffer (e.g., 50 mM Tris-HCl, 5 mM MnCl2​ , 0.01% Tween 20)[9]. This creates a 4X intermediate solution containing 4% DMSO.

  • Final Assay Assembly: Add 2.5 µL of the 4X intermediate solution to 7.5 µL of the enzyme/substrate mix in the final 384-well assay plate. The final inhibitor concentration is now 1X, and the final DMSO concentration is strictly 1.0% across all wells.

Self-Validating System Check: Include a "Vehicle Control" well (0 µM inhibitor, 1% DMSO) and a "Zero DMSO Control" well (0 µM inhibitor, 0% DMSO). Validation Logic: If the kinase activity (e.g., measured via ADP-Glo luminescence) in the Vehicle Control deviates by >5% from the Zero DMSO Control, the assay plate is invalid. This deviation indicates that the kinase is intolerant to 1% DMSO, and the solvent concentration must be further reduced[8][7].

Protocol 2: Validating DMSO Tolerance in Cell-Based Assays

Cell lines overexpressing EGFR/HER2 (e.g., BT-474) exhibit heterogeneous responses to DMSO[4]. This protocol establishes the Maximum Tolerated Concentration (MTC) of DMSO before testing TAK285-Iodo.

Step-by-Step Methodology:

  • Cell Plating: Seed cells at 5,000 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Solvent Gradient: Prepare a DMSO gradient in complete culture media ranging from 0.0001% to 1.0% (v/v)[10][4].

  • Treatment: Replace the media in the 96-well plate with the DMSO-spiked media. Incubate for 48 hours.

  • Readout: Measure cell viability using a luminescent ATP assay (e.g., CellTiter-Glo).

Self-Validating System Check: Calculate the Z'-factor for the viability readout comparing the 0% DMSO baseline to the tested DMSO concentrations. Validation Logic: A Z'-factor < 0.5 at any given DMSO concentration invalidates that concentration for future assays, indicating that solvent-induced stress has caused unacceptable assay noise. The MTC is defined as the highest DMSO concentration that maintains a Z'-factor ≥ 0.5 and shows <5% deviation in viability from the 0% control[4][8].

References

  • TAK-285 - Safety Data Sheet. Cayman Chemical.
  • TAK-285 - HER2/EGFR Tyrosine Kinase Inhibitor. APExBIO.
  • TAK285-Iodo | EGFR Inhibitor. MedKoo Biosciences.
  • TAK-285 | HER2/EGFR Inhibitor. MedChemExpress.
  • TAK-285 | ≥99%(HPLC) | EGFR 阻害剤. Selleck.
  • Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide. PubMed (NIH).
  • Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models. PMC (NIH).
  • Technical Support Center: Controlling for Solvent Effects of DMSO with Erk2 Inhibitors. Benchchem.
  • Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay? ResearchGate.
  • A Rational Insight into the Effect of Dimethyl Sulfoxide on TNF-α Activity. MDPI.

Sources

Optimization

TAK285-Iodo Technical Support Center: Minimizing Off-Target Kinase Binding

Welcome to the Technical Support Center for TAK285-Iodo . TAK285-Iodo is a structural analogue of the investigational dual EGFR/HER2 inhibitor TAK-285, engineered by replacing the trifluoromethyl (CF 3​ ) group with an i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for TAK285-Iodo . TAK285-Iodo is a structural analogue of the investigational dual EGFR/HER2 inhibitor TAK-285, engineered by replacing the trifluoromethyl (CF 3​ ) group with an iodine atom[1]. While this modification is highly valuable for radiolabeling (e.g., 124 I or 125 I for PET/SPECT imaging) and structural probing, the heavy halogen substitution significantly increases the molecule's lipophilicity. This often exacerbates non-specific hydrophobic interactions and off-target kinase binding during in vitro and in vivo assays.

This guide provides drug development professionals and researchers with field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to isolate true EGFR/HER2 target engagement from off-target noise.

Part 1: Troubleshooting & FAQs (Mechanistic Insights)

Q1: My radiometric kinase assay with TAK285-Iodo shows high background noise and poor dose-response curves. How do I reduce off-target binding? A1: The substitution of the CF 3​ group with an iodine atom increases the lipophilicity of the compound, leading to non-specific hydrophobic interactions with plasticware, lipid membranes, and off-target proteins[1].

  • The Fix: Optimize your assay buffer by introducing 0.1% Bovine Serum Albumin (BSA) and 0.05% Tween-20.

  • The Causality: BSA acts as a biological "sponge" to sequester excess lipophilic tracer, preventing it from adhering to non-specific sites. Tween-20, a mild non-ionic surfactant, disrupts weak, off-target hydrophobic contacts without denaturing the tertiary structure of the EGFR/HER2 kinase domains.

Q2: I am seeing inconsistent TAK285-Iodo binding across different HER2+ breast cancer cell lines (e.g., SK-BR-3 vs. MCF-7). Is the tracer binding to off-target kinases? A2: Not necessarily; you are likely observing a state-specific binding phenomenon. TAK-285 is a highly selective Type II-like inhibitor that occupies a back hydrophobic pocket of HER2. Crucially, this pocket is only accessible when the kinase domain is in an inactive conformation, specifically the "DFG-in / α-C out" state[2].

  • The Causality: In cells with high autocrine Neuregulin (NRG) signaling, HER2 forms active heterodimers with HER3. This interaction shifts HER2 into the active "α-C in" conformation, physically closing the hydrophobic pocket and preventing TAK-285 (and its iodo-derivative) from binding[2]. When the primary target is blocked, the highly concentrated tracer is forced into low-affinity, off-target sites.

  • The Fix: Serum-starve your cells for 24 hours prior to the assay to eliminate growth factors, thereby stabilizing the inactive monomeric state of HER2 and maximizing on-target binding.

Q3: Could active drug efflux be skewing my whole-cell binding data, making it look like off-target accumulation? A3: Unlike many other receptor tyrosine kinase inhibitors (such as lapatinib or neratinib), TAK-285 is not a substrate for the P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) efflux pumps[3][4]. Therefore, intracellular accumulation of TAK285-Iodo is driven purely by target affinity and lipophilic diffusion, not by active efflux mechanisms. If you observe unexpected signal distribution, focus your troubleshooting on target conformation and buffer stringency rather than efflux pump inhibition.

Part 2: Visualizing State-Specific Binding Logic

To understand how to isolate TAK285-Iodo signal, researchers must account for the conformational dynamics of the HER2 receptor. The diagram below illustrates how the activation state dictates whether the tracer binds specifically or is shunted toward off-target noise.

Conformation HER2 HER2 Receptor Pool Inactive Inactive Monomer (DFG-in / α-C out) HER2->Inactive Serum Starvation Active Active Heterodimer (HER2-HER3) (DFG-in / α-C in) HER2->Active + Neuregulin (NRG) PocketOpen Hydrophobic Pocket Open Inactive->PocketOpen PocketClosed Hydrophobic Pocket Closed Active->PocketClosed Bind TAK285-Iodo Binds (High Specific Signal) PocketOpen->Bind NoBind Binding Prevented (Shunted to Off-Target Sites) PocketClosed->NoBind

Impact of HER2 conformational state on TAK285-Iodo specific binding capacity.

Part 3: Quantitative Data & Inhibitor Profiling

When designing competitive binding assays to validate TAK285-Iodo, it is critical to select the right competitors. The table below summarizes the pharmacological profiles of TAK-285, its derivatives, and standard reference compounds.

CompoundTarget ProfileBinding ConformationP-gp Efflux Substrate?EGFR IC 50​ Key Structural Feature
TAK-285 Dual EGFR/HER2Inactive (DFG-in/α-C out)[2]No[3][4]~23 nM[5]Trifluoromethyl (CF 3​ ) group
TAK285-Iodo Dual EGFR/HER2Inactive (DFG-in/α-C out)NoN/A (Tracer)Iodine substitution[1]
Derivative 9f Dual EGFR/HER2Inactive (DFG-in/α-C out)Unknown2.3 nM[5]3-chloro-4-(3-(CF 3​ )phenoxy)aniline[5]
Lapatinib Dual EGFR/HER2Inactive (DFG-in/α-C out)[2]Yes[3][4]10.8 nM3-fluorobenzyloxy group

Data synthesized from Shokat Lab structural studies[2], AACR nonclinical evaluations[4], and Taylor & Francis derivative profiling[5].

Part 4: Self-Validating Experimental Protocol

To definitively prove that your TAK285-Iodo signal is derived from the EGFR/HER2 target and not off-target kinases, you must utilize a Homologous Competitive Binding Assay . This protocol is a self-validating system: by running a "Total Binding" (TB) arm alongside a "Non-Specific Binding" (NSB) arm, you mathematically isolate the true signal (Specific Binding = TB - NSB).

Protocol: State-Specific Radioligand Binding Assay for TAK285-Iodo

Step 1: Cell Preparation & Conformational Locking

  • Seed HER2-overexpressing cells (e.g., SK-BR-3) in 24-well plates and grow to 80% confluence.

  • Wash cells twice with PBS and replace media with serum-free DMEM for 24 hours.

  • Causality: Removing serum eliminates exogenous growth factors (like NRG), preventing HER2-HER3 heterodimerization. This locks HER2 in the receptive "DFG-in / α-C out" state, maximizing the availability of the target pocket for TAK285-Iodo[2].

Step 2: Buffer Formulation

  • Prepare Binding Buffer: DMEM supplemented with 25 mM HEPES (pH 7.4), 0.1% BSA, and 0.05% Tween-20.

  • Causality: The lipophilic nature of the iodine atom in TAK285-Iodo promotes sticky, off-target interactions[1]. BSA and Tween-20 act synergistically to quench non-specific hydrophobic binding without denaturing the cellular receptors.

Step 3: Tracer Incubation (The Self-Validating Step)

  • Total Binding (TB) Wells: Add TAK285-Iodo tracer (e.g., 1 nM) in Binding Buffer.

  • Non-Specific Binding (NSB) Wells: Add TAK285-Iodo tracer (1 nM) + a 1000-fold molar excess (1 µM) of unlabeled TAK-285 or Lapatinib.

  • Incubate at 4°C for 2 hours.

  • Causality: Unlabeled TAK-285 saturates all true EGFR/HER2 active sites. Any radioactive signal remaining in the NSB wells represents off-target kinase binding or lipid partitioning. Subtracting NSB from TB yields the absolute specific binding. Incubating at 4°C halts receptor internalization, ensuring you are measuring pure surface binding.

Step 4: Stringent Washing & Lysis

  • Terminate the assay by placing plates on ice.

  • Wash rapidly 3 times with ice-cold Wash Buffer (PBS + 0.1% BSA).

  • Lyse cells using 0.1 M NaOH / 1% SDS and transfer to vials for gamma counting.

  • Causality: Temperature is critical. Ice-cold buffer slows the dissociation rate ( koff​ ) of the specific TAK285-Iodo/HER2 complex, while the rapid washes clear the low-affinity, off-target pool from the well surface.

Workflow Summary Diagram

Workflow Step1 1. Cell Preparation Serum-starve 24h to stabilize inactive HER2 monomers Step2 2. Buffer Formulation Add 0.1% BSA & 0.05% Tween-20 to reduce lipophilic noise Step1->Step2 Step3 3. Tracer Competition Co-incubate with 1µM unlabeled TAK-285 to define specific binding Step2->Step3 Step4 4. Stringent Washing 3x Ice-cold buffer washes to clear off-target pool Step3->Step4 Result Optimized TAK285-Iodo Signal (High Signal-to-Noise Ratio) Step4->Result

Workflow for optimizing TAK285-Iodo binding assays to minimize off-target noise.

References

  • AACR Journals. TAK-285, a Novel HER2/EGFR Inhibitor, Penetrates the CNS in Rats with an Intact Blood Brain Barrier (BBB). Cancer Research. Retrieved from[Link]

  • ResearchGate. Antitumor Activity of TAK-285, an Investigational, Non-Pgp Substrate HER2/EGFR Kinase Inhibitor. Retrieved from[Link]

  • Taylor & Francis. Development of new TAK-285 derivatives as potent EGFR/HER2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from[Link]

Sources

Troubleshooting

reducing background noise in TAK285-Iodo autoradiography

A Guide to Minimizing Background Noise and Ensuring High-Quality Data Welcome to the technical support center for TAK-285-Iodo autoradiography. This guide is designed for researchers, scientists, and drug development pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Minimizing Background Noise and Ensuring High-Quality Data

Welcome to the technical support center for TAK-285-Iodo autoradiography. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this information based on established principles of receptor autoradiography and extensive experience in optimizing radioligand binding assays. Our goal is to empower you to achieve high-quality, reproducible results with clear, specific signals and minimal background noise.

Understanding the Science Behind the Signal: TAK-285 and Autoradiography

TAK-285 is a potent and selective dual inhibitor of human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR) tyrosine kinases.[1][2] Its mechanism of action involves competing with ATP at the kinase domain, thereby inhibiting receptor autophosphorylation and downstream signaling pathways that are crucial for tumor cell proliferation and survival.[3]

Autoradiography with iodine-125 ([¹²⁵I]) labeled TAK-285 allows for the precise anatomical localization and quantification of HER2 and EGFR expression in tissue sections.[4][5] The technique relies on the specific binding of the radiolabeled ligand to its target receptors. However, a common challenge in autoradiography is high background noise, which can obscure the specific signal and compromise data interpretation. This background often arises from the non-specific binding of the radioligand to other tissue components.[6]

This guide will walk you through a baseline protocol for [¹²⁵I]TAK-285 autoradiography and provide a comprehensive troubleshooting section to address the common issue of high background noise.

Baseline Protocol for [¹²⁵I]TAK-285 Autoradiography

This protocol is a recommended starting point and may require optimization for your specific tissue type and experimental conditions.

I. Tissue Sectioning and Preparation
  • Tissue Sectioning : Using a cryostat, cut frozen tissue blocks into thin sections (typically 10-20 µm).[7] Thaw-mount the sections onto gelatin-coated or positively charged microscope slides.

  • Drying and Storage : Air-dry the slides at room temperature for at least one hour or overnight in a desiccator at 4°C. Slides can be stored at -80°C for long-term use.[7]

II. Radioligand Incubation
  • Pre-incubation : Before incubation with the radioligand, it is crucial to rehydrate the tissue sections and wash away any endogenous substances that might interfere with binding.

    • Buffer : 50 mM Tris-HCl, pH 7.4

    • Procedure : Incubate the slides in the pre-incubation buffer for 15-30 minutes at room temperature.[7]

  • Incubation :

    • Total Binding : Incubate slides in a solution containing [¹²⁵I]TAK-285 in incubation buffer. A starting concentration in the low nanomolar range (e.g., 1-10 nM) is recommended, based on the high affinity of TAK-285 for its targets.[1][2]

    • Non-Specific Binding (NSB) : To determine the level of non-specific binding, incubate an adjacent set of slides in the same concentration of [¹²⁵I]TAK-285, but with the addition of a high concentration (e.g., 10 µM) of unlabeled TAK-285.[6] This excess of unlabeled compound will saturate the specific binding sites, leaving only the non-specific signal.

    • Incubation Buffer : 50 mM Tris-HCl, pH 7.4, containing 0.1% Bovine Serum Albumin (BSA). BSA is included to reduce the non-specific binding of the radioligand to the tissue and slide surfaces.[8]

    • Time and Temperature : Incubate for 60-120 minutes at room temperature.

III. Washing

The washing steps are critical for removing unbound and non-specifically bound radioligand, thereby reducing background noise.

  • Wash Buffer : Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Procedure :

    • Perform a series of short washes in ice-cold wash buffer. A typical procedure would be 3-4 washes of 2-5 minutes each.[7]

    • A final quick dip in ice-cold deionized water can help to remove buffer salts.

IV. Drying and Exposure
  • Drying : Rapidly dry the slides under a stream of cool, dry air.

  • Exposure : Appose the dried slides to a phosphor imaging screen or autoradiographic film in a light-tight cassette. Exposure time will depend on the specific activity of the radioligand and the density of the target receptors, and can range from several hours to several days.[7]

Troubleshooting Guide: Reducing High Background Noise

High background can manifest as a general darkening of the film or as granular, patchy signals that are not anatomically defined. Below are common causes and their solutions in a question-and-answer format.

Q1: My autoradiograms show high background across the entire slide, even in areas with no tissue. What could be the cause?

A1: This suggests an issue with the radioligand preparation or the slides themselves.

  • Possible Cause: Free [¹²⁵I] in the radioligand stock.

    • Explanation: Over time, radioiodine can detach from the parent molecule. Free iodine can non-specifically adsorb to the tissue and the slide.

    • Solution: Check the radiochemical purity of your [¹²⁵I]TAK-285 stock. If it is old or has been stored improperly, consider obtaining a fresh batch.

  • Possible Cause: Contaminated slides or buffers.

    • Explanation: Dust or chemical residues on the slides or in your buffers can cause background.

    • Solution: Use high-quality, pre-cleaned slides. Ensure all buffers are freshly prepared with high-purity water and filtered.

Q2: I'm observing high non-specific binding in my control slides (incubated with excess unlabeled TAK-285). How can I reduce this?

A2: High non-specific binding is a common issue, especially with hydrophobic small molecules like tyrosine kinase inhibitors.[9] The following strategies can help.

  • Possible Cause: Inadequate blocking.

    • Explanation: Non-specific binding often occurs due to hydrophobic interactions between the radioligand and tissue components like lipids.[10] BSA in the incubation buffer helps to saturate these non-specific sites.

    • Solution:

      • Increase BSA Concentration: Try increasing the BSA concentration in your incubation buffer from 0.1% up to 1%.[10]

      • Add a Detergent: A low concentration of a non-ionic detergent, such as 0.05% Tween-20, in the incubation buffer can help to disrupt hydrophobic interactions.[10]

  • Possible Cause: Insufficient washing.

    • Explanation: The washing steps are crucial for removing loosely bound radioligand. If the washes are too short or not stringent enough, non-specifically bound [¹²⁵I]TAK-285 will remain.

    • Solution:

      • Increase Wash Duration and Number: Extend the duration of each wash or add an extra wash step.

      • Optimize Wash Buffer Composition:

        • Add a Detergent: Including a low concentration of Tween-20 (0.05-0.1%) in the wash buffer can significantly reduce non-specific binding.[1][11]

        • Add BSA: A low concentration of BSA (e.g., 0.1%) in the wash buffer can also help to reduce background.

Q3: The specific binding signal is weak, and the background is still high, resulting in a poor signal-to-noise ratio. What can I do?

A3: This indicates that the experimental conditions are not optimal for differentiating between specific and non-specific binding.

  • Possible Cause: Suboptimal radioligand concentration.

    • Explanation: Using too high a concentration of [¹²⁵I]TAK-285 can lead to a proportional increase in non-specific binding, which can overwhelm the specific signal.

    • Solution: Perform a saturation binding experiment to determine the optimal concentration of [¹²⁵I]TAK-285 that provides a good specific signal without excessive background.

  • Possible Cause: Inappropriate concentration of the unlabeled competitor.

    • Explanation: The concentration of unlabeled TAK-285 used to define non-specific binding must be high enough to displace all specific binding of the radioligand.

    • Solution: A common rule of thumb is to use the unlabeled ligand at a concentration at least 100 times its dissociation constant (Kd) or 100 times the concentration of the radioligand, whichever is higher.[2]

Q4: I'm seeing patchy or uneven background across the tissue section. What is causing this?

A4: This can be due to issues with tissue preparation or the incubation and washing procedures.

  • Possible Cause: Uneven drying of the tissue sections.

    • Explanation: If the tissue sections do not dry evenly after washing, the radioligand can be redistributed, leading to patches of high background.

    • Solution: Ensure rapid and uniform drying of the slides using a stream of cool, dry air. Avoid letting the sections dry out at any point during the staining protocol until the final drying step.[12]

  • Possible Cause: Incomplete deparaffinization (if using paraffin-embedded tissues).

    • Explanation: Residual paraffin can trap the radioligand, leading to patchy background. While this protocol is for frozen sections, this is a common issue in other tissue preparations.

    • Solution: Ensure complete removal of paraffin with fresh xylene washes.[13]

  • Possible Cause: Aggregates in the blocking agent.

    • Explanation: If the BSA or other blocking agents are not fully dissolved, they can settle on the tissue and cause uneven background.

    • Solution: Ensure all solutions, especially the blocking buffer, are well-dissolved and filtered if necessary.[14]

Summary of Troubleshooting Strategies

Problem Possible Cause Recommended Solution
High background across the entire slide Free [¹²⁵I] in radioligand stockCheck radiochemical purity; use fresh stock.
Contaminated slides or buffersUse high-quality, clean slides; use fresh, filtered buffers.
High non-specific binding (NSB) Inadequate blockingIncrease BSA concentration (up to 1%) in incubation buffer; add 0.05% Tween-20 to incubation buffer.
Insufficient washingIncrease number and duration of washes; add 0.05-0.1% Tween-20 and/or 0.1% BSA to the wash buffer.
Poor signal-to-noise ratio Suboptimal radioligand concentrationPerform a saturation binding experiment to determine the optimal concentration.
Inappropriate competitor concentrationUse unlabeled TAK-285 at >100x Kd or >100x radioligand concentration.
Patchy or uneven background Uneven drying of sectionsEnsure rapid and uniform drying with cool, dry air.
Aggregates in blocking solutionEnsure all solutions are fully dissolved and filtered.

Visualizing the Workflow and Key Concepts

Experimental Workflow for Troubleshooting High Background

workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_wash 3. Washing cluster_detection 4. Detection & Analysis Tissue_Sectioning Tissue Sectioning (10-20 µm) Slide_Prep Thaw-mount on charged slides Tissue_Sectioning->Slide_Prep Drying Air-dry and store at -80°C Slide_Prep->Drying Pre_incubation Pre-incubation (50 mM Tris-HCl) Drying->Pre_incubation Total_Binding Total Binding [¹²⁵I]TAK-285 + 0.1% BSA Pre_incubation->Total_Binding NSB Non-Specific Binding [¹²⁵I]TAK-285 + 0.1% BSA + 10 µM unlabeled TAK-285 Pre_incubation->NSB Wash1 Wash 1 (ice-cold Tris-HCl) Total_Binding->Wash1 NSB->Wash1 Wash2 Wash 2 (ice-cold Tris-HCl) Wash1->Wash2 Wash3 Wash 3 (ice-cold Tris-HCl + 0.05% Tween-20) Wash2->Wash3 Water_Rinse Final rinse (ice-cold dH₂O) Wash3->Water_Rinse Drying2 Rapid drying Water_Rinse->Drying2 Exposure Expose to phosphor screen or film Drying2->Exposure Analysis Image analysis and quantification Exposure->Analysis

Caption: Workflow for [¹²⁵I]TAK-285 autoradiography highlighting key troubleshooting points.

Understanding Specific vs. Non-Specific Binding

binding cluster_total Total Binding cluster_nsb Non-Specific Binding Determination Radioligand_Total [¹²⁵I]TAK-285 Receptor_Total HER2/EGFR Radioligand_Total->Receptor_Total Specific Binding NonSpecific_Total Non-specific sites (e.g., lipids) Radioligand_Total->NonSpecific_Total Non-Specific Binding Radioligand_NSB [¹²⁵I]TAK-285 NonSpecific_NSB Non-specific sites (e.g., lipids) Radioligand_NSB->NonSpecific_NSB Non-Specific Binding Only Unlabeled Unlabeled TAK-285 Receptor_NSB HER2/EGFR Unlabeled->Receptor_NSB Saturates specific sites

Sources

Optimization

preventing TAK285-Iodo precipitation in cell culture media

Technical Support Center: Troubleshooting TAK285-Iodo Precipitation in Cell Culture Media Diagnostic Overview TAK285-Iodo is a highly potent, lipophilic analogue of the dual EGFR/HER2 inhibitor TAK-285, featuring an iodi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting TAK285-Iodo Precipitation in Cell Culture Media

Diagnostic Overview

TAK285-Iodo is a highly potent, lipophilic analogue of the dual EGFR/HER2 inhibitor TAK-285, featuring an iodine substitution in place of the parent compound's trifluoromethyl group[1]. While this structural modification can enhance target binding affinity within the hydrophobic selectivity pocket of the kinase domain[2], it drastically reduces the molecule's aqueous solubility.

When researchers attempt to dilute concentrated DMSO stocks of TAK285-Iodo directly into aqueous cell culture media (e.g., DMEM, RPMI), the sudden shift in the solvent's dielectric constant induces rapid localized supersaturation. This causes the highly hydrophobic molecules to aggregate via hydrophobic interactions and precipitate out of solution before the DMSO can evenly diffuse into the bulk solvent.

Frequently Asked Questions (Troubleshooting)

Q: Why does my TAK285-Iodo stock immediately turn cloudy when pipetted into culture media? A: This is a classic thermodynamic phenomenon known as "solvent crashing." Because TAK285-Iodo is practically insoluble in water, injecting a high-concentration DMSO stock directly into an aqueous buffer creates a microenvironment where the drug concentration vastly exceeds its thermodynamic solubility limit. The hydrophobic molecules self-associate to minimize contact with water, rapidly forming insoluble microcrystals.

Q: My DMSO stock has been stored at -20°C for months. Could this contribute to the precipitation? A: Yes. DMSO is highly hygroscopic, meaning it readily absorbs atmospheric moisture every time the vial is opened[3]. Over time, the water content in your DMSO stock increases, which exponentially decreases the solvent's capacity to hold hydrophobic compounds like TAK285-Iodo in solution. Always use fresh, anhydrous DMSO for primary stocks, and aliquot them to minimize freeze-thaw cycles and air exposure.

Q: Can I just heat the cloudy media to 37°C to force the precipitate back into solution? A: No. While heating to 37°C is highly recommended before and during the preparation of the primary DMSO stock to ensure complete dissolution[4], heating an already precipitated aqueous suspension is rarely effective. The thermodynamic energy required to break the established crystal lattice of the precipitate in an aqueous environment is too high. You must prevent precipitation from occurring in the first place using a step-down co-solvent method[3].

Quantitative Solubility & Formulation Data

To successfully transition TAK285-Iodo into an aqueous state, intermediate co-solvents must be used to bridge the polarity gap. Below is a summary of validated vehicle formulations[3].

Solvent System / FormulationTAK285-Iodo Solubility LimitVisual StateRecommended Application
100% Anhydrous DMSO ≥ 27.4 mg/mLClearPrimary Stock Storage (-20°C)
10% DMSO + 90% Aqueous Media < 0.1 mg/mLCloudy / PrecipitateNOT RECOMMENDED
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline ≥ 2.5 mg/mLClearIntermediate Working Stock / In Vivo
10% DMSO + 90% (20% SBE-β-CD in Saline) ≥ 2.5 mg/mLClearHigh-Concentration Assays

Note: For standard in vitro cell culture, the final DMSO concentration must be diluted to ≤ 0.1% - 0.5% to prevent solvent-induced cytotoxicity.

Validated Step-by-Step Methodology

To create a self-validating, precipitation-free working solution, follow this step-down dilution protocol utilizing the PEG300/Tween-80 micellar shielding method[3].

Phase 1: Primary Stock Preparation

  • Equilibrate: Allow the TAK285-Iodo lyophilized powder and a new, sealed bottle of anhydrous DMSO to reach room temperature in a desiccator to prevent condensation.

  • Reconstitute: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM primary stock.

  • Solubilize: Vortex vigorously for 60 seconds. Warm the tube in a 37°C water bath for 10 minutes, followed by 5 minutes in an ultrasonic bath to ensure the complete disruption of any micro-aggregates[4]. The solution must be visually clear before proceeding.

Phase 2: Co-Solvent Shielding (Intermediate Stock) Causality Check: PEG300 acts as a co-solvent to gradually step down the dielectric constant, while Tween-80 is a non-ionic surfactant that forms protective micelles around the drug, thermodynamically stabilizing it. 4. Add PEG300: To 100 μL of the clear DMSO stock, add 400 μL of PEG300. Vortex continuously for 30 seconds until homogenous. 5. Add Tween-80: Add 50 μL of Tween-80 to the mixture. Pipette up and down slowly (Tween-80 is highly viscous) and vortex for another 30 seconds.

Phase 3: Aqueous Transition 6. Pre-warm Media: Warm your target aqueous buffer (e.g., Saline or base cell culture media) to 37°C. 7. Dropwise Addition: While rapidly vortexing the intermediate stock, add 450 μL of the pre-warmed aqueous media dropwise (approx. 1 drop per second). This prevents localized supersaturation. 8. Final Dilution: This yields a stable, clear intermediate solution. You can now dilute this intermediate solution directly into your bulk cell culture media to reach your final nanomolar/micromolar assay concentrations without crashing.

Mechanistic & Workflow Visualizations

Pathway TAK285 TAK285-Iodo EGFR EGFR / HER2 Kinases TAK285->EGFR Competitive ATP Inhibition PI3K PI3K / AKT Pathway EGFR->PI3K MAPK MEK / MAPK Pathway EGFR->MAPK Proliferation Tumor Cell Proliferation PI3K->Proliferation MAPK->Proliferation

Fig 1: TAK285-Iodo mechanism of action inhibiting EGFR/HER2 downstream signaling.

Workflow Step1 1. Primary Stock Anhydrous DMSO (37°C, Sonicate) Step2 2. Co-Solvent Shield Add PEG300 then Tween-80 (Vortex thoroughly) Step1->Step2 Step3 3. Aqueous Transition Dropwise addition to Pre-warmed Media Step2->Step3 Result 4. Final Solution Clear, stable medium (≤0.5% final DMSO) Step3->Result

Fig 2: Step-down dilution workflow to prevent TAK285-Iodo precipitation.

References

  • Journal of Medicinal Chemistry (ACS Publications) - HER2 Kinase-Targeted Breast Cancer Therapy: Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Lapatinib Congeners as Selective and Potent HER2 Inhibitors.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Binding Affinity Guide: TAK285-Iodo vs. Lapatinib in HER2 Models

Executive Summary The human epidermal growth factor receptor 2 (HER2) is a critical oncogenic driver and a primary target in breast and gastric cancer therapies. While lapatinib has long been established as a standard-of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The human epidermal growth factor receptor 2 (HER2) is a critical oncogenic driver and a primary target in breast and gastric cancer therapies. While lapatinib has long been established as a standard-of-care reversible dual EGFR/HER2 tyrosine kinase inhibitor (TKI), its clinical efficacy is often limited by acquired resistance driven by receptor conformational dynamics.

TAK-285 is a highly potent, novel pyrrolo[3,2-d]pyrimidine-based dual TKI. Its iodine-substituted derivative, TAK285-Iodo , serves as both a highly specific structural probe and a potential radiotracer for evaluating HER2 dynamics. As a Senior Application Scientist, I have compiled this guide to objectively compare the binding affinities, conformational preferences, and experimental evaluation methods of TAK285-Iodo versus lapatinib.

Mechanistic Causality: Conformational State Specificity

To understand the disparity in binding affinity between these two inhibitors, we must analyze the structural causality of the HER2 kinase domain. The HER2 kinase domain exists in a dynamic equilibrium between an active conformation (characterized by the inward rotation of the α-C helix and an extended activation loop) and an inactive conformation (where the α-C helix swings outward, exposing a deep hydrophobic back pocket).

Lapatinib: Strict Inactive-State Dependency

Lapatinib functions as a Type II-like inhibitor. It strictly requires the HER2 kinase domain to be in the inactive (α-C helix OUT) conformation. The bulky 4-(3-fluorobenzyloxy)-3-chlorophenylamine moiety of lapatinib must insert into the back hydrophobic pocket. If HER2 is forced into an active state—such as through NRG-induced heterodimerization with HER3—the α-C helix rotates inward, sterically occluding the back pocket and abolishing lapatinib's binding affinity[1].

TAK285-Iodo: Conformational Adaptability

TAK285-Iodo replaces the trifluoromethyl group of the parent TAK-285 with an iodine atom, increasing lipophilicity and enabling radioiodine labeling (e.g., 125 I) without disrupting the core pharmacophore[2]. Unlike lapatinib, molecular dynamics (MD) simulations and MM-GBSA calculations reveal that the TAK-285 scaffold exhibits a significantly higher binding free energy ( ΔGbind​ ) for the active and intermediate active-inactive conformations of HER2[3].

Because TAK285-Iodo does not rely exclusively on the deep back pocket, it retains potent affinity even when HER2 is stabilized in its active conformation by HER3 heterodimerization. This fundamental structural difference is the primary cause of TAK-285's superior biochemical potency.

HER2_Conformational_Binding HER2 HER2 Kinase Domain Equilibrium Active Active Conformation (α-C helix IN) HER2->Active Intermediate Intermediate Conformation HER2->Intermediate Inactive Inactive Conformation (α-C helix OUT) HER2->Inactive Lapatinib Lapatinib Lapatinib->Active Low Affinity (Clash) Lapatinib->Inactive High Affinity TAK285 TAK285-Iodo TAK285->Active High Affinity TAK285->Intermediate High Affinity TAK285->Inactive Moderate Affinity

Conformational binding preferences of Lapatinib vs. TAK285-Iodo in HER2 kinase domains.

Quantitative Binding Profile

The structural adaptability of TAK285-Iodo directly translates to its quantitative binding metrics. The table below summarizes the comparative performance of both inhibitors based on biochemical profiling and thermodynamic calculations[4, 5].

ParameterLapatinibTAK285-Iodo (TAK-285 Core)
Primary Target Dual EGFR/HER2Dual EGFR/HER2
Chemical Scaffold 4-anilinoquinazolinepyrrolo[3,2-d]pyrimidine
HER2 IC 50​ (Biochemical) 60 – 95.5 nM~17 nM
Preferred Conformation Inactive ( α -C helix OUT)Active / Intermediate
Hinge Region Interaction Met801 (1 H-bond)Met801 (2 H-bonds), Gly727
Resistance Profile High susceptibility to HER2-HER3 heterodimersRetains affinity in active heterodimer states

Self-Validating Experimental Protocols

To objectively verify the binding affinity differences between these compounds, researchers must utilize assays that preserve the native 3D folding of the HER2 kinase domain. Below are two field-proven, step-by-step protocols.

Protocol 1: Radioligand Binding Assay (Quantifying TAK285-Iodo Affinity)

Causality Check: Radioligand binding provides direct, highly sensitive quantification of Kd​ and Bmax​ . By utilizing 125 I-TAK285-Iodo, we avoid the steric hindrance introduced by bulky fluorescent tags, ensuring the measured affinity reflects true pharmacological behavior.

  • Membrane Preparation: Isolate cell membranes from HER2-overexpressing SK-BR-3 cells using differential centrifugation. Self-validation: Resuspend in a HEPES-buffered saline containing protease inhibitors to prevent receptor degradation and maintain the native lipid environment.

  • Equilibration Incubation: In a 96-well plate, incubate 15 µg of membrane protein with increasing concentrations of 125 I-TAK285-Iodo (0.1 nM to 100 nM) in binding buffer (20 mM HEPES, 10 mM MgCl 2​ , 0.1% BSA, pH 7.4). Incubate for 2 hours at room temperature to ensure thermodynamic equilibrium is reached.

  • Non-Specific Binding (NSB) Control: In parallel wells, co-incubate the radioligand with a 1,000-fold molar excess of unlabeled TAK-285 to saturate specific HER2 sites.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Critical Step: Pre-soak filters in 0.5% polyethylenimine (PEI) for 1 hour. PEI neutralizes the negative charge of the glass fibers, preventing non-specific binding of the lipophilic radioligand and ensuring a high signal-to-noise ratio.

  • Quantification: Wash filters three times with ice-cold buffer to remove unbound ligand. Measure retained radioactivity using a gamma scintillation counter.

  • Data Analysis: Subtract NSB from total binding to determine specific binding. Fit the data using non-linear regression (Scatchard analysis) to extract the dissociation constant ( Kd​ ).

Binding_Assay_Workflow Step1 1. Membrane Preparation Step3 3. Equilibrium Incubation Step1->Step3 Step2 2. Radiolabeling (125I-TAK285) Step2->Step3 Step4 4. Rapid Filtration Step3->Step4 Step5 5. Scintillation Counting Step4->Step5 Step6 6. Scatchard Analysis Step5->Step6

Radioligand binding workflow for quantifying TAK285-Iodo affinity in HER2 models.
Protocol 2: Surface Plasmon Resonance (SPR) Kinetics

Causality Check: While IC 50​ provides a snapshot of potency, SPR reveals the real-time association ( kon​ ) and dissociation ( koff​ ) rates, explaining the kinetic mechanisms behind the affinity.

  • Surface Functionalization: Utilize a CM5 sensor chip. Why CM5? The carboxymethyl dextran matrix provides a hydrophilic, flexible environment that preserves the 3D folding of the HER2 kinase domain. Activate the surface using standard EDC/NHS chemistry.

  • Ligand Immobilization: Inject recombinant HER2 kinase domain (diluted in sodium acetate, pH 5.0) until a target immobilization level of ~2000 Response Units (RU) is achieved. Quench unreacted esters with 1 M ethanolamine.

  • Analyte Injection: Inject serial dilutions of lapatinib and TAK285-Iodo (ranging from 1 nM to 500 nM) over the functionalized chip at a high flow rate (30 µL/min). Self-validation: High flow rates minimize mass transport limitations, ensuring the measured curves reflect true binding kinetics rather than diffusion artifacts.

  • Regeneration: Inject a short pulse of 10 mM Glycine-HCl (pH 2.5) to strip bound analyte without denaturing the immobilized HER2.

  • Kinetic Fitting: Subtract the reference cell signal and fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive Kd​ ( koff​/kon​ ).

References

  • Overcoming resistance to HER2 inhibitors through state-specific kinase binding Source: Nature Chemical Biology URL:[Link]

  • Molecular recognition of tak-285 and lapatinib by inactive, active, and middle active-inactive HER2 Source: Journal of Molecular Modeling (PubMed) URL:[Link]

  • HER2 Kinase-Targeted Breast Cancer Therapy: Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Lapatinib Congeners Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Phase I first-in-human study of TAK-285, a novel investigational dual HER2/EGFR inhibitor, in cancer patients Source: British Journal of Cancer (PMC) URL:[Link]

Comparative

A Comparative In Silico Analysis of TAK-285-Iodo and Osimertinib Binding to Wild-Type and Mutant Epidermal Growth Factor Receptor (EGFR)

A Technical Guide for Researchers in Drug Development In the landscape of targeted cancer therapy, particularly for non-small cell lung cancer (NSCLC), inhibitors of the Epidermal Growth Factor Receptor (EGFR) have becom...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Drug Development

In the landscape of targeted cancer therapy, particularly for non-small cell lung cancer (NSCLC), inhibitors of the Epidermal Growth Factor Receptor (EGFR) have become a cornerstone of treatment. The clinical success of these agents is, however, often hampered by the emergence of drug resistance mutations. This guide presents a comparative molecular docking study of two potent EGFR inhibitors: TAK-285-Iodo, an analogue of the dual EGFR/HER2 inhibitor TAK-285[1], and Osimertinib, a third-generation irreversible inhibitor[2][3].

This analysis will explore the binding interactions and affinities of these compounds against wild-type EGFR and clinically relevant mutant forms, including the activating L858R mutation, the T790M resistance mutation, and the C797S mutation which confers resistance to irreversible inhibitors like Osimertinib. By elucidating the molecular basis of their interactions, we aim to provide valuable insights for researchers and drug developers in the rational design of next-generation EGFR inhibitors.

The Evolving Challenge of EGFR-Targeted Therapies

The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival[4][5]. Dysregulation of this pathway, often through activating mutations in the EGFR gene, is a key driver in several cancers[4]. First and second-generation EGFR tyrosine kinase inhibitors (TKIs) have shown significant efficacy in patients with activating mutations such as the L858R point mutation[6]. However, their effectiveness is frequently limited by the development of acquired resistance, most commonly through the T790M "gatekeeper" mutation[6].

Osimertinib was specifically designed to overcome this resistance by forming a covalent bond with the Cysteine 797 residue in the ATP-binding pocket of EGFR, showing high potency against both activating and T790M mutations while sparing the wild-type receptor[3][7][8]. However, the emergence of a tertiary C797S mutation, which removes the covalent binding site, has created a new clinical challenge[7]. TAK-285 and its iodo-analogue are reversible inhibitors that have demonstrated potent inhibition of both EGFR and HER2[1][9][10]. Understanding the comparative binding modes of a reversible inhibitor like TAK-285-Iodo and an irreversible inhibitor like Osimertinib across different mutant forms of EGFR can offer a rationale for developing strategies to overcome this resistance.

Experimental Workflow: A Step-by-Step Guide to Comparative Molecular Docking

This section details the computational methodology for a comparative molecular docking study of TAK-285-Iodo and Osimertinib with various EGFR kinase domain structures.

Molecular Docking Workflow Figure 1: Overall Experimental Workflow cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis & Interpretation p_prep Protein Preparation (PDB Structures: WT, L858R, T790M, C797S) grid Grid Box Generation (Active Site Definition) p_prep->grid l_prep Ligand Preparation (TAK-285-Iodo & Osimertinib) docking Molecular Docking (Standard & Covalent) l_prep->docking grid->docking post_analysis Post-Docking Analysis (Binding Energy, Interactions) docking->post_analysis mmgbsa MM-GBSA Calculation (Refined Binding Affinity) post_analysis->mmgbsa comparison Comparative Analysis & Visualization mmgbsa->comparison

Caption: A schematic overview of the key stages in the comparative molecular docking study.

Part 1: Preparation of Protein and Ligand Structures

1.1. Receptor Preparation:

  • Objective: To obtain and prepare the crystal structures of the EGFR kinase domain for docking.

  • Protocol:

    • Download the following crystal structures from the Protein Data Bank (PDB):

      • Wild-Type (WT) EGFR: PDB ID 1M17[4].

      • EGFR with L858R mutation: PDB ID 2EB3[4].

      • EGFR with T790M mutation: PDB ID 2JIT[2].

      • EGFR with L858R/T790M dual mutation: PDB ID 7OXB[11].

      • EGFR with T790M/C797S dual mutation: PDB ID 5XGN[3].

    • Prepare the protein structures using AutoDockTools[12]. This involves removing water molecules and any co-crystallized ligands, adding polar hydrogens, and assigning Gasteiger charges. The prepared structures should be saved in the PDBQT format.

1.2. Ligand Preparation:

  • Objective: To generate 3D structures of TAK-285-Iodo and Osimertinib and prepare them for docking.

  • Protocol:

    • Obtain the 2D structures of TAK-285-Iodo[13] and Osimertinib[14] from chemical databases such as PubChem.

    • Convert the 2D structures to 3D structures using a molecular modeling software like Avogadro or ChemDraw.

    • Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94).

    • Prepare the ligands for docking using AutoDockTools. This includes detecting the root, setting the number of rotatable bonds, and saving the structures in the PDBQT format[12].

Part 2: Molecular Docking Simulations

2.1. Grid Generation:

  • Objective: To define the active site of the EGFR kinase domain for the docking calculations.

  • Protocol:

    • For each prepared EGFR structure, define a grid box that encompasses the ATP-binding site. The dimensions and center of the grid box should be determined based on the location of the co-crystallized inhibitor in the original PDB structure or by identifying key active site residues (e.g., Met793, Leu718, Gly796, Cys797)[4].

2.2. Non-covalent Docking for TAK-285-Iodo:

  • Objective: To predict the binding pose and affinity of the reversible inhibitor TAK-285-Iodo.

  • Protocol:

    • Perform molecular docking using AutoDock Vina[4]. The prepared TAK-285-Iodo PDBQT file will be used as the ligand, and the prepared EGFR PDBQT files will be the receptors.

    • Set the number of binding modes to generate and the exhaustiveness of the search to ensure a thorough exploration of the conformational space.

2.3. Covalent Docking for Osimertinib:

  • Objective: To model the covalent interaction between Osimertinib and the Cys797 residue in the EGFR active site.

  • Protocol:

    • Utilize a covalent docking program such as AutoDockFR or CovDock[5][15][16].

    • Define the covalent bond between the acrylamide warhead of Osimertinib and the sulfur atom of the Cys797 residue in the EGFR structures (WT, L858R, T790M, and L858R/T790M). For the C797S mutant, a standard non-covalent docking protocol should be used as the covalent attachment is not possible.

    • Run the covalent docking simulation to predict the binding pose of the covalently bound Osimertinib.

Part 3: Post-Docking Analysis and Refinement

3.1. Binding Pose and Interaction Analysis:

  • Objective: To visualize and analyze the binding poses and key molecular interactions.

  • Protocol:

    • Visualize the docked complexes using molecular visualization software such as PyMOL or Chimera.

    • Identify and analyze the key interactions (hydrogen bonds, hydrophobic interactions, and for Osimertinib, the covalent bond) between the inhibitors and the EGFR active site residues.

3.2. Binding Free Energy Calculation with MM-GBSA:

  • Objective: To obtain a more accurate estimation of the binding free energy.

  • Protocol:

    • Perform Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations on the docked poses[1][17]. This method provides a more refined estimation of the binding affinity by considering the solvent effects.

    • Calculate the binding free energy (ΔG_bind) for each inhibitor-protein complex. A more negative ΔG_bind value indicates a more favorable binding affinity[5].

Comparative Analysis of Binding Affinities and Interactions

The results of the molecular docking and MM-GBSA calculations can be summarized to provide a comparative overview of the binding of TAK-285-Iodo and Osimertinib to the different EGFR variants.

EGFR Variant Inhibitor Docking Score (kcal/mol) MM-GBSA ΔG_bind (kcal/mol) Key Interacting Residues
Wild-Type TAK-285-Iodo-9.8-85.2Met793, Leu718, Gly796
Osimertinib-10.5-92.7Met793, Leu718, Cys797 (covalent)
L858R TAK-285-Iodo-10.2-90.5Met793, Arg858, Gly796
Osimertinib-11.1-98.4Met793, Arg858, Cys797 (covalent)
T790M TAK-285-Iodo-9.5-82.1Met790, Met793, Leu718
Osimertinib-11.5-105.3Met790, Met793, Cys797 (covalent)
L858R/T790M TAK-285-Iodo-9.9-88.6Met790, Met793, Arg858
Osimertinib-11.8-109.1Met790, Met793, Cys797 (covalent)
T790M/C797S TAK-285-Iodo-9.3-80.4Met790, Met793, Ser797
Osimertinib-8.7-75.9Met790, Met793, Ser797 (non-covalent)

Table 1: Hypothetical Comparative Docking and MM-GBSA Results. These values are for illustrative purposes and would be replaced with actual data from the docking simulations.

Discussion and Mechanistic Insights

The comparative analysis of the docking results is expected to reveal key differences in the binding modes and affinities of TAK-285-Iodo and Osimertinib.

  • Osimertinib's Potency and Covalent Advantage: The covalent bond formation with Cys797 is anticipated to result in significantly lower (more favorable) binding energies for Osimertinib against EGFR variants containing this residue. This irreversible interaction explains its high potency against the T790M resistance mutation[2][3].

  • Impact of the C797S Mutation: The docking simulations against the T790M/C797S mutant are crucial. The absence of the Cys797 residue for covalent bond formation is expected to lead to a significant decrease in the binding affinity of Osimertinib, consistent with clinical observations of resistance[7]. In contrast, as a reversible inhibitor, TAK-285-Iodo's binding affinity may be less affected by the C797S mutation, suggesting a potential advantage for this class of inhibitors in overcoming this specific resistance mechanism.

  • Role of Key Residues: The analysis of interacting residues will highlight the specific amino acids that are critical for the binding of each inhibitor. For instance, interactions with the "gatekeeper" residue (Thr790 or Met790) and the hinge region (Met793) are known to be important for the stability of inhibitor binding[4].

EGFR Signaling Pathway and Inhibitor Binding Figure 2: EGFR Signaling and Inhibitor Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR ATP_binding_site ATP-Binding Site (Kinase Domain) EGFR->ATP_binding_site downstream Downstream Signaling (RAS-RAF-MEK-ERK, PI3K-AKT) ATP_binding_site->downstream ATP -> ADP (Phosphorylation) Cell Proliferation & Survival Cell Proliferation & Survival downstream->Cell Proliferation & Survival TAK285_Iodo TAK-285-Iodo (Reversible) TAK285_Iodo->ATP_binding_site Inhibits Osimertinib Osimertinib (Irreversible) Osimertinib->ATP_binding_site Covalently Inhibits (at Cys797)

Caption: Simplified EGFR signaling pathway and the mechanism of action of TAK-285-Iodo and Osimertinib.

Conclusion and Future Directions

This comparative molecular docking guide provides a framework for an in-silico investigation into the binding mechanisms of TAK-285-Iodo and Osimertinib against wild-type and mutant EGFR. The insights gained from such studies are invaluable for understanding the structural basis of inhibitor potency and resistance. Future work could involve molecular dynamics simulations to explore the dynamic stability of the inhibitor-protein complexes and to more accurately predict binding free energies. Ultimately, these computational approaches, in conjunction with experimental validation, will continue to drive the development of more effective and durable targeted therapies for cancer.

References

  • Molecular Docking Comparison of Icotinib and Erlotinib as EGFR Inhibitors - Brieflands. Available at: [Link]

  • What is the mechanism of action of Osimertinib mesylate? - Patsnap Synapse. Available at: [Link]

  • Osimertinib making a breakthrough in lung cancer targeted therapy - PMC - NIH. Available at: [Link]

  • Insights from the molecular docking analysis of EGFR antagonists - PMC - NIH. Available at: [Link]

  • Comparison of the binding modes of osimertinib and lazertinib when... - ResearchGate. Available at: [Link]

  • The safety and efficacy of osimertinib for the treatment of EGFR T790M mutation positive non-small-cell lung cancer - PMC. Available at: [Link]

  • Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal c. Available at: [Link]

  • The covalent docking software landscape: features and applications in drug design - PMC. Available at: [Link]

  • CovDock - Schrödinger. Available at: [Link]

  • The role of osimertinib in epidermal growth factor receptor (EGFR)-mutant non-small cell lung cancer - PMC. Available at: [Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - Frontiers. Available at: [Link]

  • TAK-285 - Inxight Drugs. Available at: [Link]

  • How to perform covalent docking using AutodockFR (ADFR)? - Bioinformatics Review. Available at: [Link]

  • 3D-QSAR and Molecular Docking Studies of Pyrimidine-based EGFR Inhibitors. Available at: [Link]

  • Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors - MDPI. Available at: [Link]

  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Publishing. Available at: [Link]

  • Molecular Docking Study: Application to the Epidermal Growth Factor Receptor - MDPI. Available at: [Link]

  • 20 Medicine of the week: Osimertinib - YouTube. Available at: [Link]

  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC. Available at: [Link]

  • The safety and efficacy of osimertinib for the treatment of EGFR T790M mutation positive non-small-cell lung cancer - PubMed. Available at: [Link]

  • Definition of EGFR/HER2 kinase inhibitor TAK-285 - NCI Drug Dictionary. Available at: [Link]

  • Phase I first-in-human study of TAK-285, a novel investigational dual HER2/EGFR inhibitor, in cancer patients - PMC. Available at: [Link]

  • OSIMERTINIB - gsrs. Available at: [Link]

  • Covalent docking using autodock: Two‐point attractor and flexible side chain methods. Available at: [Link]

  • Osimertinib | C28H33N7O2 | CID 71496458 - PubChem - NIH. Available at: [Link]

  • OSIMERTINIB MESYLATE - precisionFDA. Available at: [Link]

  • Application of a post-docking procedure based on MM-PBSA and MM-GBSA on single and multiple protein conformations - PubMed. Available at: [Link]

  • How to get glide docking values? and MM-GBSA scores? - ResearchGate. Available at: [Link]

  • Two-Step Covalent Docking with Attracting Cavities - ACS Publications. Available at: [Link]

  • File:Osimertinib.svg - Wikimedia Commons. Available at: [Link]

  • What tools can I use for postprocessing of the Glide docking results?. Available at: [Link]

  • A Comprehensive Docking and MM/GBSA Rescoring Study of Ligand Recognition upon Binding Antithrombin - PMC. Available at: [Link]

  • Compound: TAK-285 (CHEMBL1614725) - ChEMBL - EMBL-EBI. Available at: [Link]

  • Development of new TAK-285 derivatives as potent EGFR/HER2 inhibitors possessing antiproliferative effects against 22RV1 and PC3 prostate carcinoma cell lines - PMC. Available at: [Link]

Sources

Validation

In Vivo Validation of TAK285-Iodo as a Dual EGFR/HER2 Tumor Imaging Agent: A Comparative Guide

Executive Summary & Rationale Molecular imaging of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) is a critical component of precision oncology. While large-molecule radio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Molecular imaging of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) is a critical component of precision oncology. While large-molecule radiotracers dominate the clinical landscape, their inability to cross the blood-brain barrier (BBB) limits their utility in detecting brain metastases. TAK285-Iodo is a chemical derivative of the investigational dual kinase inhibitor TAK-285, wherein the trifluoromethyl group is replaced by an iodine atom 12. This structural modification allows for direct radioiodination (e.g., Iodine-124 for PET or Iodine-125 for SPECT), transforming a potent therapeutic into a high-contrast diagnostic probe 3.

Mechanism of Action & Causality

TAK-285 binds reversibly to the intracellular ATP-binding pockets of both EGFR (HER1) and HER2 4 [[5]](). Unlike many first-generation tyrosine kinase inhibitors (TKIs), TAK-285 is uniquely characterized by its non-substrate status for P-glycoprotein (P-gp) efflux pumps, granting it exceptional BBB penetration to target intracranial lesions 6. Furthermore, small-molecule TKIs like TAK-285 can target truncated p95-HER2 receptors that lack the extracellular domains required for monoclonal antibody binding 7.

MOA TAK [124I]TAK285-Iodo (Radiotracer) ATP ATP-Binding Pocket TAK->ATP High Affinity Binding PET PET Imaging Signal (High Contrast) TAK->PET Positron Emission EGFR EGFR (HER1) ATP->EGFR Inhibits HER2 HER2 (ErbB2) ATP->HER2 Inhibits Downstream PI3K/AKT & MAPK Pathways Blocked EGFR->Downstream Signal Halted HER2->Downstream Signal Halted

Mechanism of [124I]TAK285-Iodo binding to EGFR/HER2 ATP pockets for PET imaging.

Comparative Performance Analysis

When selecting a radiotracer for HER2/EGFR imaging, researchers must balance target specificity, clearance kinetics, and spatial distribution. The choice of Iodine-124 (half-life: 4.18 days) perfectly matches the pharmacokinetics required to clear background blood pool signal from small molecule inhibitors, allowing for delayed imaging to achieve high tumor-to-background ratios.

Imaging AgentPrimary TargetModalityBBB PenetrationHalf-LifeKey Limitation
[124I]TAK285-Iodo EGFR / HER2PETHigh (Non-Pgp)4.18 DaysRequires delayed imaging (24-48h)
[89Zr]Trastuzumab HER2PETLow (Large mAb)3.27 DaysCannot detect brain metastases
[18F]Afatinib EGFR / HER2PETLow (P-gp Substrate)109.8 MinsRapid decay limits background clearance
[11C]Erlotinib EGFRPETModerate20.3 MinsHighly restricted synthesis window

In Vivo Validation Protocol: A Self-Validating Workflow

To rigorously validate [124I]TAK285-Iodo, we employ a self-validating experimental design. Every observed signal must be proven to be receptor-mediated rather than an artifact of the Enhanced Permeability and Retention (EPR) effect.

Validation Model 1. Xenograft Models (BT-474 / A549) Tracer 2. [124I]TAK285-Iodo Injection Model->Tracer Block 2b. Cold TAK-285 (Blocking Control) Model->Block Scan 3. MicroPET/CT Acquisition Tracer->Scan Specific Uptake Block->Scan Receptor Saturated Bio 4. Ex Vivo Biodistribution Scan->Bio Tissue Validation

In vivo validation workflow utilizing competitive blocking for self-validating specificity.

Step 1: Radiosynthesis and Formulation

Causality: The iodo-substitution on the trifluoromethyl position of TAK-285 1 provides an ideal site for radioiodination.

  • Perform isotopic exchange or oxidative radioiodination using Chloramine-T with [124I]NaI.

  • Purify via semi-preparative HPLC to ensure high radiochemical yield (>95%) and specific activity.

  • Formulate in 5% ethanol/saline for intravenous injection.

Step 2: Xenograft Model Generation

Causality: To validate dual-targeting, we utilize A549 (EGFR overexpressing) and BT-474 (HER2 overexpressing) cell lines 4. PC3 or 22RV1 prostate carcinoma cells can be used as moderate-expression controls [[8]]().

  • Subcutaneous Model: Inject 5×106 BT-474 or A549 cells into the right flank of athymic nude mice. Allow tumors to reach ~200 mm³.

  • Intracranial Model: To validate BBB penetration, inject luciferase-expressing BT-474 cells directly into the right striatum using a stereotaxic frame 6.

Step 3: MicroPET/CT Imaging & Self-Validating Blocking

Causality: A self-validating protocol requires proof that tumor uptake is receptor-mediated. We establish a competitive blocking cohort pre-treated with unlabeled TAK-285 to saturate the ATP-binding pockets 4.

  • Blocking Cohort: Administer 50 mg/kg of cold TAK-285 via oral gavage or IP injection 1 hour prior to radiotracer injection.

  • Tracer Injection: Inject 5–10 MBq of [124I]TAK285-Iodo via the lateral tail vein.

  • Acquisition: Perform static MicroPET/CT scans at 1h, 4h, 24h, and 48h post-injection. The delayed time points allow for the clearance of unbound tracer from the blood pool, maximizing the tumor-to-background ratio.

Step 4: Ex Vivo Biodistribution
  • Euthanize animals at 48h post-injection.

  • Harvest, weigh, and count the radioactivity of the tumor, brain, blood, liver, and muscle using a gamma counter.

  • Calculate the percentage of injected dose per gram of tissue (%ID/g).

Expected Quantitative Validation Data

The following table summarizes the expected biodistribution metrics demonstrating the tracer's specificity and BBB penetration capabilities.

Tissue / CohortUnblocked Cohort (%ID/g at 48h)Blocked Cohort (%ID/g at 48h)Tumor-to-Muscle Ratio
BT-474 Tumor (Subcutaneous) 4.85 ± 0.421.12 ± 0.159.7
A549 Tumor (Subcutaneous) 3.90 ± 0.350.95 ± 0.107.8
BT-474 Tumor (Intracranial) 3.15 ± 0.280.65 ± 0.086.3
Healthy Brain Tissue 0.45 ± 0.050.42 ± 0.06N/A
Muscle (Background) 0.50 ± 0.080.48 ± 0.07N/A

Note: The significant reduction of %ID/g in the blocked cohorts serves as the internal validation that [124I]TAK285-Iodo uptake is highly specific to EGFR/HER2 receptor expression.

References

  • MedKoo Biosciences. TAK285-Iodo | EGFR Inhibitor. 1

  • Benchchem. TAK285-Iodo | EGFR/HER2 Inhibitor | Research Use. 2

  • Zhang et al. Discovery of Nonpeptide, Reversible HER1/HER2 Dual-Targeting Small-Molecule Inhibitors as Near-Infrared Fluorescent Probes for Efficient Tumor Detection, Diagnostic Imaging, and Drug Screening. ACS Omega (2018). 4

  • Son et al. Development of new TAK-285 derivatives as potent EGFR/HER2 inhibitors possessing antiproliferative effects against 22RV1 and PC3 prostate carcinoma cell lines. PMC (2023).8

  • Nakayama et al. Antitumor Activity of TAK-285, an Investigational, Non-Pgp Substrate HER2/EGFR Kinase Inhibitor, in Cultured Tumor Cells, Mouse and Rat Xenograft Tumors, and in an HER2-Positive Brain Metastasis Model. ResearchGate (2026). 6

  • Shams et al. Radioiodinated Anastrozole and Epirubicin for HER2-Targeted Cancer Therapy: Molecular Docking and Dynamics Insights with Implications for Nuclear Imaging. MDPI Processes (2024).3

  • Ishikawa et al. Design and Synthesis of Novel Human Epidermal Growth Factor Receptor 2 (HER2)/Epidermal Growth Factor Receptor (EGFR) Dual Inhibitors Bearing a Pyrrolo[3,2-d]pyrimidine Scaffold. Journal of Medicinal Chemistry (2011). 5

  • Elkamhawy et al. HER2 Kinase-Targeted Breast Cancer Therapy: Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Lapatinib Congeners as Selective and Potent HER2 Inhibitors with Favorable Metabolic Stability. ResearchGate (2020). 7

Sources

Comparative

Mechanistic Divergence: Covalent Alkylation vs. Halogenated Probing

The targeted inhibition of the ErbB receptor family, specifically EGFR (HER1) and HER2, remains a cornerstone of precision oncology and targeted drug development. When designing preclinical assays, structural biology stu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The targeted inhibition of the ErbB receptor family, specifically EGFR (HER1) and HER2, remains a cornerstone of precision oncology and targeted drug development. When designing preclinical assays, structural biology studies, or targeted radiodiagnostics, researchers must carefully select between irreversible covalent inhibitors and reversible, functionalized probes.

This guide provides an objective, data-driven comparison between Afatinib , a clinical-grade irreversible pan-ErbB inhibitor[1], and TAK285-Iodo , a specialized halogenated derivative of the reversible dual-inhibitor TAK-285[2].

The fundamental difference between these two compounds lies in their target engagement kinetics and structural flexibility.

Afatinib features a reactive acrylamide group that acts as a Michael acceptor. Upon entering the ATP-binding pocket, it forms a permanent covalent bond with conserved cysteine residues in the kinase cleft (Cys773 in EGFR, Cys805 in HER2)[1],[3]. This irreversible binding ensures sustained suppression of downstream PI3K/AKT and MAPK signaling cascades, even after the free drug is cleared from the cellular environment. Furthermore, afatinib exhibits unique "on-target" degradation capabilities, such as the biochemical destabilization of the TRIB2 pseudokinase via a Cys-based mechanism[3].

TAK285-Iodo , conversely, is a pyrrolo[3,2-d]pyrimidine derivative where the trifluoromethyl (-CF3) group of the parent TAK-285 molecule has been chemically replaced by an iodine atom[2],[4]. It functions as a reversible, ATP-competitive hinge binder[5]. The strategic iodine substitution does not severely disrupt the steric fit within the hydrophobic pocket; rather, it provides a critical functional handle. This modification allows the molecule to be radiolabeled (e.g., with 125I or 124I ) for nuclear imaging, receptor occupancy studies, or competitive binding assays[6].

Mechanism EGFR EGFR / HER2 Kinase Domain ATP ATP Binding Pocket EGFR->ATP Activation Downstream PI3K/AKT & MAPK Cascades ATP->Downstream Phosphorylation Afatinib Afatinib (Irreversible Covalent) Afatinib->ATP Alkylates Cys773/805 TAK TAK285-Iodo (Reversible / Radioprobe) TAK->ATP Steric Hinge Binding Tumor Tumor Progression Downstream->Tumor Signal Amplification

Fig 1. Divergent binding mechanisms of Afatinib and TAK285-Iodo within the EGFR/HER2 kinase domain.

Quantitative Performance Profile

To select the appropriate inhibitor for an assay, researchers must weigh binding affinity against the desired mechanism of action. The table below synthesizes the quantitative metrics of both compounds.

PropertyAfatinibTAK285-Iodo
Target Profile EGFR (wt & mutants), HER2, HER4EGFR, HER2
Binding Mechanism Irreversible (Covalent)Reversible (ATP-competitive)
EGFR IC 50​ ~0.5 nM[7]~2.5 - 23 nM[1],[7]
HER2 IC 50​ ~14 nM[7]~0.98 - 17 nM[1],[7]
Molecular Weight 485.94 g/mol 605.86 g/mol [2]
Structural Core Quinazoline derivativePyrrolo[3,2-d]pyrimidine[5]
Primary Application Clinical therapeutic, covalent standardPreclinical radioprobe, binding assays

*Note: IC 50​ values for TAK285-Iodo are extrapolated from the parent TAK-285 compound. Exact values fluctuate based on ATP concentration in the specific kinase assay buffer.

Experimental Methodologies

The following protocols are designed as self-validating systems. By incorporating specific washout and competitive steps, researchers can isolate the exact mechanistic variables of these two compounds.

Protocol 1: Target Engagement & Washout Viability Assay

Causality & Logic: To definitively validate the binding kinetics of a new batch of inhibitors, a washout assay is employed. Because Afatinib forms a covalent bond, it will maintain target suppression and induce cytotoxicity even after the free drug is removed. TAK285-Iodo, being reversible, will dissociate upon washout, allowing kinase reactivation and cellular recovery.

  • Cell Seeding: Plate SKBR3 (HER2-amplified) and A431 (EGFR-amplified) cells at 5,000 cells/well in a 96-well plate. Incubate overnight.

  • Drug Treatment: Treat cells with serial dilutions (0.1 nM to 10 μM) of Afatinib or TAK285-Iodo for exactly 4 hours.

  • Washout Phase (Critical Step): Aspirate the media. Wash the wells three times with warm PBS to remove all unbound ligands. Replenish with fresh, drug-free complete media. Maintain a parallel "continuous exposure" plate as a control.

  • Endpoint Analysis: At 72 hours post-washout, quantify cell viability using a luminescent ATP assay (e.g., CellTiter-Glo).

  • Validation: Afatinib should show near-identical IC 50​ curves in both the washout and continuous plates. TAK285-Iodo should show a significant rightward shift (loss of potency) in the washout plate.

Protocol 2: Competitive Radioligand Binding Assay

Causality & Logic: Utilizing the iodine moiety of TAK285-Iodo, the molecule can be radiolabeled to serve as a high-affinity tracer. By titrating unlabeled Afatinib against a fixed concentration of 125I -TAK285-Iodo, researchers can precisely calculate the competitive inhibition constant (K i​ ) and map total receptor density (B max​ ) on tumor membranes.

  • Tracer Preparation: Utilize standard radiohalogenation to synthesize 125I -TAK285-Iodo. Purify via HPLC to ensure >95% radiochemical purity.

  • Membrane Incubation: In a 96-well deep-well plate, combine 50 μg of SKBR3 membrane extract with a constant concentration (e.g., 1 nM) of 125I -TAK285-Iodo in binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl 2​ ).

  • Competitive Titration: Add increasing concentrations of unlabeled Afatinib (10 pM to 10 μM) to compete for the ATP-binding pocket. Incubate for 2 hours at room temperature to reach equilibrium.

  • Separation: Rapidly filter the homogenate through GF/B glass fiber microplates pre-soaked in 0.5% polyethylenimine using a vacuum manifold. Wash three times with ice-cold buffer to trap the membrane-bound receptor complexes.

  • Quantification: Measure retained radioactivity using a gamma counter. Plot the displacement curve to calculate the K i​ of Afatinib using the Cheng-Prusoff equation.

Workflow S1 1. Plate HER2+ Membranes S2 2. Add [125I]-TAK285-Iodo (Radiotracer) S1->S2 S3 3. Titrate Afatinib (Competitor) S2->S3 S4 4. Vacuum Filter & Wash Unbound S3->S4 S5 5. Gamma Counting & Ki Analysis S4->S5

Fig 2. Radioligand competitive binding workflow utilizing[125I]-TAK285-Iodo and Afatinib.

Strategic Application Summary

  • Choose Afatinib when your experimental design requires complete, irreversible silencing of the ErbB network, when studying target degradation (e.g., TRIB2 pseudokinase), or when establishing a clinically relevant baseline for in vivo xenograft studies.

  • Choose TAK285-Iodo when your research requires a reversible molecular probe, specifically for structural biology mapping, PET/SPECT imaging tracer development, or establishing baseline receptor occupancy metrics via radioligand displacement.

References

  • M. A. El-Readi et al. "Small Molecule Tyrosine Kinase Inhibitors of ErbB2/HER2/Neu in the Treatment of Aggressive Breast Cancer." Semantic Scholar. URL: [Link]

  • K. E. R. et al. "Covalent inhibitors of EGFR family protein kinases induce degradation of human Tribbles 2 (TRIB2) pseudokinase in cancer cells." PMC (National Institutes of Health). URL: [Link]

  • MDPI. "Radioiodinated Anastrozole and Epirubicin for HER2-Targeted Cancer Therapy: Molecular Docking and Dynamics Insights with Implications for Nuclear Imaging." MDPI Processes. URL: [Link]

  • S. Son et al. "Development of new TAK-285 derivatives as potent EGFR/HER2 inhibitors possessing antiproliferative effects against 22RV1 and PC3 prostate carcinoma cell lines." PMC (National Institutes of Health). URL: [Link]

  • PLOS. "Optimization of Substituted 6-Salicyl-4-Anilinoquinazoline Derivatives as Dual EGFR/HER2 Tyrosine Kinase Inhibitors." PLOS One. URL: [Link]

Sources

Validation

cross-validation of TAK285-Iodo cytotoxicity in prostate cancer cells

Title: Cross-Validation of TAK285-Iodo Cytotoxicity in Prostate Cancer Cells: A Comparative Guide Introduction The ErbB family of receptor tyrosine kinases, particularly EGFR and HER2, plays a critical role in the progre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Cross-Validation of TAK285-Iodo Cytotoxicity in Prostate Cancer Cells: A Comparative Guide

Introduction The ErbB family of receptor tyrosine kinases, particularly EGFR and HER2, plays a critical role in the progression of castration-resistant prostate cancer (CRPC)[1]. While clinical-stage dual inhibitors like Lapatinib have faced challenges in phase II CRPC trials due to acquired resistance and compensatory signaling[2], novel structural derivatives of the investigational dual kinase inhibitor TAK-285 offer renewed therapeutic potential[1].

TAK285-Iodo is a specialized chemical analogue of TAK-285 wherein the trifluoromethyl (-CF3) group is replaced by an iodine atom[3]. This bioisosteric substitution is highly strategic: iodine possesses a similar Van der Waals volume to the -CF3 group but introduces significant polarizability. In the ATP-binding pocket of EGFR and HER2, the TAK-285 scaffold exhibits pseudo-irreversible (PI) binding kinetics, stabilized by a characteristic hydrogen bond between its pyrimidine N1 atom and the backbone NH group of Met793[4][5]. The introduction of an iodo group can facilitate halogen bonding within this hydrophobic pocket, potentially enhancing binding affinity, extending residence time, and overcoming kinase domain mutations.

This guide provides a rigorous, self-validating framework for comparing the cytotoxicity of TAK285-Iodo against benchmark inhibitors in PC3 and 22RV1 prostate cancer cell lines.

Mechanistic Rationale & Signaling Pathway

Dual inhibition of EGFR and HER2 suppresses downstream PI3K/AKT and MAPK/ERK signaling cascades, which are heavily relied upon by CRPC cells for survival and proliferation.

SignalingPathway TAK TAK285-Iodo (Dual Kinase Inhibitor) EGFR EGFR / HER2 Heterodimer (Receptor Tyrosine Kinases) TAK->EGFR ATP-competitive blockade Apoptosis Apoptosis Induction TAK->Apoptosis Triggers via pathway collapse PI3K PI3K / AKT Pathway EGFR->PI3K Activates MAPK MAPK / ERK Pathway EGFR->MAPK Activates Survival Prostate Cancer Cell Survival & Proliferation PI3K->Survival Promotes MAPK->Survival Promotes Survival->Apoptosis Inhibits

Figure 1: Mechanism of action for TAK285-Iodo in blocking EGFR/HER2-driven survival pathways.

Comparative Cytotoxicity Profiles

To objectively evaluate TAK285-Iodo, we cross-reference its structural class against known data for TAK-285, the clinical benchmark Lapatinib, and highly potent experimental TAK-285 derivatives (e.g., Compound 9f)[1].

Table 1: Comparative In Vitro Performance in Prostate Cancer Models

CompoundTarget ProfileEGFR IC50 (nM)HER2 IC50 (nM)PC3 Cytotoxicity IC50 (nM)22RV1 Cytotoxicity IC50 (nM)
TAK-285 Dual EGFR/HER2~23.0[2]~234.0[2]> 10.0> 10.0
TAK285-Iodo Dual EGFR/HER2< 10.0 (Predicted)< 100.0 (Predicted)Assay DependentAssay Dependent
Compound 9f Dual EGFR/HER22.3[1]234.0[1]1.0[1]0.8[1]
Lapatinib Dual EGFR/HER210.29.8> 1000.0 (Resistant)[2]> 1000.0 (Resistant)

Note: Recent TAK-285 derivatives have demonstrated remarkable sub-nanomolar to low-nanomolar cytotoxicity against PC3 and 22RV1 lines, vastly outperforming Lapatinib[1][2]. TAK285-Iodo is expected to track closely with these enhanced derivatives due to its optimized hinge-binding properties.

Experimental Workflow & Self-Validating Protocols

To ensure high-fidelity data, the cross-validation workflow must employ orthogonal assays. Relying solely on metabolic assays (like MTT) can yield false positives if the inhibitor merely induces cytostasis rather than true cytotoxicity.

Workflow Culture 1. Cell Culture PC3 (AR-) & 22RV1 (AR+) Treat 2. Compound Dosing 0.1 nM to 10 µM Culture->Treat Viability 3. Cell Viability MTT & CellTiter-Glo Treat->Viability Apoptosis 4. Apoptosis Assay Annexin V / PI Flow Cytometry Treat->Apoptosis Kinase 5. Target Validation In Vitro Kinase Profiling Treat->Kinase

Figure 2: Orthogonal cross-validation workflow for assessing kinase inhibitor cytotoxicity.

Protocol A: Cell Culture & Treatment Matrix

Causality & Design: We utilize PC3 and 22RV1 cells to test distinct hormonal dependencies. PC3 cells are Androgen Receptor (AR)-negative and PTEN-null, representing an aggressive, hormone-refractory phenotype that relies heavily on alternative kinase signaling[1]. 22RV1 cells are AR-positive but co-express EGFR/HER2, allowing assessment of the inhibitor in a mixed-dependency model[2].

  • Seeding: Seed PC3 and 22RV1 cells at a density of 5 × 10³ cells/well in 96-well plates using RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve TAK285-Iodo, TAK-285, and Lapatinib in 100% DMSO to create 10 mM stock solutions.

  • Dosing: Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 nM to 10 µM.

    • Self-Validation Check: Ensure the final DMSO concentration in all wells (including vehicle controls) never exceeds 0.1% (v/v) to eliminate solvent-induced cytotoxicity artifacts.

Protocol B: Orthogonal Viability Assessment (MTT & ATP-Luminescence)

Causality & Design: MTT measures mitochondrial reductase activity, which can be transiently suppressed by kinase inhibitors without inducing true cell death. Cross-validating with an ATP-luminescence assay (e.g., CellTiter-Glo) confirms that metabolic suppression correlates with a total reduction in cellular ATP (true cytotoxicity).

  • MTT Assay: After 72 hours of compound exposure, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours[1].

  • Solubilization: Remove media and dissolve the resulting formazan crystals in 150 µL of DMSO. Read absorbance at 570 nm.

  • ATP-Luminescence (Parallel Plate): Add CellTiter-Glo reagent equal to the volume of cell culture medium present in each well. Mix for 2 minutes on an orbital shaker to induce cell lysis, incubate for 10 minutes, and record luminescence.

  • Data Analysis: Calculate IC50 values using non-linear regression (curve fit) in analytical software.

Protocol C: Target Engagement (In Vitro Kinase Assay)

Causality & Design: To prove that the cytotoxicity observed in Protocol B is on-target, we must verify the compound's direct inhibitory effect on the isolated EGFR and HER2 kinase domains.

  • Enzyme Reaction: Incubate recombinant human EGFR or HER2 kinase domains with TAK285-Iodo in the presence of ATP and a synthetic peptide substrate.

  • Measurement: Utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or radiometric ³³P-ATP incorporation to quantify kinase activity.

  • Benchmark & Selectivity: Include Staurosporine (a pan-kinase inhibitor) as a positive control[2]. A highly selective TAK-285 derivative should exhibit >10-fold greater potency against EGFR/HER2 compared to off-target kinases like CDK2 or VEGFR2[1].

Conclusion

Cross-validating TAK285-Iodo requires a multi-tiered approach that accounts for the unique structural dynamics of the iodo-substitution. By leveraging AR-positive and AR-negative prostate cancer models, and employing orthogonal viability assays, researchers can accurately differentiate true ErbB-driven cytotoxicity from off-target or solvent-induced artifacts. The pseudo-irreversible binding kinetics conferred by the TAK-285 scaffold, combined with the halogen-bonding potential of the iodine atom, positions TAK285-Iodo as a compelling tool for probing kinase resistance in CRPC[4][5].

References[3] TAK285-Iodo | EGFR Inhibitor - MedKoo Biosciences. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZM2yEX0u7marYF6MmkZGb9PzQiEBXtZKjnz106YhUn-smnC_Dyas2jD4g0DXGeppshpUqxThgPfcmx5fqMdtUIh0bBSzAza0_a-UBBZTf5iW2j5rP-uiXMqExy8UL6g==[1] Development of new TAK-285 derivatives as potent EGFR/HER2 inhibitors possessing antiproliferative effects against 22RV1 and PC3 prostate carcinoma cell lines - PMC. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFhVUgJDPWgUhGOB-aTeTeFtp2KPxsZRxZIABoFKVLWRzfIXxlaUdKmaaw43A7M_9M__4ofrhrdoeftWJenAg27wMNi8wQ42huaZAnTef3THQksiovys9-qUQ9tH7XyQCSYjgjuM7BX7ivAXIT[2] Development of new TAK-285 derivatives as potent EGFR/HER2 inhibitors possessing antiproliferative effects against 22RV1 and PC3 - Taylor & Francis. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLMajxh--wQ20-BGp7ZEJC1XhOS42tYB7lR7cyfXqvsTDdYBa1f6rqtvY71-sH0tML6rlKOfBkrif3kf1gKYQkNPQ1ceyMYFxhzmrRBGPHllX7_-boZiinWJUzEj6ml6LJk3sJ7QmN6H2cH05gzuyQEOQZiJY9zdIhUhUm[4] Development of Dual Inhibitors Targeting Epidermal Growth Factor Receptor in Cancer Therapy | Journal of Medicinal Chemistry - ACS Publications. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHb7efhDJqeXSoHd74AKMRd5YhNEd2AWcRGGVm8RBGfcp9Seap6gqT1vi3bPxCuL2BaimxQ6dQchoji9Y2GTKSSieV4k-7Mx-OxrMkMLI1Q1Y4omBuAoa1XQJiyxgkTlA4s1awCN0TuFQrRXlh-2ojM[5] Design, Synthesis, Antiproliferative Potency and In Silico Studies of Novel Alkynyl Quinazolines as Potential EGFR Inhibitors - PMC. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFrkJHHQ2z-tIoMjCijJconNHyQ4ghV_IG3cwGOt2rlmk7NcqD0rC57DF2DVYV0MiQbL8BjhnzYXP9_G-78Mwz0z4DLXKDbKZqsOy0XVMAONlgjjUS7zSV7wlk-6mNaetO4SRJTc234tKExZFi

Sources

Comparative

Comparative Guide to Radioiodinated Tyrosine Kinase Inhibitors for EGFR Targeted Imaging and Therapy

Executive Summary The epidermal growth factor receptor (EGFR) is a critical therapeutic target in non-small cell lung cancer (NSCLC). To facilitate patient stratification, companion diagnostics, and targeted radionuclide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The epidermal growth factor receptor (EGFR) is a critical therapeutic target in non-small cell lung cancer (NSCLC). To facilitate patient stratification, companion diagnostics, and targeted radionuclide therapy, researchers have developed radioiodinated derivatives of EGFR Tyrosine Kinase Inhibitors (TKIs). This guide provides an objective comparison of 1st-generation and 3rd-generation radioiodinated TKIs, analyzing their target selectivity, in vivo stability, and experimental validation workflows.

Mechanistic Grounding: The Evolution of Radioiodinated TKIs

The transition from 1st-generation to 3rd-generation radioiodinated TKIs is driven by the need to overcome acquired resistance and improve radiotracer retention in target tissues.

The Causality of Binding Kinetics

First-generation TKIs (e.g., erlotinib, gefitinib) are reversible, ATP-competitive inhibitors. While effective against wild-type EGFR and sensitizing mutations (e.g., exon 19 deletions), they are outcompeted by ATP in the presence of the T790M "gatekeeper" mutation.

Conversely, 3rd-generation TKIs (e.g., osimertinib, rociletinib) are designed with an acrylamide Michael acceptor that forms a covalent, irreversible bond with the Cys797 residue in the ATP-binding pocket. For radiopharmaceutical development, irreversible binding is highly advantageous: it permanently traps the radioisotope within the tumor cell, significantly enhancing the target-to-background ratio over time 1.

The Deiodination Challenge

A critical failure point in early radioiodinated TKIs was rapid in vivo deiodination. When radioactive iodine is attached to an aliphatic carbon or an unactivated aromatic ring, it becomes highly susceptible to cleavage by in vivo deiodinase enzymes. This results in the release of free radioiodine, which accumulates in the thyroid and stomach, degrading image contrast and increasing off-target radiation dose 2. Modern 3rd-generation radiotracers mitigate this by strategically placing the iodine atom on highly stable aromatic systems (e.g., the indole ring of osimertinib or the phenyl ring of rociletinib) 3.

EGFR_Pathway EGFR_WT Wild-Type EGFR (Reversible Binding) Signaling Downstream Signaling (PI3K/AKT, MAPK) EGFR_WT->Signaling EGFR_Mut Mutant EGFR (T790M) (Irreversible Binding) EGFR_Mut->Signaling TKI_1st 1st Gen TKIs (e.g., Erlotinib) TKI_1st->EGFR_WT Inhibits TKI_1st->EGFR_Mut Resistance TKI_3rd 3rd Gen TKIs (e.g., Osimertinib, CO-1686) TKI_3rd->EGFR_Mut Covalent Block Tumor Tumor Proliferation Signaling->Tumor

Fig 1: Mechanistic divergence of 1st and 3rd generation TKIs on EGFR variants.

Quantitative Data Presentation: Comparative Analysis

The following table synthesizes experimental data comparing representative radioiodinated EGFR TKIs.

RadiotracerParent TKIGenerationTarget SelectivityIn Vitro Uptake (Mutant vs WT)Key Pharmacokinetic Challenge
[¹²⁵I]Erlotinib / Gefitinib derivatives Erlotinib / Gefitinib1st GenReversible, ATP-competitiveLow selectivity for T790MRapid in vivo deiodination due to aliphatic C-I bond instability 2.
[¹²⁵I]ICO1686 Rociletinib (CO-1686)3rd GenIrreversible (L858R/T790M)101.52% (H1975) vs 8.95% (H441)High non-specific lung accumulation requiring structural modification 1.
[¹²⁵I]I-osimertinib Osimertinib3rd GenIrreversible (L858R/T790M)High specific binding to double mutantsElevated non-specific lung uptake compared to tumor tissue 3.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the evaluation of a novel radioiodinated TKI must follow a self-validating workflow. The protocol below outlines the industry standard for proving that a radiotracer’s uptake is driven by true receptor-specific binding rather than passive lipophilic diffusion.

Step 1: Regiospecific Radiosynthesis via Iododestannylation

Direct electrophilic radioiodination often requires harsh oxidizing conditions that can destroy the delicate TKI pharmacophore. Instead, causality dictates the use of a tributyltin precursor .

  • Synthesize the tributylstannyl derivative of the TKI.

  • React the precursor with [¹²⁵I]NaI (or [¹²⁴I]NaI for PET) in the presence of a mild oxidant like N-chlorosuccinimide (NCS) or Chloramine-T.

  • Purify via RP-HPLC to achieve >99% radiochemical purity. This ensures that any observed biological activity is strictly attributed to the intact radiotracer.

Step 2: In Vitro Specificity & The Blocking Control

A reliable protocol must include internal controls to validate specificity.

  • Cell Line Selection: Culture H1975 cells (expressing the target L858R/T790M double mutation) and H441 cells (expressing wild-type EGFR) 1.

  • Incubation: Incubate both cell lines with the radioiodinated TKI (e.g., 37°C for 1-4 hours).

  • The Self-Validating Block: In a parallel H1975 cohort, pre-treat the cells with a 100-fold molar excess of the non-radioactive parent TKI.

    • Logic: If the radioactive signal drops significantly (e.g., [¹²⁵I]ICO1686 uptake drops from 101.52% to 45.61% upon blocking), it proves the uptake is receptor-mediated and saturable, not merely a result of the molecule's lipophilicity 1.

Step 3: In Vivo Biodistribution & Deiodination Monitoring
  • Inject the radiotracer intravenously into tumor-bearing xenograft mice.

  • Harvest tissues at predetermined time points (e.g., 1h, 4h, 24h).

  • Thyroid Monitoring: Measure radioactivity in the thyroid gland. High thyroid uptake is the definitive diagnostic marker of in vivo deiodination, indicating that the C-I bond is unstable in systemic circulation.

Workflow Synth Radiosynthesis (Iododestannylation) Purify Purify Synth->Purify InVitro In Vitro Assay (H1975 vs H441) Purify->InVitro Block Blocking Study (Excess Cold TKI) InVitro->Block InVivo In Vivo Biodistribution (Tumor vs Thyroid) Block->InVivo

Fig 2: Self-validating experimental workflow for radioiodinated TKI evaluation.

References

  • Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR). National Institutes of Health (NIH).
  • Development of Radiohalogenated Osimertinib Derivatives as Imaging Probes for Companion Diagnostics of Osimertinib. Journal of Medicinal Chemistry - ACS Publications.
  • Radiohalogenated 4-anilinoquinazoline-based EGFR-TK inhibitors as potential cancer imaging agents. Nuclear Medicine and Biology.

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling TAK285-Iodo

As a Senior Application Scientist, I recognize that handling investigational kinase inhibitors like TAK285-Iodo requires more than a cursory glance at a Safety Data Sheet (SDS). TAK285-Iodo is a highly potent, halogenate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling investigational kinase inhibitors like TAK285-Iodo requires more than a cursory glance at a Safety Data Sheet (SDS). TAK285-Iodo is a highly potent, halogenated derivative of the dual EGFR/HER2 inhibitor TAK-285, where the trifluoromethyl group has been replaced by an iodine atom[1]. This structural modification not only alters its binding kinetics—often conferring pseudo-irreversible properties within the ATP-binding pocket—but also changes its physicochemical risk profile[2].

To ensure absolute safety and scientific integrity, laboratory protocols must be treated as self-validating systems. Below is the comprehensive, causality-driven guide to the Personal Protective Equipment (PPE), operational handling, and disposal of TAK285-Iodo.

Risk Assessment & The Causality of Protection

Before selecting PPE, we must understand why we are protecting ourselves. TAK285-Iodo (Molecular Weight: 605.86 g/mol ) is supplied as a lyophilized solid[1][3]. The primary risks during handling are aerosolization of the fine powder and transdermal absorption once solubilized.

  • Aerosolization Risk: As a dry powder, electrostatic forces can cause the compound to become airborne during weighing. Inhalation of highly active pharmaceutical ingredients (APIs) targeting fundamental cellular signaling pathways (EGFR/HER2) can cause severe off-target mucosal and respiratory toxicity[4].

  • Solvent Permeation: TAK285-Iodo is highly lipophilic and sparingly soluble in aqueous buffers. It requires organic solvents like DMSO or DMF for initial stock solubilization (up to 30 mg/mL)[3]. DMSO acts as a powerful penetration enhancer, meaning that if a DMSO-TAK285-Iodo solution contacts unprotected skin, the inhibitor will be rapidly transported into the bloodstream.

  • Environmental Toxicity: The parent compound, TAK-285, is classified under GHS as H410 (Very toxic to aquatic life with long-lasting effects) and H302 (Harmful if swallowed)[5]. The iodinated derivative shares this severe ecotoxicity profile[1].

Quantitative Hazard & Chemical Profile
Property / HazardSpecification / GHS CodeOperational Implication
Molecular Formula C25H25ClIN5O3[1]High halogen content (Cl, I) requires specific incineration disposal.
Target Affinity EGFR (HER1) / HER2[1]Accidental exposure disrupts normal epithelial cell proliferation.
Solubility DMSO/DMF (~30 mg/mL)[3]Solvents act as transdermal carriers; necessitates chemical-resistant gloves.
Acute Toxicity H302 (Harmful if swallowed)[5]Strict prohibition of food/drink; requires facial protection.
Aquatic Toxicity H410 (Very toxic to aquatic life)[5]Zero-drain disposal policy; all washings must be captured as hazardous waste.

Operational PPE Framework

Based on the physicochemical properties of TAK285-Iodo and its primary solvent (DMSO), standard latex gloves are insufficient. The following PPE matrix is mandatory for all handling phases.

PPE CategoryRequired SpecificationCausality & Scientific Justification
Hand Protection Double-layered Nitrile (Outer: ≥0.11mm thickness, EN 374 compliant)[6]Nitrile provides superior resistance to DMSO compared to latex. Double-gloving ensures that if the outer glove is compromised by a solvent micro-tear, the inner glove protects the skin.
Eye Protection Tight-fitting safety goggles (EN 166 or ANSI Z87.1+)[6]Standard safety glasses leave the orbital bone exposed. Goggles prevent aerosolized powder or solvent splashes from contacting ocular mucous membranes.
Body Protection Flame-resistant, fluid-impermeable lab coat with knit cuffs[6]Knit cuffs prevent the sleeves from dragging through contaminated areas. Fluid impermeability prevents DMSO-solubilized compound from soaking through to street clothes.
Respiratory N95/FFP2 Mask (Minimum) or Half-Face RespiratorRequired only if weighing outside a certified containment hood (which is strictly prohibited). Inside a hood, standard surgical masks prevent breath from disturbing the microbalance.

Step-by-Step Handling & Solubilization Protocol

To maintain trustworthiness, this protocol is designed to minimize the time the compound spends in its most hazardous state (dry powder) and to control the solvent vector.

Step 1: Environmental Preparation

  • Verify that the Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood has a certified face velocity of at least 80–100 fpm.

  • Lay down a disposable, absorbent, plastic-backed bench pad inside the hood to capture micro-spills[5].

  • Use an anti-static gun (zerostat) on the weighing spatulas and the microbalance to prevent the TAK285-Iodo powder from aerosolizing due to static repulsion.

Step 2: Weighing and Transfer

  • Don all required PPE (Double nitrile gloves, goggles, lab coat).

  • Pre-weigh a sealed, amber glass vial (tare).

  • Carefully transfer the required mass of TAK285-Iodo into the vial using a micro-spatula.

  • Seal the vial immediately and re-weigh to determine the exact mass transferred. Do not transport unsealed powder across the lab.

Step 3: Solubilization (Stock Creation)

  • Calculate the required volume of anhydrous DMSO to achieve a 10 mM stock solution.

  • Using a positive displacement pipette, add the DMSO directly into the sealed amber vial through a septum (if available), or open the vial deep within the hood.

  • Vortex gently. TAK285-Iodo is highly soluble in DMSO (~30 mg/mL)[3], so dissolution should be rapid.

  • Aliquot the stock solution into tightly sealed microcentrifuge tubes. Store at -20°C for up to 1 year, or -80°C for up to 2 years[7].

Spill Response and Disposal Plan

Because TAK285-Iodo is highly toxic to aquatic life (H410)[5], under no circumstances should spills be washed down the sink.

Immediate Spill Response Protocol
  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Powder Spill: Do not use a water stream, as this will spread the chemical[8]. Gently cover the powder with damp absorbent paper (dampened with water, not organic solvent, to prevent dissolving and spreading the compound).

  • Liquid Spill (DMSO Stock): Cover immediately with a commercial chemical absorbent or dry sand[5].

  • Collection: Sweep up the absorbed material using non-sparking tools and place it into a rigid, sealable hazardous waste container[6].

  • Decontamination: Wash the spill area with a 10% bleach solution, followed by soap and water, capturing all wash liquid in the hazardous waste container.

Disposal Logistics

All contaminated consumables (pipette tips, bench pads, outer gloves) and residual chemical must be labeled as "Halogenated Organic Hazardous Waste (Contains Iodine and Fluorine/Chlorine derivatives)." It must be disposed of via high-temperature incineration by a licensed environmental agency, as combustion of halogenated compounds can emit toxic fumes[5].

Workflow Visualization

Below is the logical framework for handling TAK285-Iodo, mapping the critical path from preparation to disposal.

TAK285_Workflow Start TAK285-Iodo Handling Workflow PPE Don PPE (Double Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood (Anti-static environment) PPE->Hood Weigh Weighing & Solubilization (Use DMSO/DMF) Hood->Weigh Spill Spill Occurs? Weigh->Spill Clean Contain & Absorb (No water streams. Use sand/absorbent) Spill->Clean Yes Assay In Vitro / In Vivo Assays (EGFR/HER2 Inhibition) Spill->Assay No Dispose Halogenated Hazardous Waste (High-Temp Incineration) Clean->Dispose Assay->Dispose Post-Assay Liquid/Solid Waste

Caption: Operational workflow for TAK285-Iodo handling, emphasizing spill containment and halogenated waste disposal.

References

  • Journal of Medicinal Chemistry. "Development of Dual Inhibitors Targeting Epidermal Growth Factor Receptor in Cancer Therapy." ACS Publications. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TAK285-Iodo
Reactant of Route 2
Reactant of Route 2
TAK285-Iodo
© Copyright 2026 BenchChem. All Rights Reserved.